Product packaging for Pirimiphos-methyl(Cat. No.:CAS No. 29232-93-7)

Pirimiphos-methyl

Cat. No.: B1678452
CAS No.: 29232-93-7
M. Wt: 305.34 g/mol
InChI Key: QHOQHJPRIBSPCY-UHFFFAOYSA-N
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Description

Pirimiphos-methyl ( 29232-93-7) is a broad-spectrum organophosphorus insecticide and acaricide with a molecular formula of C₁₁H₂₀N₃O₃PS and a molecular mass of 305.33 g/mol . It acts as an acetylcholinesterase (AChE) inhibitor, disrupting nerve function by leading to an accumulation of acetylcholine in the synaptic cleft, which causes paralysis and death in target invertebrates . Its primary research applications include the study of pest control in stored grains (such as barley, wheat, and oats) against pests like grain weevils, flour beetles, and warehouse moths, as well as use in non-cropped areas like animal houses . Beyond its effects on target pests, this compound is also highly relevant for ecotoxicological research, as studies have shown its varying toxicity to a wide range of non-target invertebrates, with sensitivity often correlated to body size . This compound is characterized by its low solubility in water (11 mg/L at 20°C) and a high octanol-water partition coefficient (Log P = 4.2), indicating a potential for bioaccumulation . It is stable at room temperature but decomposes before boiling and is hydrolyzed by strong acids and alkalis . This product is strictly for research purposes and is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N3O3PS B1678452 Pirimiphos-methyl CAS No. 29232-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine
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InChI

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3
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InChI Key

QHOQHJPRIBSPCY-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C
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Molecular Formula

C11H20N3O3PS
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DSSTOX Substance ID

DTXSID0024266
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Molecular Weight

305.34 g/mol
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Physical Description

Pirimiphos-methyl is a yellow liquid. Corrosive to tin and mild steel. Used as an insecticide., Straw colored liquid; mp = 15-18 deg C (technical grade); [HSDB], Yellow or straw-colored liquid.
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Boiling Point

Decomposes on distillation, decomposes
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Solubility

In water (mg/L at 20 °C): 11 (pH 5); 10 (pH 7); 9.7 (pH 9), In water, 5 mg/L at 30 °C, Miscible with most organic solvents
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Density

1.17 at 20 °C
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Vapor Pressure

0.000015 [mmHg], 2 mPa (1.50X10-5 mg Hg) at 20 °C; 6.9 mPa (5.17X10-5 mm Hg)) at 30 °C, 1.5x10-5 mmHg
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Color/Form

Straw-colored liquid

CAS No.

29232-93-7
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Melting Point

MP: 15-18 °C /Technical/
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of Pirimiphos-methyl, an organophosphorothioate insecticide. The data presented is intended to support research applications, from environmental fate analysis to toxicology and formulation development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key properties are provided, accompanied by workflow visualizations.

Core Physicochemical Properties

This compound (IUPAC name: O-2-diethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate) is a straw-colored liquid at room temperature.[1][2] Its fundamental physical and chemical characteristics are crucial for understanding its behavior in biological and environmental systems.

Table 1: General Physicochemical Properties of this compound

PropertyValueConditionsReference(s)
Molecular Formula C₁₁H₂₀N₃O₃PS-[3][4]
Molecular Weight 305.33 g/mol -[3][4]
Melting Point 15–18 °CTechnical Grade[1][2][5][6]
Boiling Point Decomposes before boilingStandard Pressure[2][6][7]
Density 1.157 g/mL20 °C[1]
1.17 g/cm³20 °C[2][8]
Vapor Pressure 2.0 mPa20 °C[7]
1.47 x 10⁻⁵ kPa30 °C[5]
Dissociation Constant (pKa) 4.3020 °C[2][8]

Solubility Profile

The solubility of this compound is a critical parameter for its application, bioavailability, and environmental distribution. It is sparingly soluble in water but miscible with most organic solvents.[1][9]

Table 2: Solubility of this compound

SolventSolubilityTemperaturepHReference(s)
Water 11 mg/L20 °C5[2][8]
10 mg/L20 °C7[2][8]
9.7 mg/L20 °C9[2][8]
~5 mg/L30 °C-[1][5]
Organic Solvents Miscible--[1][9]
Xylene 250,000 mg/L20 °C-[7]
Chloroform Slightly Soluble--[3]
Ethyl Acetate Slightly Soluble--[3]

Partition and Stability Characteristics

The octanol-water partition coefficient (Kow) indicates the lipophilicity of this compound, suggesting a high potential for bioaccumulation.[10] Its stability is highly dependent on pH and exposure to light.

Table 3: Partition Coefficient and Stability Data for this compound

ParameterValueConditionsReference(s)
Octanol-Water Partition Coefficient (log Kow) 4.12 - 4.3520-30 °C[2][5]
Hydrolysis Half-Life (DT₅₀) 7.3 days25 °C, pH 5[2]
117 days25 °C, pH 7[8][11]
75 days25 °C, pH 9[8][11]
Aqueous Photolysis Half-Life (DT₅₀) 0.46 hours25 °C, pH 5[8][12]
0.47 hours25 °C, pH 7[8][12]

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[5][7] In a healthy synapse, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the nerve signal. This compound phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of cholinergic receptors, resulting in neurotoxicity and ultimately, insect death.

Pirimiphos_Methyl_MOA Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) Released AChR ACh Binds to Receptor ACh_release->AChR AChE AChE Enzyme ACh_release->AChE Binds to Signal Signal Propagation AChR->Signal Hydrolysis ACh Hydrolyzed AChE->Hydrolysis Catalyzes PM This compound ACh_acc ACh Accumulation Hydrolysis->ACh_acc Blocked AChE_i Inhibited AChE PM->AChE_i Irreversibly Binds & Inhibits AChE AChR_over Receptor Overstimulation ACh_acc->AChR_over Causes Neurotox Neurotoxicity AChR_over->Neurotox Leads to

Caption: Mechanism of this compound via acetylcholinesterase (AChE) inhibition.

Experimental Protocols

Standardized methodologies are essential for obtaining reliable and reproducible physicochemical data. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.

This protocol determines the saturation mass concentration of a substance in water. Given this compound's solubility is around 10 mg/L (above 10⁻² g/L), the Flask Method is the appropriate choice.[13][14]

Methodology:

  • Preparation: Add an amount of this compound to a flask containing high-purity water that is in excess of its expected solubility.

  • Equilibration: Seal the flask and agitate it at a controlled, constant temperature (e.g., 20 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the time required, but typically 24-48 hours is adequate.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let undissolved material settle. Separate the aqueous phase from the solid phase, typically by centrifugation followed by filtration through a filter that does not adsorb the test substance.

  • Analysis: Determine the concentration of this compound in the clear, saturated aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The water solubility is reported as the average concentration from at least three replicate flasks.

Solubility_Workflow Experimental Workflow: Water Solubility (OECD 105 Flask Method) start Start prep 1. Add excess this compound to water in a flask start->prep equilibrate 2. Agitate at constant temperature (e.g., 20°C) to reach equilibrium prep->equilibrate separate 3. Separate phases via centrifugation & filtration equilibrate->separate analyze 4. Analyze concentration in aqueous phase (e.g., HPLC) separate->analyze report 5. Report average solubility value analyze->report end End report->end

Caption: Workflow for determining water solubility via the OECD 105 Flask Method.

This protocol measures the log Kow, a key indicator of a chemical's lipophilicity. The Shake Flask Method is suitable for substances like this compound with a log Kow value in the range of -2 to 4.[15][16]

Methodology:

  • Solvent Preparation: Pre-saturate 1-octanol with water and water with 1-octanol to ensure thermodynamic equilibrium between the two phases. If the substance is ionizable, use a buffer solution (pH should be at least one unit away from the pKa) for the aqueous phase to measure the partition of the neutral species.[16]

  • Test Substance Preparation: Dissolve a known quantity of this compound in either the pre-saturated water or 1-octanol. The concentration should be low enough to not affect the properties of the solvent phases.

  • Partitioning: Place known volumes of the octanol and aqueous phases into a suitable vessel (e.g., a separatory funnel). Add the prepared test substance solution. Shake the vessel vigorously for several minutes to facilitate partitioning and then allow the phases to separate at a constant temperature.

  • Phase Separation: Separate the two phases carefully after equilibrium is reached, typically by centrifugation to ensure a clean separation.

  • Analysis: Determine the concentration of this compound in both the 1-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC, GC).

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow). The experiment should be run in triplicate.

Kow_Workflow Experimental Workflow: Octanol-Water Partition Coefficient (OECD 107) start Start prep_solvents 1. Pre-saturate octanol and water/buffer start->prep_solvents prep_analyte 2. Dissolve this compound in one phase prep_solvents->prep_analyte partition 3. Combine phases, shake to equilibrate at constant temp. prep_analyte->partition separate 4. Separate phases via centrifugation partition->separate analyze_aq 5a. Analyze concentration in aqueous phase separate->analyze_aq analyze_oc 5b. Analyze concentration in octanol phase separate->analyze_oc calculate 6. Calculate Kow = C_octanol / C_water and Log Kow analyze_aq->calculate analyze_oc->calculate end End calculate->end

Caption: Workflow for determining the Kow via the OECD 107 Shake Flask Method.

References

An In-depth Technical Guide on the Mechanism of Action of Pirimiphos-Methyl on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which pirimiphos-methyl, a widely used organophosphate insecticide, exerts its inhibitory action on acetylcholinesterase (AChE). The document details the bioactivation process, the kinetics of enzyme inhibition, and the potential for reactivation, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Introduction: The Role of Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for precise control of nerve signaling. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to a range of toxic effects, including paralysis and death.[1]

This compound is an organophosphate insecticide that functions as a potent inhibitor of AChE.[1] Understanding the intricacies of its interaction with AChE is crucial for the development of novel insecticides, the management of insecticide resistance, and the design of effective antidotes for organophosphate poisoning.

The Core Mechanism: From Prodrug to Potent Inhibitor

This compound in its original form is a phosphorothionate, which is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its metabolic bioactivation to this compound-oxon.[2]

Metabolic Bioactivation

In vivo, this compound undergoes oxidative desulfuration, a process primarily mediated by cytochrome P450 enzymes in the liver. This reaction replaces the sulfur atom with an oxygen atom, converting the thion form to the highly reactive oxon form, this compound-oxon. This bioactivation is a critical step, as the oxon analogue is a significantly more potent inhibitor of AChE.[3]

Phosphorylation of the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad of amino acids, including a crucial serine residue. This compound-oxon acts as an irreversible inhibitor by covalently binding to the hydroxyl group of this serine residue. This process, known as phosphorylation, forms a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of the non-hydrolyzed acetylcholine in the synaptic cleft leads to the toxic effects associated with organophosphate poisoning.

The "Aging" Process and Irreversible Inhibition

Following phosphorylation, the enzyme-inhibitor complex can undergo a process called "aging." This involves the dealkylation of one of the phosphate-bound alkoxy groups, which further strengthens the bond between the organophosphate and the enzyme. Once aged, the phosphorylated AChE is resistant to reactivation by standard oxime antidotes, leading to effectively irreversible inhibition.[3]

Quantitative Analysis of Acetylcholinesterase Inhibition

ParameterValueSpecies/ConditionsReference
IC50 (this compound after oxidation) 360 ng/mLIn vitro electrochemical assay[2]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The provided value is for this compound after its chemical oxidation to the oxon form.

For a more comprehensive understanding of the kinetics of organophosphate-AChE interactions, the following parameters are crucial:

  • Inhibition Constant (Ki): Represents the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity.

  • Bimolecular Rate Constant (ki or kp): Describes the overall rate of enzyme inhibition, encompassing both the initial binding and the subsequent phosphorylation step. It is a key indicator of the inhibitor's potency. For other organophosphates like paraoxon and chlorpyrifos-oxon, ki values are in the range of 10^5 to 10^7 M⁻¹min⁻¹.[4]

  • Reactivation Rate Constant (kr): Quantifies the rate at which an oxime reactivator can remove the phosphoryl group from the inhibited enzyme, restoring its function.

Further research is required to determine the specific Ki, ki, and kr values for this compound-oxon to enable a more precise assessment of its toxicological profile and to aid in the development of more effective reactivators.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The following sections detail established methodologies for quantifying AChE activity and its inhibition.

Ellman's Assay for Acetylcholinesterase Activity

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.

Principle: This assay utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • AChE enzyme solution (e.g., from electric eel or human erythrocytes)

  • Test inhibitor solution (e.g., this compound-oxon)

Procedure:

  • Prepare a reaction mixture in a 96-well microplate containing phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add the test inhibitor at various concentrations to the respective wells. A control well with no inhibitor should be included.

  • Incubate the plate for a defined period to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control and calculate the IC50 value.

In Vitro Assay for Determining the Bimolecular Rate Constant (ki)

Principle: The bimolecular rate constant (ki) is determined by measuring the pseudo-first-order rate constant (kobs) of AChE inhibition at different concentrations of the inhibitor.

Procedure:

  • Incubate the AChE enzyme with various concentrations of the organophosphate inhibitor (e.g., this compound-oxon) for different time intervals.

  • At each time point, measure the residual AChE activity using the Ellman's assay.

  • Plot the natural logarithm of the percentage of remaining AChE activity against time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (kobs).

  • Plot the kobs values against the corresponding inhibitor concentrations. The slope of this second plot represents the bimolecular rate constant (ki).

Assay for Oxime-Induced Reactivation of Inhibited Acetylcholinesterase

Principle: This assay measures the ability of an oxime to restore the activity of organophosphate-inhibited AChE.

Procedure:

  • Inhibit the AChE enzyme with a known concentration of the organophosphate (e.g., this compound-oxon) to achieve a high level of inhibition (e.g., >90%).

  • Remove the excess inhibitor by methods such as dialysis or gel filtration.

  • Incubate the inhibited enzyme with various concentrations of the oxime reactivator (e.g., pralidoxime or obidoxime) for different time intervals.

  • At each time point, measure the recovered AChE activity using the Ellman's assay.

  • The rate of reactivation can be determined by plotting the recovered enzyme activity against time. The reactivation rate constant (kr) can be calculated from these plots.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

AChE_Inhibition_Pathway cluster_bioactivation Bioactivation in Liver cluster_inhibition AChE Inhibition in Synapse Pirimiphos_methyl This compound (Thion form) P450 Cytochrome P450 Pirimiphos_methyl->P450 Oxidative desulfuration Pirimiphos_methyl_oxon This compound-oxon (Oxon form) P450->Pirimiphos_methyl_oxon Pirimiphos_methyl_oxon_synapse This compound-oxon Pirimiphos_methyl_oxon->Pirimiphos_methyl_oxon_synapse Transport to Synapse AChE_active Active AChE (with Serine-OH) AChE_inhibited Phosphorylated AChE (Inactive) AChE_active->AChE_inhibited Phosphorylation Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate ACh_accumulation ACh Accumulation (Cholinergic Crisis) AChE_inhibited->ACh_accumulation Leads to ACh Acetylcholine ACh->AChE_active Hydrolysis

Figure 1: Signaling pathway of this compound's action on acetylcholinesterase.

Ellman_Assay_Workflow start Start: Prepare Reagents prepare_plate Prepare 96-well plate with buffer, DTNB, and AChE start->prepare_plate add_inhibitor Add this compound-oxon (various concentrations) prepare_plate->add_inhibitor incubate Incubate for enzyme-inhibitor interaction add_inhibitor->incubate add_substrate Initiate reaction with Acetylthiocholine (ATC) incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (kinetic mode) add_substrate->measure_absorbance analyze_data Calculate reaction rates and percentage inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50

Figure 2: Experimental workflow for the Ellman's assay to determine AChE inhibition.

Reactivation_Process AChE_inhibited Phosphorylated AChE (Inactive) AChE_active Active AChE (Restored) AChE_inhibited->AChE_active Reactivation Phosphorylated_Oxime Phosphorylated Oxime Aged_AChE Aged Phosphorylated AChE (Non-reactivatable) AChE_inhibited->Aged_AChE Irreversible Oxime Oxime Reactivator (e.g., Pralidoxime) Aging Aging (Dealkylation)

Figure 3: Logical relationship of AChE reactivation and the aging process.

Conclusion

This compound is a potent acetylcholinesterase inhibitor that requires metabolic bioactivation to its oxon form to exert its primary toxic effect. The mechanism involves the irreversible phosphorylation of a serine residue in the active site of AChE, leading to an accumulation of acetylcholine and subsequent cholinergic crisis. While the general mechanism is well-understood, a comprehensive set of quantitative kinetic data for this compound and its oxon metabolite remains to be fully elucidated in publicly accessible literature. The experimental protocols detailed herein provide a robust framework for researchers to conduct further investigations into the specific kinetic parameters of this and other organophosphate inhibitors. Such data is essential for advancing our understanding of insecticide toxicology and for the development of more effective countermeasures against organophosphate poisoning.

References

In-depth toxicological profile of Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Toxicological Profile of Pirimiphos-methyl

Introduction

This compound, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphorus insecticide and acaricide.[1][2][3] It exerts its effects through both contact and fumigant action, making it effective for pest control on stored agricultural commodities and in public health applications for vector control.[1][3] Developed by Imperial Chemical Industries (ICI) and first marketed in 1977, it is classified by the World Health Organization (WHO) as a Class III, slightly hazardous pesticide.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

  • Appearance: Pale straw-colored liquid[4]

  • Melting Point: 15-18°C[3][4]

  • Vapor Pressure: ~1 x 10⁻⁴ Torr at 30°C[4]

  • Solubility in Water: Approximately 5 mg/L at 30°C[3][4]

  • Log K_ow (Octanol-Water Partition Coefficient): 4.2[5][6]

Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][7][8][9] As a phosphorothioate, this compound is a pro-insecticide that requires metabolic activation to its oxygen analog, this compound-oxon (PMO).[5][10][11] This bioactivation is primarily carried out by Cytochrome P450 (CYP450) enzymes.[10][12]

The active oxon metabolite then phosphorylates the serine hydroxyl group at the active site of AChE. This binding is essentially irreversible, leading to the inactivation of the enzyme. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. Its inhibition results in the accumulation of ACh, leading to overstimulation of cholinergic receptors (both muscarinic and nicotinic) throughout the central and peripheral nervous systems.[8] This continuous stimulation disrupts normal nerve function, causing a cholinergic crisis characterized by a range of symptoms, which in severe cases can lead to respiratory failure and death.[8][13]

Mechanism_of_Action PMM This compound (P=S, Pro-insecticide) CYP450 Cytochrome P450 (Oxidative Desulfuration) PMM->CYP450 Metabolic Activation PMO This compound-oxon (P=O, Active Metabolite) CYP450->PMO AChE_active Active Acetylcholinesterase (AChE) PMO->AChE_active Irreversible Phosphorylation AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Hydrolysis Hydrolysis AChE_active->Hydrolysis Catalyzes Effect Overstimulation of Nervous System (Cholinergic Crisis) AChE_inhibited->Effect Leads to ACh Accumulation ACh Acetylcholine (ACh) Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Binds to ACh->Hydrolysis Receptors->Effect Causes Products Choline + Acetate Hydrolysis->Products

Caption: Mechanism of this compound bioactivation and acetylcholinesterase inhibition.

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

This compound is rapidly absorbed and extensively metabolized in mammals.[4][14]

  • Absorption and Excretion: Following oral administration in rats, 73% to 81% of a 0.6 mg/kg dose was excreted in the urine within the first 24 hours, indicating rapid absorption.[4] Over 120 hours, the entire dose was accounted for in the urine (86%) and feces (15.2%).[4] Similar rapid excretion was observed in dogs, with the majority of the dose excreted in urine within 48 hours.[5][15] In a lactating goat, 91% of a single dose was excreted within 8 days, primarily in the urine (87%), with only 0.41% found in milk.[4]

  • Metabolism: The biotransformation of this compound is complex, involving cleavage of the P-O-C bond, N-dealkylation of the pyrimidine ring, and subsequent conjugation.[4][15] The parent compound is not detected in urine.[4][14] While the active oxygen analogue (this compound-oxon) is the key intermediate for toxicity, it is not found as a urinary metabolite, suggesting it is rapidly transformed.[4][15] In both rats and dogs, 2-ethylamino-4-hydroxy-6-methylpyrimidine was identified as the major urinary metabolite.[4][15] Other identified metabolites include 2-amino-4-hydroxy-6-methylpyrimidine and conjugated forms.[4][14]

Metabolic_Pathway PMM This compound PMO This compound-oxon (Active Intermediate) PMM->PMO Oxidative Desulfuration (CYP450) Hydrolysis1 Hydrolysis of P-O-C bond PMM->Hydrolysis1 PMO->Hydrolysis1 Metabolite1 2-diethylamino-4-hydroxy -6-methylpyrimidine (R46382) Hydrolysis1->Metabolite1 Dealkylation N-De-ethylation Metabolite1->Dealkylation Conjugation Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2 2-ethylamino-4-hydroxy -6-methylpyrimidine (Major Metabolite, R35510) Dealkylation->Metabolite2 Metabolite3 2-amino-4-hydroxy -6-methylpyrimidine (R4039) Dealkylation->Metabolite3 Metabolite2->Dealkylation Metabolite2->Conjugation Excretion Urinary Excretion Metabolite3->Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of this compound in mammals.

Toxicological Profile

The primary toxicological effect observed in acute, short-term, and long-term studies is cholinesterase inhibition.[15][16] Clinical signs of toxicity are typical of organophosphate poisoning, including salivation, tremors, incontinence, and respiratory distress.[4][17]

Acute Toxicity

This compound exhibits moderate to low acute toxicity via the oral route.[4][15]

Table 1: Acute Toxicity of this compound

Species Sex Route LD₅₀ (mg/kg bw) Reference
Rat Female Oral 2050 [4][5]
Rat Female Dermal >2000 [4]
Mouse Male Oral 1180 [4]
Rabbit Male Oral 1150-2300 [4]
Guinea Pig Female Oral 1000-2000 [4]
Hen Female Oral 30-60 [4]

| Dog | Male | Oral | >1500 |[4] |

Sub-chronic and Chronic Toxicity & Carcinogenicity

Long-term feeding studies have been conducted in several species to establish no-observed-adverse-effect levels (NOAELs) and assess carcinogenic potential.

Table 2: Chronic Toxicity and Carcinogenicity Studies

Species Study Duration Key Finding NOAEL Reference
Rat 2 years Brain acetylcholinesterase inhibition at higher levels. No evidence of carcinogenicity. 10 ppm in diet (equivalent to 0.5 mg/kg bw/day) [15]
Mouse 80 weeks Blood cholinesterase depression. No evidence of carcinogenicity. 5 ppm in diet (equivalent to 0.5 mg/kg bw/day) [15]

| Dog | 90 days | Reduction in plasma, erythrocyte, and brain cholinesterase activity. | 0.5 mg/kg bw/day |[1] |

Based on these studies, regulatory bodies have concluded that this compound is not carcinogenic in rats or mice.[15][18]

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound. While some in vitro assays showed equivocal or positive results (e.g., sister chromatid exchange assay), in vivo studies, including the micronucleus test and dominant lethal test in mice, were unequivocally negative.[1][18] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that this compound is not genotoxic.[1][15]

Table 3: Genotoxicity Profile of this compound

Assay Type Test System Result Reference
In Vitro Bacterial Reverse Mutation (Ames) Equivocal [18]
In Vitro Sister Chromatid Exchange Positive [18]
In Vivo Mouse Micronucleus Test Negative [18]
In Vivo Rodent Dominant Lethal Test Negative [1][18]

| In Vivo | Rat Liver DNA Repair | Negative |[1] |

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive or developmental effects.

  • Reproductive Toxicity: A three-generation reproduction study in rats at dietary concentrations of 0, 5, 10, or 100 mg/kg showed no adverse effects on reproductive parameters at any dose level. The NOAEL for reproductive effects was determined to be 100 mg/kg in the diet (equivalent to 5 mg/kg bw/day).[15]

  • Developmental Toxicity: Teratology studies in rats and rabbits did not demonstrate any evidence of teratogenicity.[4][15] In a rat study, fetotoxicity was observed at a dose of 200 mg/kg, which also caused maternal toxicity.[15] In rabbits, the NOAEL for fetotoxicity and teratogenicity was 16 mg/kg bw/day.[15]

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats showed that exposure caused cholinergic signs and dose-related inhibition of plasma, red blood cell (RBC), and brain cholinesterase activity.[17] However, studies have not revealed changes in brain weight or histopathology.[17] Four studies in hens indicated that this compound does not cause delayed neurotoxicity, a known effect of some organophosphates.[15]

Human Studies

Studies in human volunteers have been conducted to establish a safe level of exposure. In two separate studies of 28 and 56 days, the highest dose tested (0.25 mg/kg bw/day) did not induce significant cholinesterase inhibition.[4][15] Based on these human studies, the JMPR established an Acceptable Daily Intake (ADI) of 0–0.03 mg/kg bw, applying a 10-fold safety factor.[15]

Environmental Fate and Ecotoxicology

  • Soil: this compound is expected to have low to no mobility in soil, with reported Koc values ranging from 950 to 8500, indicating it will adsorb to soil particles.[7] The dissipation half-life in soil is relatively short, around 5 to 6 days.[7]

  • Water: It is slightly soluble in water and is not expected to be a significant leaching threat. Hydrolysis is pH-dependent, being rapid under acidic conditions and slower at neutral to alkaline pH.[1][7] Photolysis in aqueous solutions is very rapid.[1]

  • Ecotoxicity: this compound is very toxic to aquatic life.[18] The 48-hour EC₅₀ for Daphnia magna is 0.21 µg/L, and the 96-hour LC₅₀ for rainbow trout is 0.2 mg/L.[1][19] It has a high potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 270.[7]

Table 4: Ecotoxicity of this compound

Organism Test Endpoint Value Reference
Daphnia magna (Water flea) 48h Immobilization EC₅₀ 0.21 µg/L [1]
Oncorhynchus mykiss (Rainbow trout) 96h Acute LC₅₀ 0.2 mg/L [19]
Pimephales promelas (Fathead minnow) 35d Chronic NOEC 0.13 mg/L [20]

| Daphnia magna (Water flea) | 21d Chronic | NOEC | 0.11 µg/L |[20] |

Experimental Protocols

Detailed experimental protocols for toxicological studies are standardized and typically follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD₅₀ Determination) - OECD Guideline 423

This protocol aims to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

  • Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive, are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

  • Dose Administration: The test substance (this compound), often dissolved in a vehicle like propylene glycol, is administered by oral gavage in a stepwise procedure using a starting dose.[4]

  • Observation: A step-by-step process is used, typically with 3 animals per step. The outcome of the first step determines the dose for the next. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, salivation), and body weight changes for at least 14 days.[4]

  • Necropsy: All animals (those that die during the test and survivors at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated based on the mortality observed at different dose steps.

Acetylcholinesterase Inhibition Assay

This biochemical assay measures the activity of AChE in biological samples (e.g., brain tissue, red blood cells, plasma) and is the primary method for assessing exposure to organophosphates. The protocol is generally based on the Ellman method.

  • Sample Preparation: Blood is drawn and separated into plasma and red blood cells (RBCs).[21] Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • Aliquots of the sample (e.g., RBC lysate, brain homogenate) are pre-incubated with a buffer.

    • DTNB solution is added to the reaction mixture.

    • The reaction is initiated by adding the substrate, ATCh.

    • The change in absorbance over time is recorded using a spectrophotometer.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. For inhibition studies, the sample is pre-incubated with the inhibitor (this compound or its oxon form) before the addition of the substrate. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control sample.

AChE_Assay_Workflow start Start sample Collect Sample (e.g., Brain, Blood) start->sample prepare Prepare Homogenate or Lysate in Buffer sample->prepare incubate Incubate Sample with This compound (optional) prepare->incubate reagents Add DTNB (Ellman's Reagent) to Cuvette incubate->reagents initiate Initiate Reaction with Acetylthiocholine (Substrate) reagents->initiate measure Measure Absorbance Change at 412 nm over Time initiate->measure calculate Calculate AChE Activity (% Inhibition) measure->calculate end End calculate->end

Caption: General experimental workflow for an acetylcholinesterase (AChE) inhibition assay.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism (as this compound requires activation).

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on minimal agar plates lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: A positive result is recorded if the substance causes a dose-dependent increase in the number of "revertant" colonies (colonies that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.

References

Environmental fate and persistence of Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate and Persistence of Pirimiphos-methyl

Introduction

This compound, with the chemical name O-(2-Diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide.[1] It functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2][3][4] Its primary applications include the control of a wide range of insect and mite pests in various settings such as stored grain, animal houses, and on certain crops.[5] Given its application in agriculture and public health, understanding its behavior, persistence, and transformation in the environment is critical for assessing potential ecological risks. This guide provides a comprehensive technical overview of the environmental fate of this compound, detailing its degradation pathways, persistence in various environmental compartments, and the methodologies used to conduct these environmental assessments.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, mobility, volatility, and potential for bioaccumulation.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀N₃O₃PS[3]
Molecular Weight 305.34 g/mol [4]
Physical State Straw-colored liquid[4]
Melting Point 15–18 °C[3][6]
Vapor Pressure 1.1 x 10⁻⁴ Torr at 30°C (1.47 x 10⁻⁵ kPa)[2][3]
Water Solubility Approx. 5 mg/L at 30°C; 10-11 mg/L at 20°C (pH dependent)[4][6]
Log Octanol-Water Partition Coefficient (Log Kₒw) 4.12 - 4.2[2][4]
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) 950 - 8500 L/kg[4]
Henry's Law Constant 6.0 x 10⁻⁷ atm-cu m/mole (estimated)[4]

A high Log Kₒw value of 4.2 indicates that this compound is hydrophobic and has a tendency to partition into fatty tissues, suggesting a potential for bioaccumulation.[2] The high Kₒc values suggest it binds strongly to soil and sediment, resulting in low mobility.[4]

Environmental Fate and Persistence

This compound is degraded in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism.[7][8] Its persistence varies significantly depending on the environmental compartment and prevailing conditions.

Fate in Soil

Persistence and Degradation: this compound is expected to biodegrade at slow rates in soil environments.[2] Laboratory studies have reported aerobic soil metabolism half-lives ranging from 100.8 to 219.8 days.[2] Under anaerobic conditions, the half-life is similarly long, ranging from 98.7 to 245 days.[2] However, other studies in soil/water slurries have shown faster degradation, with half-lives of 8.5 to 13 days, where the primary degradation mechanism was hydrolysis in the presence of the soil matrix.[8][9] The primary degradation product in soil is the hydroxypyrimidine metabolite, 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[2][6]

Mobility and Sorption: With high Kₒc values (950-8500 L/kg), this compound is expected to have low to no mobility in soil.[4] It adsorbs strongly to soil particles, particularly those with high organic matter content.[8][9] This strong adsorption limits its potential to leach into groundwater. One study showed that rapid sorption occurs within the first 10 minutes of contact with soil, accounting for 37-41% of the initial amount.[8][9]

Volatilization: Volatilization from moist soil surfaces is not considered a significant dissipation pathway due to its low estimated Henry's Law constant (6.0 x 10⁻⁷ atm-cu m/mole).[4] However, on leaf surfaces, it is lost rapidly, mainly through volatilization, within the first 2-3 days after application.[6]

Fate in Aquatic Systems

Hydrolysis: Hydrolysis is a major degradation pathway for this compound in water. The rate of hydrolysis is highly dependent on pH. It hydrolyzes rapidly under acidic conditions but is relatively stable at neutral and alkaline pHs.[5] The primary hydrolysis product is the non-organophosphate metabolite 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[5][6]

pHTemperature (°C)Half-life (days)Reference(s)
5257.3[5]
72579.0 - 117[5][10]
92554.0 - 75.0[5][10]

Photolysis: this compound degrades rapidly in the presence of light.[6] In sterile aqueous buffer solutions exposed to light, the photolysis half-life was reported to be very short, at 0.46 hours at pH 5 and 0.47 hours at pH 7.[11] In another experiment, 50% degradation was observed after just one day in sunlight.[6] Photodegradation is a key mechanism for its dissipation in sunlit surface waters.[3]

Aquatic Biotransformation: While abiotic processes like hydrolysis and photolysis are significant, microbial degradation also contributes to the breakdown of this compound in aquatic environments, particularly in sediments under anaerobic conditions.

Fate in Air

This compound can exist in both vapor and particulate phases in the atmosphere.[4] The vapor phase is degraded by reacting with photochemically-produced hydroxyl (OH) radicals. The atmospheric half-life for this reaction is estimated to be very short, ranging from 0.8 to 2.4 hours.[2][4] One study measured the OH reaction rate constant and estimated the atmospheric lifetime to be around 1.6 hours.[12] This indicates that this compound is not expected to persist in the air or undergo long-range transport.[2]

Degradation Pathways and Metabolites

The degradation of this compound involves the cleavage of the phosphorus-ester bond, leading to the formation of a primary pyrimidine metabolite and other minor products.

Pirimiphos_Methyl_Degradation cluster_processes Degradation Processes parent This compound hydrolysis Hydrolysis (Soil & Water) parent->hydrolysis Major Pathway photolysis Photolysis (Water & Surfaces) parent->photolysis metabolism Metabolism (Soil, Plants, Animals) parent->metabolism metabolite1 2-Diethylamino-6-methyl pyrimidin-4-ol (Hydroxypyrimidine IV) metabolite2 This compound oxon (Oxygen analogue III) metabolite3 O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate hydrolysis->metabolite1 photolysis->metabolite1 metabolism->metabolite1 metabolism->metabolite2 Intermediate metabolism->metabolite3 Minor

Caption: Primary degradation pathways of this compound in the environment.

The principal metabolite formed across soil, water, and plant systems is 2-diethylamino-6-methylpyrimidin-4-ol (hydroxypyrimidine IV).[2][6] This compound is formed by the hydrolysis of the phosphate ester linkage. Other minor metabolites include the oxygen analogue (this compound oxon), which is a transient intermediate, and N-de-ethylated compounds.[6][11] These metabolites are generally considered to be of lower toxicity than the parent compound.[6]

Experimental Protocols

The determination of the environmental fate of this compound relies on standardized laboratory and field study protocols.

Analytical Methods

Quantitative determination of this compound and its metabolites in environmental matrices is primarily achieved using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for analyzing this compound. A typical protocol involves chromatographic separation on a C18 reversed-phase column with a mobile phase of acetonitrile and water (e.g., 85:15 v/v). Detection is often performed at a wavelength of 254 nm. This method is suitable for trace analysis in environmental samples.[13]

  • Gas Chromatography (GC): GC coupled with detectors like a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or mass spectrometry (MS) is also widely used for its high sensitivity and specificity in determining organophosphate pesticide residues.

Laboratory Environmental Fate Studies

Standard guidelines, such as those from the EPA (OCSPP) or OECD, are followed to ensure data quality and comparability.[14][15]

Hydrolysis Study Protocol:

  • Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[15]

  • Treatment: A known concentration of radiolabeled or non-labeled this compound is added to the buffer solutions.

  • Incubation: Samples are incubated in the dark at a constant temperature (e.g., 25°C).[15]

  • Sampling: Duplicate samples are collected at predetermined intervals.

  • Analysis: Samples are analyzed using a suitable method (e.g., HPLC, LSC for radiolabeled studies) to determine the concentration of the parent compound and major degradates.[15]

  • Data Evaluation: Degradation rates and half-lives are calculated using first-order reaction kinetics.

Experimental_Workflow cluster_prep 1. Preparation cluster_app 2. Application & Incubation cluster_analysis 3. Sampling & Analysis cluster_results 4. Data Interpretation prep_soil Characterize & Sieve Soil adjust_mc Adjust Moisture Content prep_soil->adjust_mc apply_pm Apply ¹⁴C-Pirimiphos-methyl to Soil Samples adjust_mc->apply_pm incubate Incubate in the Dark (Aerobic/Anaerobic, 25°C) apply_pm->incubate sampling Collect Samples Over Time incubate->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/LSC Analysis extraction->analysis quantify Quantify Parent & Metabolites analysis->quantify kinetics Calculate DT₅₀ & DT₉₀ quantify->kinetics pathway Identify Degradation Pathway quantify->pathway

Caption: Typical experimental workflow for an aerobic soil metabolism study.

Aerobic Soil Metabolism Study Protocol:

  • Soil Selection: Representative agricultural soils are collected and characterized (pH, organic matter, texture).[16]

  • Sample Preparation: Soil is sieved and its moisture content is adjusted, typically to 40-60% of maximum water holding capacity.

  • Treatment: Radiolabeled (¹⁴C) this compound is applied to the soil samples to facilitate tracking of metabolites.

  • Incubation: Samples are incubated under aerobic conditions (continuous flow of moist air) at a constant temperature (e.g., 25°C) in the dark.[16]

  • Sampling and Extraction: Replicate soil samples are taken at various time points and extracted with appropriate organic solvents.

  • Analysis: Extracts are analyzed by methods like HPLC with a radioactivity detector and/or TLC to separate and quantify the parent compound and its transformation products.

  • Data Analysis: The dissipation half-life (DT₅₀) is calculated, and the degradation pathway is elucidated.

Factors Influencing Environmental Persistence

Several environmental factors can significantly alter the degradation rate and persistence of this compound.

Influencing_Factors cluster_abiotic Abiotic Factors cluster_biotic Biotic & Matrix Factors center_node This compound Persistence Hydrolysis Hydrolysis center_node->Hydrolysis affects Photolysis Photolysis center_node->Photolysis affects Biodegradation Biodegradation center_node->Biodegradation affects Sorption Sorption center_node->Sorption affects pH pH pH->center_node - Hydrolysis rate (faster in acid) Temp Temperature Temp->center_node + Degradation rate + Volatilization Sunlight Sunlight (UV) Sunlight->center_node - Photolysis rate (very rapid) Microbes Microbial Activity Microbes->center_node - Biodegradation rate OM Soil Organic Matter OM->center_node + Sorption - Bioavailability

Caption: Key environmental factors influencing the persistence of this compound.

  • pH: Acidity significantly accelerates the rate of hydrolysis in water.[5]

  • Temperature: Higher temperatures generally increase the rates of chemical degradation (hydrolysis) and microbial metabolism.[17][18] It also increases the vapor pressure, which can enhance volatilization from surfaces.[18]

  • Sunlight: The presence of sunlight is a critical factor, leading to very rapid photodegradation in water and on surfaces.[6][11]

  • Microbial Activity: The presence and activity of soil and water microorganisms are key to the biodegradation of this compound.[7]

  • Soil Composition: The amount of organic matter and clay content in soil influences the degree of adsorption.[18] Higher organic matter leads to stronger binding, which can decrease bioavailability for microbial degradation and leaching but increase overall persistence in the soil matrix.

Conclusion

This compound exhibits variable persistence in the environment, strongly influenced by the specific environmental compartment and conditions. In terrestrial environments, it is moderately to highly persistent due to slow biodegradation and strong sorption to soil, which limits its mobility. In aquatic systems, its fate is driven by rapid degradation through pH-dependent hydrolysis and, most significantly, by photolysis in sunlit waters. Its atmospheric lifetime is very short. The primary degradation pathway across all compartments leads to the formation of the less toxic hydroxypyrimidine metabolite. A thorough understanding of these fate processes, supported by standardized experimental protocols, is essential for the effective environmental risk assessment and management of this insecticide.

References

Pirimiphos-Methyl: An In-Depth Technical Guide on its Mode of Action in Target Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide valued for its contact and fumigant action.[1] It is widely utilized in agriculture for the protection of stored grains and in public health for the control of various insect pests.[1][2] The insecticidal efficacy of this compound stems from its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[3] This technical guide provides a comprehensive overview of the mode of action of this compound, including its biochemical mechanism, quantitative toxicity data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is essential for the termination of nerve impulses in cholinergic synapses.[3] The mode of action can be delineated into two key stages: metabolic activation and subsequent inhibition of AChE.

1. Metabolic Activation: Conversion to this compound-oxon

This compound in its original form is a phosphorothioate, which is a relatively weak inhibitor of AChE.[4] For potent insecticidal activity, it must undergo metabolic activation within the insect's body. This biotransformation involves the oxidative desulfuration of the P=S bond to a P=O bond, converting this compound to its oxygen analogue, this compound-oxon.[4] This conversion is primarily mediated by cytochrome P450 monooxygenases in the insect's tissues. The resulting "oxon" form is a much more potent inhibitor of acetylcholinesterase.

2. Acetylcholinesterase Inhibition and Cholinergic Crisis

Acetylcholinesterase functions to hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal. This compound-oxon acts as an irreversible inhibitor of AChE by phosphorylating a serine residue in the active site of the enzyme. This covalent modification incapacitates the enzyme, preventing it from breaking down acetylcholine.

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to a state of continuous nerve stimulation, known as a cholinergic crisis. The persistent depolarization of postsynaptic membranes results in hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect.[5]

Quantitative Toxicity Data

The susceptibility of different insect species to this compound varies. This is often quantified by the median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose of the insecticide that is lethal to 50% of a test population. The following tables summarize the LC50 values of this compound for various insect species as reported in the literature.

Insect SpeciesLife StageBioassay MethodLC50 ValueUnitsReference
Musca domestica (House fly)AdultTopical Application8.44mM[6]
Musca domestica (House fly)AdultTopical Application2.45mM[6]
Musca domestica (House fly)AdultTopical Application1.63mM[6]
Aedes aegyptiAdultWHO Susceptibility TestSusceptible (99-100% mortality at diagnostic dose)N/A[7]
Aedes albopictusAdultWHO Susceptibility TestResistant (49-74% mortality at diagnostic dose)N/A[7]
Pyrrhocoris apterusAdultSurface Contact62.63 ± 10.34mg/m²[8][9]
Cylindroiulus truncorumAdultSurface Contact49.22 ± 10.35mg/m²[9]
Pterostichus nigerAdultSurface Contact30.29 ± 6.15mg/m²[9]
Harpalus rufipesAdultSurface Contact28.14 ± 5.68mg/m²[9]
Lithobius forficatusAdultSurface Contact27.70 ± 2.68mg/m²[9]
Carabus hortensisAdultSurface Contact25.25 ± 3.76mg/m²[9]

Experimental Protocols

This compound Toxicity Bioassay

This protocol describes a general method for determining the toxicity of this compound to a target insect species using a surface contact bioassay.

a. Preparation of this compound Solutions:

  • Prepare a stock solution of technical grade this compound (e.g., 1000 µg/mL) in a suitable organic solvent such as acetone.[10] The use of a correction factor is recommended to account for the purity of the technical grade insecticide.[10]

  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations for the bioassay.[10] The number of concentrations should be sufficient to generate a dose-response curve (typically 5-7 concentrations).

b. Bioassay Procedure:

  • Use appropriate bioassay arenas, such as glass petri dishes or vials.[1]

  • Apply a known volume (e.g., 1 mL) of each this compound dilution evenly to the inner surface of the bioassay arena.[1]

  • Allow the solvent to evaporate completely, leaving a uniform film of the insecticide. A control group treated with solvent only should be included.[1]

  • Introduce a known number of test insects (e.g., 20-25 adults) into each arena.[1]

  • Maintain the bioassay arenas under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).

  • Assess insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to make coordinated movements when gently prodded.

  • If control mortality is observed, the data should be corrected using Abbott's formula.[10]

  • Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is used to quantify the inhibition of AChE activity by this compound.[5]

a. Reagents and Materials:

  • Phosphate buffer (0.1 M, pH 7.5)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Chromogenic reagent

  • This compound solutions of varying concentrations

  • Insect tissue homogenate (source of AChE) or purified AChE

  • 96-well microplate

  • Microplate reader

b. Enzyme Preparation:

  • Dissect the desired insect tissue (e.g., heads) and homogenize in cold phosphate buffer.

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • The resulting supernatant contains the crude enzyme extract and should be kept on ice. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

c. Assay Procedure:

  • In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • This compound solution (or solvent for control)

    • Enzyme preparation

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).

  • The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of AChE inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound's Mode of Action

Pirimiphos_Methyl_Mode_of_Action cluster_insect Insect Body cluster_synapse Cholinergic Synapse This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Cytochrome P450s This compound-oxon This compound-oxon Metabolic Activation->this compound-oxon AChE Acetylcholinesterase (AChE) This compound-oxon->AChE Inhibition (Phosphorylation) ACh Breakdown ACh Hydrolysis ACh Accumulation ACh Accumulation ACh Acetylcholine (ACh) ACh->ACh Breakdown Nerve Impulse Termination Nerve Impulse Termination ACh Breakdown->Nerve Impulse Termination Continuous Nerve Stimulation Continuous Nerve Stimulation ACh Accumulation->Continuous Nerve Stimulation AChE_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, ATCI, DTNB) start->prep_reagents prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_enzyme Prepare Insect AChE (Tissue Homogenization) start->prep_enzyme plate_setup Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) prep_reagents->plate_setup prep_inhibitor->plate_setup prep_enzyme->plate_setup incubation Incubate for Inhibitor-Enzyme Interaction plate_setup->incubation add_dtnb Add DTNB incubation->add_dtnb start_reaction Initiate Reaction (Add ATCI) add_dtnb->start_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

References

The History and Development of Pirimiphos-Methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl, an organophosphate insecticide, has been a significant tool in pest management for decades. Developed by Imperial Chemical Industries (ICI), now Syngenta, and first introduced to the market in 1977, it has been utilized globally for the protection of stored grain and in public health vector control programs.[1][2] This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, synthesis, toxicological profile, and environmental impact of this compound, tailored for a scientific audience.

Historical Development

The discovery of organophosphorus compounds dates back to the mid-19th century, with their insecticidal properties being extensively explored following World War II. This compound emerged from this wave of research, with its first registration in the United States in 1973.[3] It has since undergone periodic re-evaluations by international bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) to ensure its safety and efficacy.[4]

Developmental Timeline

A timeline of the key milestones in the development and regulatory assessment of this compound is presented below.

This compound Development Timeline Discovery by ICI Discovery by ICI First US Registration First US Registration Discovery by ICI->First US Registration c. 1967 First Marketed First Marketed First US Registration->First Marketed 1973 JMPR Evaluation 1 JMPR Evaluation 1 First Marketed->JMPR Evaluation 1 1977 JMPR Evaluation 2 JMPR Evaluation 2 JMPR Evaluation 1->JMPR Evaluation 2 1974 JMPR Evaluation 3 JMPR Evaluation 3 JMPR Evaluation 2->JMPR Evaluation 3 1976 Periodic Re-evaluation Periodic Re-evaluation JMPR Evaluation 3->Periodic Re-evaluation 1992 Ongoing Assessments Ongoing Assessments Periodic Re-evaluation->Ongoing Assessments

Caption: Key milestones in the development of this compound.

Chemical and Physical Properties

This compound is the common name for O-[2-(Diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate. It is a straw-colored liquid at room temperature.[5] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Chemical FormulaC11H20N3O3PS[6]
Molar Mass305.33 g/mol [1]
Melting Point15-18 °C[1][5]
Boiling PointDecomposes on distillation[1]
Density1.147 g/mL (30 °C)[1]
Water Solubility5.0 mg/L (30 °C)[1]
Vapor Pressure1.1 x 10-5 Torr (30 °C)[7]
log Kow4.12

Synthesis of this compound

The industrial synthesis of this compound is a two-step process.[1] The first step involves the formation of a pyrimidine ring, and the second is the esterification to form the final organophosphate insecticide.

Synthesis Workflow

This compound Synthesis reactant1 N,N-diethylguanidine intermediate 2-(Diethylamino)-6-methylpyrimidin-4-ol reactant1->intermediate Condensation reactant2 Ethyl acetoacetate reactant2->intermediate Condensation product This compound intermediate->product Esterification reactant3 Dimethyl chlorothiophosphate reactant3->product

Caption: The two-step synthesis of this compound.

A detailed laboratory-scale synthesis protocol is outlined in the Experimental Protocols section.

Mechanism of Action

This compound is a broad-spectrum insecticide that acts through contact and respiratory routes.[3] Like other organophosphates, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3]

Cholinergic Synaptic Transmission and Inhibition by this compound

Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in the nervous system of insects and mammals. After its release into the synaptic cleft, it is rapidly hydrolyzed by AChE to terminate the nerve signal. This compound (or more accurately, its active oxon metabolite) phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the insect.

Cholinergic Synapse Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Action_Potential Action Potential Action_Potential->ACh_vesicle triggers release AChE Acetylcholinesterase ACh_released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_released->ACh_Receptor Binds AChE->Choline Recycling Pirimiphos_methyl This compound (Oxon) Pirimiphos_methyl->AChE Inhibition Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission

Caption: Inhibition of acetylcholinesterase by this compound.

Toxicological Profile

The toxicity of this compound is primarily attributed to its cholinesterase-inhibiting properties. It exhibits moderate acute toxicity in mammals.

Acute Toxicity Data
SpeciesRouteLD50 / LC50Reference
Rat (male)Oral1861 mg/kg[8]
Rat (female)Oral1667 mg/kg[8]
RatDermal> 4592 mg/kg[3]
RabbitDermal2000 mg/kg[9]
MouseOral1180 mg/kg[10]
DogOral> 1500 mg/kg[9]
Rainbow Trout (Oncorhynchus mykiss)96h LC500.2 mg/L[3]
Daphnia magna48h EC500.00021 mg/L[3]
Green Algae (Pseudokirchneriella subcapitata)72h EC50> 1 mg/L[3]
Chronic Toxicity and Other Effects

Long-term feeding studies in rats have established a no-observed-adverse-effect level (NOAEL) based on cholinesterase inhibition. This compound is not considered to be carcinogenic or genotoxic.[11] Developmental toxicity studies in rats and rabbits did not show teratogenic effects, although some fetotoxicity was observed at maternally toxic doses.[11]

Environmental Fate and Ecotoxicology

This compound is relatively non-persistent in the environment, with degradation occurring through several mechanisms.

Environmental Persistence Data
MediumParameterValueReference
Water (pH 4, 25°C)Hydrolysis DT502 days[12]
Water (pH 5, 25°C)Hydrolysis DT507 days[12]
Water (pH 7, 25°C)Hydrolysis DT50117 days[12]
Water (pH 9, 25°C)Hydrolysis DT5075 days[12]
Water (pH 7, 25°C)Photolysis DT500.47 hours[12][13]
SoilField DT5018-67 days[3][14]

This compound is classified as highly toxic to birds and very highly toxic to aquatic invertebrates.[7] Its use in or near aquatic environments should be carefully managed to minimize risks to non-target organisms.

Efficacy as an Insecticide

This compound is effective against a broad spectrum of insect pests, particularly those infesting stored products.

Efficacy Data Against Stored-Product Insects
Insect SpeciesCommodityEfficacy MetricValueReference
Sitophilus oryzae (Rice weevil)WheatLC5046.6 mg/100g (12% moisture)[15]
Tribolium castaneum (Red flour beetle)WheatLC5012.5 mg/100g (12% moisture)[15]
Sitophilus zeamais (Maize weevil)MaizeMortality~100% with layer treatment[9][16]
Prostephanus truncatus (Larger grain borer)MaizeMortality~100% with layer treatment[9][16]

It has also demonstrated efficacy against various sucking pests in field crops, such as whiteflies, thrips, and aphids on beans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of standard protocols relevant to the evaluation of this compound.

Workflow for Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)

Acute_Oral_Toxicity_Workflow start Start acclimatize Acclimatize healthy young adult rodents start->acclimatize fasting Fast animals overnight acclimatize->fasting dosing Administer single oral dose of this compound (graduated doses to groups) fasting->dosing observation Observe for mortality and clinical signs (tremors, convulsions, salivation, etc.) dosing->observation weighing Record body weights observation->weighing daily_obs Daily observations for 14 days weighing->daily_obs necropsy Perform necropsy on all animals daily_obs->necropsy data_analysis Calculate LD50 value necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an acute oral toxicity study.[17]

Protocol for Acetylcholinesterase Inhibition Assay (Ellman Method)

The Ellman method is a widely used colorimetric assay to determine acetylcholinesterase activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

  • This compound solution (in a suitable solvent, with solvent control)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add:

    • 140 µL of phosphate buffer

    • 10 µL of the this compound solution (or solvent control)

    • 10 µL of the AChE solution

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Laboratory-Scale Synthesis of this compound

The following is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of 2-N,N-diethylamino-4-hydroxy-6-methyl-pyrimidine

  • In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add toluene and water.

  • Add 2-N,N-diethylamino-4-hydroxy-6-methyl-pyrimidine and heat to 40°C with stirring.

  • Add sodium hydroxide and continue the reaction at 40-80°C for 40-60 minutes.

  • Cool the reaction mixture to 30°C.

Step 2: Synthesis of this compound

  • Add a hydrolysis inhibitor (e.g., sodium chloride), a catalyst (e.g., 4-dimethylaminopyridine), and a phase transfer catalyst (e.g., tetra-n-butylphosphonium bromide).

  • Stir for 30 minutes.

  • Slowly add O,O-dimethyl thiophosphoryl chloride dropwise over 1 hour, maintaining the temperature between 20-35°C.

  • Continue the reaction for 3-4 hours after the addition is complete.

  • Cool the reaction mixture, wash with water and dilute hydrochloric acid, and then wash with water until neutral.

  • Remove the solvent under reduced pressure to obtain crude this compound.

Conclusion

This compound has a long history as an effective organophosphate insecticide, valued for its broad-spectrum activity and relatively low environmental persistence. Its mechanism of action through the inhibition of acetylcholinesterase is well-understood. The toxicological profile has been extensively studied, leading to the establishment of health-based guidance values for its safe use. As with all pesticides, responsible application practices are essential to maximize its benefits in crop protection and public health while minimizing potential risks to non-target organisms and the environment. Future research may focus on resistance management strategies and the development of even safer and more selective pest control agents.

References

Pirimiphos-Methyl: A Technical Guide to its Chemical Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimiphos-methyl, a broad-spectrum organophosphorus insecticide and acaricide, is a compound of significant interest in the fields of agriculture, public health, and environmental science.[1] Its efficacy as a pesticide is attributed to its specific chemical structure and the functional groups that constitute the molecule. This technical guide provides an in-depth analysis of the chemical architecture of this compound, including its key functional groups, and presents relevant physicochemical data. The synthesis of this compound is also briefly discussed to provide a comprehensive understanding of its chemical nature.

Chemical Identity

This compound is chemically identified as O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate.[2]

IdentifierValue
IUPAC Name O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate[2]
CAS Name O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl phosphorothioate[2]
CAS Registry Number 29232-93-7[3][4][5][6][7][8]
Molecular Formula C₁₁H₂₀N₃O₃PS[3][4][5][9]
Molecular Weight 305.33 g/mol [4][8]

Chemical Structure and Functional Groups

The chemical structure of this compound is characterized by a central pyrimidine ring, which is substituted with several key functional groups that dictate its chemical properties and biological activity.

Caption: Chemical structure of this compound with key functional groups.

The primary functional groups present in this compound are:

  • Organothiophosphate Group: This is the core functional group responsible for its insecticidal activity. It consists of a central phosphorus atom double-bonded to a sulfur atom (a thione) and single-bonded to three oxygen atoms. Two of the oxygen atoms are bonded to methyl groups, forming dimethyl phosphate, and the third links the phosphate group to the pyrimidine ring. Organophosphates, in general, act as inhibitors of the enzyme acetylcholinesterase.[3][9]

  • Pyrimidine Ring: This is a heterocyclic aromatic ring containing two nitrogen atoms. It serves as the backbone of the molecule to which the other functional groups are attached.

  • Diethylamino Group: An amine functional group consisting of a nitrogen atom bonded to two ethyl groups. This group is attached to the C2 position of the pyrimidine ring.

  • Methyl Group: A simple alkyl functional group (-CH₃) attached to the C6 position of the pyrimidine ring.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and environmental fate.

PropertyValueReference
Appearance Straw-colored liquid
Melting Point 15–18 °C[9][10]
Boiling Point Decomposes before boiling
Density 1.157 g/mL at 20 °C[10]
Water Solubility 5.0 mg/L at 30 °C[9]
Vapour Pressure 1 x 10⁻⁴ Torr at 30°C[10]

Synthesis Overview

The industrial synthesis of this compound is a two-step process.[11]

synthesis_workflow reactant1 N,N-diethylguanidine intermediate 2-(diethylamino)-6- methylpyrimidin-4-ol reactant1->intermediate reactant2 Ethyl acetoacetate reactant2->intermediate product This compound intermediate->product reactant3 O,O-dimethyl phosphorochloridothioate reactant3->product

Caption: Simplified workflow for the synthesis of this compound.

The first step involves the reaction of N,N-diethylguanidine with ethyl acetoacetate to form the pyrimidine ring intermediate, 2-(diethylamino)-6-methylpyrimidin-4-ol.[11] In the second step, the hydroxyl group of this pyrimidine intermediate is reacted with O,O-dimethyl phosphorochloridothioate to yield the final product, this compound.[11] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[11]

Conclusion

The chemical structure of this compound, with its distinct organothiophosphate, pyrimidine, diethylamino, and methyl functional groups, is intrinsically linked to its function as a potent insecticide and acaricide. Understanding this structure and the associated physicochemical properties is fundamental for researchers and professionals involved in the development of new pesticides, the study of their environmental impact, and the management of resistance in target pest populations. The synthesis process, while relatively straightforward, provides insights into the formation of this important agrochemical.

References

An In-depth Technical Guide to the Vapor Pressure and Volatility of Pirimiphos-Methyl in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility of the organophosphate insecticide pirimiphos-methyl. The following sections detail its physicochemical properties, experimental protocols for vapor pressure and volatility determination, and its biochemical mechanism of action.

Quantitative Data on this compound's Physicochemical Properties

The vapor pressure and related properties of this compound are crucial for understanding its environmental fate and potential for inhalation exposure. The data presented below has been compiled from various scientific sources.

PropertyValueTemperature (°C)Reference
Vapor Pressure 2.0 x 10⁻³ Pa20
1.5 x 10⁻⁵ mmHg20
1.1 x 10⁻⁴ mmHg (0.015 Pa)30
Henry's Law Constant 6.1 x 10⁻² Pa·m³/mol20
Water Solubility 10 mg/L20
5 mg/L30
Log Kₒw (Octanol-Water Partition Coefficient) 3.9020

Experimental Protocols for Vapor Pressure and Volatility Determination

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are employed to determine the vapor pressure of chemical substances.

Vapor Pressure Determination: Gas Saturation Method (Based on OECD Guideline 104)

This method is suitable for determining the vapor pressure of substances with low volatility.

Principle: A stream of inert gas is passed through or over the test substance at a known temperature and flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of the substance transported by the gas is then determined, and the vapor pressure is calculated.

Apparatus:

  • Constant temperature chamber or water bath

  • Inert gas supply (e.g., nitrogen, argon) with flow control

  • Saturation column/chamber containing the test substance on a solid support (e.g., glass beads, silica gel)

  • Trapping system to collect the vaporized substance (e.g., cold trap, sorbent tubes)

  • Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like ECD or FPD)

  • Flow meter

Procedure:

  • Preparation: The test substance is coated onto an inert support material and packed into the saturation column. The system is assembled and allowed to equilibrate to the desired temperature.

  • Saturation: A controlled flow of inert gas is passed through the saturation column. The flow rate is maintained at a level that ensures complete saturation of the gas with the this compound vapor.

  • Trapping: The gas stream exiting the saturation column is passed through a trapping system to collect the vaporized this compound.

  • Quantification: The amount of this compound collected in the trap is quantified using a calibrated analytical method, such as GC-ECD.

  • Calculation: The vapor pressure (P) is calculated using the following equation:

    P = (m / V) * (RT / M)

    Where:

    • m = mass of the substance collected in the trap (g)

    • V = volume of the gas passed through the column (L)

    • R = ideal gas constant (8.314 J·K⁻¹·mol⁻¹)

    • T = absolute temperature (K)

    • M = molar mass of the substance ( g/mol )

Volatility Determination from Surfaces: Laboratory Chamber Method

This method simulates the volatilization of a pesticide from a treated surface under controlled environmental conditions.

Principle: A treated surface (e.g., soil, plant leaf) is placed in a chamber with controlled airflow, temperature, and humidity. The concentration of the pesticide in the exiting air is measured over time to determine the volatilization rate.

Apparatus:

  • Volatility chamber (e.g., glass bell jar) with an air inlet and outlet

  • Controlled environment chamber to house the volatility chamber and regulate temperature and humidity

  • Air sampling pump with a calibrated flow rate

  • Sorbent tubes (e.g., XAD-2 resin) to trap the volatilized this compound

  • Analytical instrument for quantification (e.g., GC-ECD or HPLC-UV)

Procedure:

  • Surface Treatment: A known amount of this compound, typically in a formulation, is applied uniformly to the surface to be tested (e.g., a specific soil type or plant leaf).

  • Chamber Setup: The treated surface is placed inside the volatility chamber. The chamber is sealed, and a controlled airflow is initiated across the surface.

  • Air Sampling: Air is drawn from the chamber outlet through sorbent tubes at a constant flow rate for defined time intervals.

  • Sample Analysis: The sorbent tubes are extracted with a suitable solvent, and the amount of trapped this compound is quantified using an appropriate analytical method.

  • Flux Calculation: The volatilization flux (F) is calculated for each sampling interval using the following equation:

    F = (C * Q) / A

    Where:

    • C = concentration of this compound in the air (µg/m³)

    • Q = airflow rate through the chamber (m³/h)

    • A = surface area of the treated material (m²)

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Vapor Pressure Determination

Vapor_Pressure_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_substance Coat Substance on Inert Support pack_column Pack Saturation Column prep_substance->pack_column assemble_system Assemble System pack_column->assemble_system equilibrate Equilibrate to Test Temperature assemble_system->equilibrate start_gas Start Inert Gas Flow equilibrate->start_gas saturate Saturate Gas with This compound start_gas->saturate trap Trap Vaporized Substance saturate->trap quantify Quantify Trapped Substance (GC-ECD) trap->quantify calculate Calculate Vapor Pressure quantify->calculate

Caption: Workflow for determining vapor pressure using the gas saturation method.

Experimental Workflow for Volatility Assessment

Volatility_Workflow cluster_setup Setup cluster_sampling Air Sampling cluster_analysis_calc Analysis & Calculation treat_surface Treat Surface with This compound place_in_chamber Place Surface in Volatility Chamber treat_surface->place_in_chamber control_env Set Controlled Environment (T, RH) place_in_chamber->control_env start_airflow Initiate Airflow Across Surface control_env->start_airflow draw_air Draw Air Through Sorbent Tubes start_airflow->draw_air collect_samples Collect Samples at Defined Intervals draw_air->collect_samples extract_tubes Extract Sorbent Tubes collect_samples->extract_tubes quantify Quantify this compound (GC/HPLC) extract_tubes->quantify calculate_flux Calculate Volatilization Flux quantify->calculate_flux

Caption: Workflow for assessing pesticide volatility from a surface in a lab chamber.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.

The catalytic mechanism of AChE involves a catalytic triad of serine, histidine, and glutamate residues in its active site. The serine hydroxyl group acts as a nucleophile, attacking the acetyl group of acetylcholine. This compound irreversibly binds to this serine residue, phosphorylating it and rendering the enzyme inactive.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound cluster_consequence Consequence of Inhibition ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis ACh_accum Acetylcholine Accumulation Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) Pirimiphos This compound Pirimiphos->AChE_inhibited Irreversible Inhibition AChE_inhibited->ACh_accum Leads to Receptor_overstim Cholinergic Receptor Overstimulation ACh_accum->Receptor_overstim Neurotoxicity Neurotoxicity Receptor_overstim->Neurotoxicity

Caption: Acetylcholinesterase inhibition by this compound and its neurotoxic effects.

Pirimiphos-Methyl Hydrolysis: A Technical Examination of pH-Dependent Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hydrolysis rate of the organophosphate insecticide Pirimiphos-methyl across a range of pH levels. The data and protocols presented herein are intended for researchers, scientists, and professionals engaged in drug development and environmental fate analysis. This compound's stability is a critical parameter influencing its environmental persistence and potential for non-target exposure.

Executive Summary

This compound exhibits significant pH-dependent variability in its rate of hydrolysis. The compound is most stable under neutral to slightly alkaline conditions and demonstrates accelerated degradation in acidic environments. This guide summarizes the key quantitative data on its hydrolysis half-life (DT50), outlines the standard experimental protocols for determining these rates, and provides a visual representation of the hydrolysis pathway and experimental workflow.

Data on this compound Hydrolysis

The rate of hydrolysis of this compound is significantly influenced by the pH of the aqueous solution. The following table summarizes the degradation half-life (DT50) of this compound at various pH levels, as determined at a constant temperature of 25°C.

pHTemperature (°C)Hydrolysis Half-Life (DT50) in Days
4252
5257
725117
92575

Data compiled from multiple sources.[1][2][3]

This compound Hydrolysis Pathway

The primary mechanism of this compound hydrolysis involves the cleavage of the phosphate ester bond, leading to the formation of 2-diethylamino-6-methylpyrimidin-4-ol.[2][3][4]

Pirimiphos_methyl This compound Hydrolysis_Product 2-diethylamino-6-methylpyrimidin-4-ol Pirimiphos_methyl->Hydrolysis_Product Hydrolysis (pH-dependent)

Caption: Hydrolysis pathway of this compound.

Experimental Protocols for Hydrolysis Studies

The determination of this compound's hydrolysis rate is typically conducted following internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" or the US EPA Office of Chemical Safety and Pollution Prevention (OCSPP) 835.2120: "Hydrolysis".[5][6][7] These protocols ensure data consistency and reliability.

Preparation of Test Solutions

Sterile aqueous buffer solutions are prepared at environmentally relevant pH values, typically pH 4, 7, and 9.[5][8] These buffers are created using reagent-grade chemicals to maintain a constant pH throughout the experiment.[8] A stock solution of this compound, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is prepared in a minimal amount of a water-miscible organic solvent.[5] The final concentration of the test substance in the buffer solutions is kept low, generally not exceeding 1 mg/L or half of its water solubility, to mimic environmental concentrations.[8]

Incubation Conditions

The test solutions are incubated in the dark at a constant temperature, typically 25°C, to prevent photodegradation and ensure temperature does not become a confounding variable.[5][9] The exclusion of light is critical to isolate the effect of hydrolysis from other degradation pathways.

Sampling and Analysis

At predetermined time intervals, aliquots of the test solutions are sampled. The frequency of sampling is dictated by the expected rate of hydrolysis at each pH, with more frequent sampling for conditions where rapid degradation is anticipated.

The concentration of the parent this compound and its degradation products in the samples is quantified using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or a radioactivity detector for radiolabeled material) is a common method for separation and quantification.

Data Analysis

The concentration of this compound is plotted against time for each pH level. The rate of hydrolysis is typically assumed to follow first-order kinetics. The first-order rate constant (k) is determined from the slope of the natural logarithm of the concentration versus time plot. The hydrolysis half-life (DT50) is then calculated using the following equation:

DT50 = ln(2) / k

The identity of the major degradation products is confirmed using analytical techniques such as mass spectrometry (MS). A mass balance is performed to account for the total amount of the applied substance and its degradation products over the course of the study.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Sterile Buffer Solutions (pH 4, 7, 9) C Spike Buffers with this compound A->C B Prepare this compound Stock Solution B->C D Incubate in the Dark at 25°C C->D E Collect Samples at Time Intervals D->E F Analyze by HPLC-UV/Radio-detector E->F G Identify Degradation Products (MS) E->G H Determine Rate Constant (k) F->H I Calculate Half-life (DT50) H->I

Caption: Experimental workflow for a pesticide hydrolysis study.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of pirimiphos-methyl, a broad-spectrum organophosphate insecticide, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is applicable for the analysis of this compound in various matrices, including technical formulations, environmental samples, and food commodities. This document provides comprehensive experimental protocols, including sample preparation and chromatographic conditions, and summarizes key quantitative data for easy reference.

Introduction

This compound, O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a widely used insecticide and acaricide with both contact and fumigant action.[1] Its extensive use in agriculture and public health necessitates reliable and accurate analytical methods for monitoring its residues in the environment and food products to ensure consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the selective and sensitive quantification of this compound.[2] This application note presents a validated HPLC method suitable for routine analysis.

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions for the determination of this compound by HPLC.

Table 1: HPLC Operating Conditions

ParameterCondition 1Condition 2
Column Qualisil BDS C18 (250 x 4.6 mm, 5 µm)[3]Zipax octadecylsilane[4]
Mobile Phase Acetonitrile:Water (85:15, v/v)[3]Methanol with biphenyl internal standard[4]
Flow Rate 1.0 mL/minNot specified
Injection Volume 20 µL[1]4 µL[4]
Detection UV at 254 nm[3]UV at 254 nm[4]
Column Temperature 32 °C[1]Not specified

Table 2: Method Validation and Performance Characteristics

ParameterResultReference
Retention Time ~9.29 min[3]
Linearity Range 9.59 - 16.44 mg/100 mL[3]
Correlation Coefficient (r²) >0.999[5]
Limit of Detection (LOD) 0.000001%
Limit of Quantification (LOQ) 0.000002%
Precision (RSD%) Intra-day: 0.0453 - 0.062% Inter-day: 0.0542 - 0.9255%
Recovery 77.1% - 111.5% (in rice)[2]

Experimental Protocols

Standard Solution Preparation

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase (Acetonitrile:Water, 85:15 v/v).[1]

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 20, 50 µg/mL).

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Technical Grade this compound and Formulations: Accurately weigh a known amount of the sample, dissolve it in the mobile phase in a volumetric flask, and dilute to a concentration within the calibration range. Allow the solution to stand for 30 minutes at room temperature for equilibration before injection.

B. Water Samples (Solid-Phase Extraction - SPE):

  • Filter the water sample through a 0.45 µm membrane filter.

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Load a known volume of the water sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the this compound with a suitable solvent such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[6][7]

C. Food Matrices (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenize a representative sample of the food commodity (e.g., fruits, vegetables, rice).[2][8]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[2]

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (dSPE) cleanup.

  • Add the dSPE sorbent (e.g., primary secondary amine - PSA, C18, graphitized carbon black - GCB) to the aliquot to remove interfering matrix components.[2]

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[2]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at 254 nm.[3]

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve generated from the working standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Sample Homogenization (Food Matrices) Extraction Extraction (Acetonitrile) Homogenization->Extraction QuEChERS dSPE Dispersive SPE Cleanup Extraction->dSPE HPLC HPLC System dSPE->HPLC SPE Solid-Phase Extraction (Water/Soil) SPE->HPLC Detector UV Detector (254 nm) HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Experimental workflow for this compound quantification.

logical_relationship A Standard & Sample Preparation B Chromatographic Separation (C18 Column) A->B C Detection (UV at 254 nm) B->C D Peak Identification (Retention Time) C->D E Quantification (Calibration Curve) D->E

Caption: Key steps in the HPLC methodology for this compound analysis.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Pirimiphos-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[1] Organophosphate compounds, such as Pirimiphos-methyl, are potent inhibitors of AChE.[2] this compound itself is a phosphorothioate, which requires oxidative desulfuration to its active oxon form, this compound-oxon, to become a strong inhibitor of AChE. This conversion can be achieved through metabolic activation in vivo or by chemical oxidation in vitro.

This document provides a detailed protocol for a spectrophotometric acetylcholinesterase inhibition assay using this compound, based on the well-established Ellman's method. This assay is a fundamental tool for studying the kinetics of AChE inhibition, screening for novel inhibitors, and assessing the neurotoxic potential of various compounds.

Principle of the Assay

The protocol is based on the Ellman's method, a rapid and sensitive colorimetric assay for measuring AChE activity. The assay utilizes acetylthiocholine (ATCI) as a substrate for AChE. The enzymatic hydrolysis of ATCI produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion. The rate of TNB⁻ formation is directly proportional to AChE activity and can be quantified by measuring the increase in absorbance at 412 nm. When an inhibitor like this compound-oxon is present, the rate of ATCI hydrolysis by AChE is reduced, leading to a decrease in the rate of color development.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of acetylcholine signaling and its disruption by this compound, as well as the experimental workflow for the AChE inhibition assay.

cluster_pathway Acetylcholine Signaling and Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Pirimiphos_methyl This compound (Inactive) Oxidation Oxidation Pirimiphos_methyl->Oxidation Activation Pirimiphos_oxon This compound-oxon (Active) Pirimiphos_oxon->AChE Inhibition Oxidation->Pirimiphos_oxon

Caption: Acetylcholine signaling pathway and its inhibition by this compound.

cluster_workflow Experimental Workflow for AChE Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) start->prep_reagents prep_inhibitor Prepare & Activate Inhibitor (this compound Oxidation) start->prep_inhibitor pre_incubate Pre-incubate AChE with Activated Inhibitor prep_reagents->pre_incubate prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add DTNB and ATCI) pre_incubate->initiate_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Measurement) initiate_reaction->measure_abs analyze_data Data Analysis (% Inhibition, IC50) measure_abs->analyze_data end End analyze_data->end

Caption: Workflow of the acetylcholinesterase inhibition assay.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundAssay MethodTargetIC50 ValueLimit of Detection (LOD)Reference
This compound (after oxidation with NBS)ElectrochemicalAcetylcholinesterase (AChE)360 ng/mL38 ng/mL
This compound-oxonSpectrophotometric (Ellman's)Acetylcholinesterase (AChE)Not available in searched literature--

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • N-bromosuccinimide (NBS)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for inhibitor (e.g., DMSO or ethanol)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 412 nm

  • Multichannel pipette

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 5-10 minutes.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

  • ATCI Solution (10 mM): Dissolve ATCI in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

  • N-bromosuccinimide (NBS) Solution: Prepare a fresh solution of NBS in a suitable solvent for the oxidation step. The concentration should be optimized based on the concentration of this compound.

Protocol for Acetylcholinesterase Inhibition Assay

Step 1: Chemical Activation of this compound

This compound must be oxidized to its active oxon form to effectively inhibit AChE in vitro. This can be achieved by chemical oxidation using N-bromosuccinimide (NBS).

  • Prepare a series of dilutions of the this compound stock solution.

  • To a defined volume of each this compound dilution, add a molar excess of freshly prepared NBS solution.

  • Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for the oxidation reaction to complete. The optimal NBS concentration and incubation time should be determined empirically.

Step 2: Assay Procedure

The following procedure is for a single well in a 96-well plate. Adjust volumes as necessary for your specific plate reader and experimental design.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the AChE solution to each well.

    • Add 25 µL of the activated this compound solution (from Step 1) at various concentrations to the sample wells. For control wells (100% enzyme activity), add 25 µL of the solvent used for the inhibitor.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 50 µL of the DTNB solution to each well.

    • Immediately following, add 50 µL of the ATCI solution to each well.

    • Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

Step 3: Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_sample is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This application note provides a comprehensive protocol for conducting an acetylcholinesterase inhibition assay using this compound. The critical step of activating the phosphorothioate to its potent oxon form is highlighted, along with a detailed methodology based on the widely used Ellman's method. The provided diagrams and quantitative data summary offer a clear understanding of the assay's principles and expected outcomes. This protocol serves as a valuable resource for researchers in toxicology, pharmacology, and drug discovery for assessing the inhibitory effects of organophosphates on acetylcholinesterase activity.

References

Application Notes and Protocols for Pirimiphos-Methyl in Indoor Residual Spraying (IRS) for Malaria Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirimiphos-methyl is an organophosphate insecticide that plays a crucial role in malaria vector control through indoor residual spraying (IRS). It serves as a vital tool in areas where mosquito populations have developed resistance to other classes of insecticides, such as pyrethroids.[1] This document provides detailed application notes and protocols for the use of this compound in IRS programs, with a focus on methodologies for efficacy testing and operational deployment.

This compound functions as a potent acetylcholinesterase (AChE) inhibitor.[2][3][4] By inhibiting this critical enzyme in the nervous system of insects, it leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.[2][4] This mode of action makes it effective against a broad spectrum of insect pests.[5]

Quantitative Data on Efficacy and Residual Activity

The efficacy of this compound can vary depending on the formulation, the type of surface it is applied to, and the susceptibility of the local mosquito population. The following tables summarize key quantitative data from various studies.

Table 1: Residual Efficacy of this compound Formulations on Different Surfaces
FormulationSurface TypeTarget VectorDosageDuration of Efficacy (≥80% mortality)Reference
Actellic® 300CSCementAnopheles gambiae s.s. (Kisumu)1 g/m²5 months[6]
Actellic® 300CSMudAnopheles gambiae s.s. (Kisumu)1 g/m²5 months[6]
Actellic® 50ECPainted CementAnopheles gambiae s.l.Not SpecifiedUp to 15 weeks[7]
This compound CSMudWild Anopheles gambiae s.l.4 ml/m²~5 months[8]
This compound CSCementWild Anopheles gambiae s.l.4 ml/m²~6 months[8]
Table 2: Efficacy of this compound IRS in Field Studies
LocationVector SpeciesInterventionKey Efficacy MetricResultReference
Mopeia, MozambiqueAnopheles funestus s.l.PM-IRS + LLINsReduction in indoor human-vector contact75% reduction[9]
Mopeia, MozambiqueAnopheles funestus s.l.PM-IRS + LLINsReduction in outdoor human-vector contact68% reduction[9]
Northern GhanaAnopheles gambiae s.l.Full IRS vs. Partial IRSAnnual entomological inoculation rate28 ib/p/yr (Full) vs. 38 ib/p/yr (Partial) vs. 217 ib/p/yr (Control)[10]
Koulikoro, MaliAnopheles gambiae s.l.PM-based IRSMean monthly human biting rate3.03 in IRS area vs. 20.41 in non-IRS area[6]
Koulikoro, MaliAnopheles gambiae s.l.PM-based IRSEntomological inoculation rate0 in IRS area vs. 0.21 infective bites/person/month in non-IRS area[6]

Experimental Protocols

WHO Cone Bioassay for Residual Efficacy

This protocol is adapted from WHO guidelines and is used to assess the residual activity of insecticides on treated surfaces.[7][11][12]

Objective: To determine the mortality rate of mosquitoes exposed to a surface treated with this compound at various time points after spraying.

Materials:

  • WHO plastic cones

  • 2-5 day old, non-blood-fed female Anopheles mosquitoes (insecticide-susceptible strain)

  • Aspirator

  • Holding cups with access to a 10% sugar solution

  • Timer

  • Incubator set at 27±2°C and 80±10% relative humidity

Procedure:

  • Acclimatization: Ensure the testing room is maintained at 27±2°C and 80±10% relative humidity.

  • Cone Placement: Securely attach the WHO cones to the treated surface to be tested.

  • Mosquito Exposure:

    • Using an aspirator, introduce 10 mosquitoes into each cone.

    • Expose the mosquitoes to the treated surface for a fixed period, typically 30 minutes.

  • Transfer: After the exposure period, carefully remove the mosquitoes from the cones using the aspirator and transfer them to clean holding cups.

  • Holding Period: Provide the mosquitoes with a 10% sugar solution and keep them in the incubator for 24 hours. For some insecticides with a slower mode of action, this holding period may be extended to 48 or 72 hours. For this compound, a 24-hour holding period is generally recommended.[7]

  • Mortality Reading: After 24 hours, record the number of dead mosquitoes. A mosquito is considered dead if it is immobile or unable to stand or fly in a coordinated manner.

  • Controls: Simultaneously conduct control exposures on an untreated surface of the same material. If mortality in the control group is between 5% and 20%, the results should be corrected using Abbott's formula. If control mortality exceeds 20%, the test is considered invalid and should be repeated.

WHO Insecticide Susceptibility Tube Test

This protocol is used to monitor the susceptibility of local mosquito populations to this compound.[13][14][15]

Objective: To determine the susceptibility or resistance of a mosquito population to a standard diagnostic concentration of this compound.

Materials:

  • WHO tube test kit (including exposure tubes, holding tubes, and slide units)

  • Insecticide-impregnated papers (this compound at the diagnostic concentration)

  • Control papers (impregnated with the carrier oil only)

  • 2-5 day old, non-blood-fed female Anopheles mosquitoes from the wild or a laboratory colony

  • Aspirator

  • Holding cages with access to a 10% sugar solution

  • Timer

Procedure:

  • Preparation:

    • Label the exposure tubes (red dot) and control tubes (green dot).

    • Line the exposure tubes with this compound impregnated papers and the control tubes with control papers.

  • Mosquito Introduction:

    • Introduce 20-25 mosquitoes into each of the four exposure tubes and two control tubes using an aspirator.

  • Exposure:

    • Expose the mosquitoes for a period of one hour.

    • Record the number of knocked-down mosquitoes at the end of the exposure period.

  • Transfer to Holding Tubes:

    • After the one-hour exposure, transfer the mosquitoes to clean holding tubes.

  • Holding Period:

    • Provide the mosquitoes with a 10% sugar solution and hold them for 24 hours at 27±2°C and 80±10% relative humidity.

  • Mortality Reading:

    • After 24 hours, record the number of dead mosquitoes in both the exposure and control tubes.

  • Interpretation of Results:

    • 98-100% mortality: The population is considered susceptible.

    • 90-97% mortality: Resistance is suspected, and further investigation is needed.

    • <90% mortality: The population is considered resistant.

Visualizations

Signaling Pathway of this compound

Pirimiphos_Methyl_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Ach_vesicle Acetylcholine (ACh) Vesicles Ach ACh Ach_vesicle->Ach Release AchR Acetylcholine Receptor (AChR) on Postsynaptic Membrane Ach->AchR Binds to AChE Acetylcholinesterase (AChE) Ach->AChE Hydrolyzed by Ach_accumulation ACh Accumulation nerve_impulse Nerve Impulse AchR->nerve_impulse Stimulates overstimulation Continuous Nerve Impulse Firing AchR->overstimulation Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_inhibited Inhibited AChE pirimiphos This compound pirimiphos->AChE Ach_accumulation->overstimulation paralysis Paralysis and Death overstimulation->paralysis

Caption: Mode of action of this compound as an acetylcholinesterase inhibitor.

Experimental Workflow for WHO Cone Bioassay

Cone_Bioassay_Workflow start Start prep Prepare Materials: - WHO Cones - Mosquitoes (2-5 days old) - Treated & Untreated Surfaces start->prep acclimate Acclimatize Room (27±2°C, 80±10% RH) prep->acclimate attach_cones Attach Cones to Surfaces acclimate->attach_cones expose Expose Mosquitoes (10 per cone for 30 min) attach_cones->expose transfer Transfer to Holding Cups expose->transfer hold Hold for 24 hours (with 10% sugar solution) transfer->hold record Record Mortality hold->record analyze Analyze Data (Correct with Abbott's formula if needed) record->analyze end End analyze->end

Caption: Workflow for assessing residual efficacy using the WHO cone bioassay.

Logical Framework for an IRS Campaign

IRS_Campaign_Logic cluster_activities Key Activities goal Goal: Reduce Malaria Transmission objective Objective: Achieve High Coverage of IRS in Target Area goal->objective output Output: >85% of Structures Sprayed with this compound objective->output planning 1. Planning & Sensitization logistics 2. Logistics & Supply Chain training 3. Spray Operator Training spraying 4. Spray Operations monitoring 5. M&E and Data Collection planning->logistics logistics->training training->spraying spraying->monitoring

Caption: Logical framework for a this compound based IRS campaign.

Operational Considerations for IRS Application

Safety and Handling

This compound, like all organophosphates, is toxic and requires strict adherence to safety protocols.[16]

  • Personal Protective Equipment (PPE): Spray operators must wear appropriate PPE, including overalls, gloves, boots, and face shields.

  • Training: All personnel involved in the handling and application of this compound must be thoroughly trained in its safe use.

  • Storage: The insecticide should be stored in a secure, well-ventilated area away from food and water sources.

Spray Technique and Quality Control
  • Dosage: The target application rate for this compound is typically 1 g/m².[9]

  • Nozzle Tips: Use appropriate nozzle tips to ensure a uniform application of the insecticide.

  • Spray Quality Checks: Regularly conduct quality control checks, such as cone bioassays on recently sprayed surfaces, to ensure the effectiveness of the application.[9]

Insecticide Resistance Management

The emergence of insecticide resistance is a significant threat to the effectiveness of malaria vector control programs.[1][17]

  • Monitoring: Regular monitoring of insecticide susceptibility in local vector populations is essential.

  • Rotation: To mitigate the development of resistance, it is recommended to rotate the use of this compound with other classes of insecticides.

Conclusion

This compound remains a valuable tool for indoor residual spraying in the fight against malaria, particularly in regions with pyrethroid-resistant vectors. Adherence to standardized protocols for application, efficacy monitoring, and safety is paramount to the success and sustainability of IRS programs utilizing this insecticide. Continuous research and surveillance are necessary to ensure its judicious and effective use in integrated vector management strategies.

References

Application Note: Evaluating the Efficacy of Pirimiphos-methyl for Indoor Residual Spraying (IRS) Against Pyrethroid-Resistant Anopheles Mosquitoes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and vector control professionals.

Introduction: The widespread resistance of Anopheles mosquitoes to pyrethroid insecticides, the primary class used in long-lasting insecticidal nets (LLINs), poses a significant threat to malaria control efforts.[1][2] This has necessitated the use of alternative insecticide classes for Indoor Residual Spraying (IRS) programs. Pirimiphos-methyl, an organophosphate insecticide, has been recommended by the World Health Organization (WHO) for IRS to manage pyrethroid-resistant vector populations.[3] Its micro-encapsulated formulation, Actellic® 300CS, is designed to provide long-lasting residual control on various indoor surfaces.[1][4] These application notes provide a summary of efficacy data and detailed protocols for evaluating this compound against pyrethroid-resistant Anopheles mosquitoes.

Quantitative Efficacy Data

This compound has demonstrated high efficacy and long residual activity against pyrethroid-resistant Anopheles populations in various settings.

Table 1: Summary of Field and Experimental Hut Trial Efficacy of this compound IRS.

Location Study Type Mosquito Species Key Findings Reference
Koulikoro, Mali Field Trial (IRS vs. No IRS) An. gambiae s.l. (pyrethroid-resistant) In the IRS area, mosquito infection rate was null, compared to 0.96% in the no-IRS area. The entomological inoculation rate (EIR) was 0.21 infective bites/person/month in the no-IRS area and null in the IRS area.[5][6] [5][6]
Northern Ghana Experimental Huts & Village Trial An. gambiae s.l. Full IRS and partial IRS (upper walls + ceiling) significantly reduced the annual EIR to 28 and 38 infective bites/person/year, respectively, compared to 217 in the unsprayed control.[7][8] [7][8]
M'bé, Côte d'Ivoire Experimental Hut Trial An. gambiae (pyrethroid-resistant) Actellic® 300CS provided >70% control of free-flying mosquitoes for 7 months.[1] [1]

| Benin | Experimental Hut Trial | An. gambiae (pyrethroid-resistant) | Actellic® 300CS controlled the mosquito population for at least 8 months.[1] |[1] |

Table 2: Residual Efficacy of this compound (Actellic® 300CS) on Various Surfaces.

Surface Type Mosquito Species Duration of Efficacy (>80% mortality) Reference
Cement An. stephensi 300 days [9]
Plaster An. stephensi 300 days [9]
Wood An. stephensi 300 days [9]
Mud An. stephensi 300 days [9]
Cement An. gambiae s.l. (pyrethroid-resistant) 9 months [4][10]

| Mud | An. arabiensis | >6 months |[10] |

Experimental Protocols

Standardized bioassays are essential for monitoring insecticide susceptibility and evaluating the efficacy of IRS interventions.

Protocol: WHO Cone Bioassay for Residual Efficacy

The WHO cone bioassay is used to evaluate the biological activity of insecticides on treated surfaces.[11][12]

Objective: To assess the mortality of mosquitoes exposed to a surface treated with this compound.

Materials:

  • WHO plastic cones

  • Treated surfaces (e.g., cement, mud, wood blocks sprayed with insecticide)

  • Untreated control surfaces

  • Aspirator

  • Holding cages/cups with access to a sugar solution

  • Non-blood-fed female Anopheles mosquitoes (2-5 days old)

  • Timer

  • Incubator or room with controlled temperature (27±2°C) and humidity (80±10%)

Procedure:

  • Preparation: Label holding cups for each treatment and replicate. Prepare a 10% sugar solution for post-exposure sustenance.

  • Cone Placement: Securely attach WHO cones to the treated test surface. Use a minimum of four cones per surface type.[13]

  • Mosquito Aspiration: Using an aspirator, introduce 5 non-blood-fed female mosquitoes into each cone.[11][14]

  • Exposure: Start a timer immediately after introducing the mosquitoes. The standard exposure time is 3 minutes.[14]

  • Transfer: After 3 minutes, carefully remove the mosquitoes from the cones using the aspirator and transfer them to the corresponding labeled holding cups.

  • Observation (Knockdown): Record the number of knocked-down mosquitoes 60 minutes post-exposure.[12]

  • Observation (Mortality): Hold the mosquitoes for 24 hours in a climate-controlled environment with access to the sugar solution.[11]

  • Data Recording: After 24 hours, record the number of dead mosquitoes. Control mortality should not exceed 10%.[14] If it does, results may need to be corrected using Abbott's formula or the test repeated.

Protocol: CDC Bottle Bioassay for Susceptibility Testing

The CDC bottle bioassay is a simple and rapid method to detect insecticide resistance in a mosquito population by determining the time it takes for a diagnostic dose to kill the mosquitoes.[15][16]

Objective: To determine if a mosquito population is resistant to a specific concentration of this compound.

Materials:

  • 250 ml Wheaton glass bottles

  • Technical grade this compound

  • High-purity acetone

  • Micropipettes

  • Vortex mixer or bottle roller

  • Aspirator

  • 10-25 female Anopheles mosquitoes per bottle

  • Timer

Procedure:

  • Bottle Coating: Prepare a stock solution of this compound in acetone. Pipette the required volume of the insecticide solution into a 250 ml glass bottle to achieve the desired diagnostic dose.

  • Solvent Evaporation: Roll and rotate the bottle until the acetone has completely evaporated, leaving a uniform coating of insecticide on the inner surface. A fume hood is recommended for this step. Prepare control bottles using acetone only.

  • Mosquito Introduction: Introduce 10-25 adult female mosquitoes into each coated bottle and each control bottle.[17]

  • Observation: Start the timer immediately. Record mortality at regular intervals (e.g., every 15 minutes) for up to 2 hours or until all mosquitoes have died.[16]

  • Interpretation: Resistance is determined by the percentage of mosquitoes that die at a pre-determined diagnostic time.[16][18] If a significant portion of the test population survives exposure to the diagnostic dose at the diagnostic time, resistance is suspected.[18]

Visualized Workflows and Pathways

Workflow for Evaluating IRS Field Efficacy

This workflow outlines the key steps in a field trial to compare entomological indicators between an area with an IRS intervention and a control area.

IRS_Efficacy_Workflow start Start: Program Planning site_selection Site Selection (Intervention vs. Control Areas) start->site_selection irs_app This compound IRS Application (Intervention Area Only) site_selection->irs_app mosquito_collection Mosquito Collection (Monthly) - Pyrethrum Spray Catches - Human Landing Catches site_selection->mosquito_collection Control Area Monitoring irs_app->mosquito_collection Post-Spray Monitoring lab_processing Laboratory Processing mosquito_collection->lab_processing species_id Species Identification (e.g., PCR) lab_processing->species_id infection_rate Infection Rate Analysis (e.g., ELISA for Sporozoites) lab_processing->infection_rate data_analysis Data Analysis & Comparison lab_processing->data_analysis density Mosquito Density (Anopheles per room/day) data_analysis->density hbr Human Biting Rate (HBR) (bites per person/night) data_analysis->hbr eir Entomological Inoculation Rate (EIR) (infective bites per person/month) data_analysis->eir conclusion Conclusion on IRS Efficacy density->conclusion hbr->conclusion eir->conclusion

Caption: Workflow for assessing the field efficacy of an IRS program.

Workflow for Investigating Insecticide Resistance Mechanisms

When resistance is suspected, a series of assays can elucidate the underlying mechanisms. Pyrethroid resistance is often caused by target-site mutations (kdr) or increased metabolic detoxification by enzymes like cytochrome P450s.[2][19]

Resistance_Mechanism_Workflow start Start: Field Population Shows Resistance in Bioassay sub_start Investigate Mechanism start->sub_start synergist Synergist Bioassay (e.g., with PBO) sub_start->synergist biochemical Biochemical Assays sub_start->biochemical molecular Molecular Analysis sub_start->molecular synergist_res Result: Susceptibility Restored? synergist->synergist_res biochem_p450 Cytochrome P450 Assay biochemical->biochem_p450 biochem_est Esterase Assay biochemical->biochem_est biochem_gst GST Assay biochemical->biochem_gst molecular_kdr Genotyping for kdr (e.g., L1014F/S) molecular->molecular_kdr molecular_ace1 Genotyping for Ace-1 (for OP/Carbamate resistance) molecular->molecular_ace1 synergist_yes Yes -> Implicates Metabolic Resistance (e.g., P450s) synergist_res->synergist_yes synergist_no No -> Suggests Target-Site or Other Mechanisms synergist_res->synergist_no conclusion Conclusion: Identify Primary Resistance Mechanism(s) synergist_yes->conclusion synergist_no->conclusion biochem_res Elevated Enzyme Levels? biochem_p450->biochem_res biochem_est->biochem_res biochem_gst->biochem_res biochem_res->conclusion molecular_res Mutation Present? molecular_kdr->molecular_res molecular_ace1->molecular_res molecular_res->conclusion MoA_Pathway cluster_pyrethroid Pyrethroid Pathway cluster_organophosphate Organophosphate (this compound) Pathway pyr Pyrethroid Insecticide vgsc Target: Voltage-Gated Sodium Channel (VGSC) pyr->vgsc Binds to effect_pyr Effect: Channels Kept Open, Continuous Nerve Firing, Paralysis (Knockdown) vgsc->effect_pyr kdr Target-Site Resistance: kdr Mutation (L1014F/S) Alters VGSC structure kdr->vgsc Prevents Binding metabolic Metabolic Resistance: Detoxification by Cytochrome P450s metabolic->pyr Degrades Insecticide op This compound ache Target: Acetylcholinesterase (AChE) op->ache Inhibits effect_op Effect: AChE Inhibited, Acetylcholine Accumulates, Continuous Nerve Firing, Death ache->effect_op ace1 Target-Site Resistance: Ace-1 Mutation (G119S) Alters AChE structure ace1->ache Prevents Inhibition

References

Application Notes and Protocols for the Analysis of Pirimiphos-methyl Residues in Stored Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphorus insecticide and acaricide extensively used for the protection of stored agricultural products, particularly cereal grains, due to its contact and fumigant activity.[1] Its persistence ensures long-term protection against insect pests but also necessitates robust analytical monitoring to ensure residues in food and feed comply with established Maximum Residue Limits (MRLs) and to assess consumer risk.[2] This document provides detailed application notes and protocols for the determination of this compound residues in stored products using various analytical techniques, from traditional gas and liquid chromatography to modern high-throughput methods.

Application Note 1: Analysis by Gas Chromatography with Flame Photometric Detection (GC-FPD)

This method is a classic and reliable approach for the selective determination of organophosphorus pesticides like this compound. The Flame Photometric Detector (FPD) is highly sensitive to phosphorus-containing compounds, providing excellent selectivity in complex matrices.

Experimental Protocol

1. Sample Preparation (Extraction and Cleanup)

  • Grinding: Homogenize a representative sample of the stored product (e.g., wheat grain) using a micro hammer mill.[1]

  • Extraction:

    • Weigh 20-50 g of the ground sample into a flask.[1]

    • Add a suitable volume of acetone or methanol to cover the sample.[1][3]

    • Extract the sample. This can be done by blending for 10 minutes or using a Soxhlet apparatus for 24 hours.[1]

    • Dry the methanol extract over anhydrous sodium sulphate.[1]

  • Cleanup (Liquid-Liquid Partitioning):

    • For a more traditional cleanup, evaporate the initial extract and redissolve in acetonitrile.[3]

    • Perform a liquid-liquid partition by adding n-hexane and shaking vigorously. Discard the hexane layer. This step helps in removing non-polar interferences like oils and fats.[3]

  • Cleanup (Silica Gel Column Chromatography):

    • Prepare a silica gel chromatography column.

    • Load the concentrated extract from the partitioning step onto the column.

    • Elute the column with a mixture of hexane and acetone to separate this compound from remaining interferences.[3]

    • Collect the eluate and concentrate it to a known volume before GC analysis.

2. Instrumental Analysis (GC-FPD)

  • Gas Chromatograph: A system equipped with a Flame Photometric Detector (FPD) operating in phosphorus mode.

  • Column: Glass column (90 cm x 2 mm i.d.) packed with 3% phenyldiethanolamine succinate on Gas Chrom Q, 100-120 mesh.[1]

  • Temperatures:

    • Inlet: 210°C[1]

    • Column: 175°C[1]

    • Detector: 230°C[1]

  • Gas Flow Rates:

    • Carrier Gas (Nitrogen): 30 mL/min[1]

    • Hydrogen: 80 mL/min[1]

    • Air: 100 mL/min[1]

  • Injection Volume: 1-2 µL

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane or acetone).

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound concentration in the sample extract by comparing its peak area to the calibration curve.

Performance Data

ParameterMatrixValueReference
Limit of Quantitation (LOQ)Grain0.05 mg/kg[3]
Limit of Quantitation (LOQ)Processed Products (Flour, Bran)0.1 mg/kg[3]
RecoveryWheat, Barley, Flour, Bread86% - 99%[1]

Workflow Diagram

GC_FPD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Stored Product Sample (e.g., Wheat) Grinding Grinding Sample->Grinding Extraction Solvent Extraction (Acetone/Methanol) Grinding->Extraction Cleanup Cleanup (Partitioning & Silica Gel) Extraction->Cleanup Concentration Final Extract Cleanup->Concentration GC_FPD GC-FPD Analysis Concentration->GC_FPD Data Data Processing & Quantification GC_FPD->Data Result Residue Level (mg/kg) Data->Result

GC-FPD analysis workflow for this compound.

Application Note 2: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers an alternative to GC-based methods and is particularly useful for compounds that may be thermally labile. This method provides robust and reliable quantification for this compound.

Experimental Protocol

1. Sample Preparation

  • For relatively clean samples, a simple extraction and filtration may suffice. For complex matrices like grain, an extraction protocol similar to the one described for GC-FPD (without the silica gel cleanup) or a QuEChERS-based extraction is recommended.

  • Extraction:

    • Homogenize 10 g of the sample.

    • Extract with 20 mL of methanol or acetonitrile by shaking vigorously.

    • Centrifuge the sample to separate the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumental Analysis (HPLC-UV)

  • HPLC System: A system equipped with a UV-Vis detector.

  • Column: Qualisil BDS C18 reversed-phase column (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic mixture of acetonitrile and deionized water (85:15 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 20 µL.[5]

  • Retention Time: A sharp peak for this compound is expected around 9.29 minutes under these conditions.[4]

3. Calibration and Quantification

  • Prepare a stock solution of this compound in methanol.[4]

  • Create a series of working standards by diluting the stock solution with the mobile phase.

  • Construct a calibration curve by plotting peak area versus concentration.

  • Determine the concentration in the sample by comparing its peak area against the calibration curve.

Performance Data

ParameterMatrixValueReference
Limit of Detection (LOD)Water16 ng/mL[4]
Limit of Detection (LOD)Standard Solution0.000001 %[5]
Limit of Quantitation (LOQ)Standard Solution0.000002 %[5]

Workflow Diagram

HPLC_UV_Workflow Sample Homogenized Sample Extraction Solvent Extraction (Acetonitrile/Methanol) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Syringe Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC-UV Analysis Filter->HPLC Quant Quantification HPLC->Quant

HPLC-UV analysis workflow for this compound.

Application Note 3: High-Throughput Analysis using QuEChERS and MS/MS Detection

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become the standard for multi-residue pesticide analysis.[2] When coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS), it provides exceptional sensitivity, selectivity, and high throughput.

Experimental Protocol (Modified QuEChERS)

1. Sample Preparation

  • Homogenization: Weigh 5-10 g of the homogenized agricultural product into a 50 mL centrifuge tube. For dry commodities like cereals, add 10 mL of reagent water and allow to hydrate.[6][7]

  • Extraction and Partitioning:

    • Add 10 mL of acetonitrile (containing 1% acetic acid, if using the AOAC method).[7]

    • Add internal standards, if required.

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄ and 1 g NaCl, or 4 g MgSO₄ and 1 g Sodium Acetate).[6][7]

    • Shake vigorously for 1 minute. The salts induce phase separation between the aqueous and acetonitrile layers and drive the pesticides into the organic layer.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube.

    • The dSPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent, typically Primary Secondary Amine (PSA), to remove interferences like sugars and fatty acids. For pigmented samples, GCB (Graphitized Carbon Black) may be added, and for high-fat samples, C18 may be included.[8][9]

    • Vortex for 1 minute, then centrifuge for 5 minutes.

    • The final supernatant is ready for analysis. It can be analyzed directly or after the addition of a protective agent for GC analysis.

2. Instrumental Analysis (LC-MS/MS or GC-MS/MS)

  • LC-MS/MS: This is often preferred for its robustness.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like ammonium formate or formic acid to improve ionization.

    • Detection: Tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Two specific mass transitions (a precursor ion and two product ions) are monitored for definitive identification and quantification. For this compound, a common precursor ion is m/z 306.[10][11]

  • GC-MS/MS: Also an excellent technique for this compound.

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Detection: Tandem quadrupole mass spectrometer in MRM mode.

Performance Data

ParameterMethodMatrixValueReference
RecoveryQuEChERS LC-MS/MSCereals73% - 92%[2][12]
RecoveryQuEChERS GC-MS/MSSoybean82% - 105%[13]
LOQGC/MS/MSFruits & Vegetables2 µg/kg (0.002 mg/kg)[11]
LOQLC-MS/MSCucumber0.01 mg/kg[14]

Workflow Diagram

QuEChERS_Workflow cluster_prep QuEChERS Sample Preparation cluster_analysis Analysis Sample 1. Weigh & Hydrate Sample (10g) Extract 2. Add Acetonitrile & Salts (MgSO₄, NaCl) Sample->Extract Shake 3. Shake & Centrifuge Extract->Shake dSPE 4. dSPE Cleanup (PSA / C18 / GCB) Shake->dSPE Final 5. Final Extract dSPE->Final Instrument LC-MS/MS or GC-MS/MS Analysis Final->Instrument Result Highly Sensitive & Selective Result Instrument->Result

References

Troubleshooting & Optimization

Technical Support Center: Pirimiphos-methyl Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Pirimiphos-methyl in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

A1: this compound, a pale straw-colored liquid at room temperature, is readily soluble in most organic solvents.[1][2] It is considered miscible with a wide range of common organic solvents.[1]

Q2: What is the solubility of this compound in water?

A2: this compound has a low solubility in water, approximately 5 mg/L at 30°C.[1]

Q3: What factors can affect the stability of this compound in solution?

A3: this compound is stable for up to six months at room temperature when stored properly.[1] However, it is susceptible to hydrolysis by strong acids or alkalis.[1] Photolysis is also a significant factor, as breakdown can be rapid in the presence of light.[3] For optimal stability, solutions should be stored in tightly sealed containers, protected from light, and at a neutral pH.

Q4: My this compound solution has changed color. What does this mean?

A4: A color change in your this compound solution, which is originally a pale straw color, may indicate degradation of the compound.[1] Degradation can be caused by exposure to light, extreme pH conditions (acidic or alkaline), or prolonged storage at elevated temperatures. It is recommended to prepare fresh solutions and avoid using any solution that shows signs of discoloration or precipitation.

Q5: Can I use heat to dissolve this compound?

A5: While gentle warming and sonication can aid in the dissolution of this compound, it is important to be cautious as the compound decomposes at temperatures above 100°C.[1][4] For sensitive experiments, it is advisable to dissolve it at room temperature with agitation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving completely. 1. The concentration is too high for the chosen solvent. 2. The solvent is of poor quality or contains water. 3. Insufficient agitation or time.1. Refer to the solubility table below and ensure you are not exceeding the solubility limit. 2. Use high-purity, anhydrous solvents. 3. Increase agitation using a vortex mixer or magnetic stirrer. Allow sufficient time for dissolution. Gentle warming or sonication can also be applied cautiously.[4]
The solution is cloudy or hazy. 1. The presence of impurities in the this compound or solvent. 2. The solution is supersaturated.1. Ensure you are using a high-purity grade of this compound and solvent. 2. Try diluting the solution with more of the same solvent.
Precipitation occurs when adding the organic stock solution to an aqueous medium. 1. The final concentration of the organic solvent in the aqueous medium is too high. 2. The solubility of this compound in the final aqueous medium is exceeded.1. Minimize the volume of the organic stock solution added to the aqueous medium. A common practice is to keep the final concentration of the organic solvent (e.g., DMSO) below 1% (v/v). 2. Consider using a carrier solvent system or a formulation with surfactants like Tween-80 to improve aqueous compatibility (see Experimental Protocols).[4]
The solution appears to have degraded over time (e.g., color change). 1. Exposure to light. 2. Incompatible storage conditions (e.g., non-neutral pH, high temperature).1. Store stock solutions in amber vials or protect them from light by wrapping them in aluminum foil.[3] 2. Ensure the storage container is tightly sealed and made of an inert material. Store at the recommended temperature (see product datasheet) and ensure the solution is not acidic or alkaline.[1][4]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (g/L)Temperature (°C)Notes
Acetone25020-
ChloroformSlightly SolubleNot Specified-
CyclohexaneSolubleNot SpecifiedUsed as a solvent for commercially available standards.
DichloromethaneMiscibleNot SpecifiedThis compound is generally miscible with most organic solvents.
Dimethyl Sulfoxide (DMSO)Good SolubilityNot SpecifiedCommonly used for preparing stock solutions for biological assays.
EthanolGood SolubilityNot SpecifiedThis compound is generally considered to have good solubility in polar organic solvents.[2]
Ethyl AcetateSlightly SolubleNot SpecifiedUsed as a solvent for commercially available standards.
HexaneLess SolubleNot SpecifiedThis compound is expected to be less soluble in nonpolar solvents.[2]
Methanol25020-
Xylene25020-

Note: "Miscible" and "Good Solubility" indicate that this compound dissolves readily in the solvent at concentrations typically used in research settings. "Slightly Soluble" and "Less Soluble" suggest that achieving high concentrations may be difficult.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Materials:

    • This compound (technical grade, >95% purity)

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully add the desired amount of this compound to the tube.

    • Record the exact weight.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to the molar equivalent of this compound).

    • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming or sonication can be used if necessary.

    • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container for up to one month or six months, respectively.[4]

Protocol 2: Preparation of a Formulation for In Vivo Studies

This protocol is adapted from a method to prepare a clear solution for administration.[4]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline solution (0.9% NaCl)

    • Sterile tubes

  • Procedure (for 1 mL of working solution):

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Vortex until a clear, homogeneous solution is formed. This yields a final this compound concentration of 2.5 mg/mL.

Mandatory Visualization

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to receptor Excess_ACh Excess ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breakdown Products Inhibited_AChE Inhibited AChE Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Overstimulation Receptor Overstimulation ACh_Receptor->Overstimulation Pirimiphos This compound Pirimiphos->AChE Irreversible Inhibition Excess_ACh->ACh_Receptor Continuous Binding

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve store Store at -20°C to -80°C (protected from light) dissolve->store dilute Dilute stock solution in appropriate buffer/media store->dilute check Check for precipitation/cloudiness dilute->check use Use in experiment check->use precipitate Precipitation? check->precipitate adjust Adjust solvent concentration or use formulation precipitate->adjust Yes adjust->dilute

Caption: General workflow for preparing this compound solutions.

References

Troubleshooting Pirimiphos-methyl degradation in long-term stored samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pirimiphos-methyl degradation in long-term stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade during storage?

A1: The stability of this compound is influenced by several factors. The most significant are:

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][2]

  • Moisture: Increased moisture content, particularly in stored grains, leads to more rapid breakdown.[3]

  • pH: this compound's hydrolysis is pH-dependent. It degrades relatively quickly in acidic conditions (pH 4), is most stable at neutral pH (pH 7), and slowly degrades at higher pH (pH 9).[4][5]

  • Light: The compound is highly susceptible to photolysis and can degrade in a matter of hours when exposed to light in aqueous solutions.[3][6]

Q2: How long can I expect this compound to remain stable under ideal storage conditions?

A2: Under optimal conditions, this compound can be quite stable. For instance, no significant loss was observed in barley, carrot, lettuce, olive, and tomato samples stored at or below -16°C for 24 months.[3] In milk and milk fat, it was found to be stable for 2 months when stored at -14°C.[3] However, stability is highly dependent on the matrix and the specific storage conditions outlined above.

Q3: What are the main degradation products of this compound I should be aware of?

A3: The major biotransformation and degradation routes involve:

  • Hydrolysis: The phosphorothioate group is hydrolyzed, producing the pyrimidinol R46382 (2-diethylamino-6-methylpyrimidin-4-ol), which is a major degradation product.[3][6][7]

  • N-de-ethylation: The successive loss of the two N-ethyl groups from the diethylamino side chain.[3]

  • Oxidation: The phosphorothioate group is oxidized to a phosphate (P=S to P=O).[3]

Q4: Are there standard analytical methods for quantifying this compound and its degradants?

A4: Yes, several well-established methods are used. Gas chromatography (GC) with thermionic or mass spectrometry (MS) detection is a common and reliable method.[3] High-performance liquid chromatography (HPLC) with UV detection, typically at 254 nm, is also widely used for formulation analysis.[8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpectedly Low Concentration of this compound in Stored Samples

Q: I analyzed my samples after long-term storage and the concentration of this compound is significantly lower than expected. What could have gone wrong?

A: This is a common issue that can be traced back to several potential causes. Use the following workflow to troubleshoot the problem.

Troubleshooting Workflow for Unexpected Degradation

G start Start: Low this compound Concentration Detected storage Review Storage Conditions start->storage light Light Exposure? (Samples should be in dark/amber vials) storage->light Check temp Temperature Fluctuation? (Consistent freezing at < -16°C is key) storage->temp Check moisture High Moisture Content? (Especially critical for solid samples like grain) storage->moisture Check ph Sample pH Acidic? (Degrades faster at low pH) storage->ph Check prep Review Sample Preparation light->prep If OK conclusion Identify Cause and Re-evaluate Experiment light->conclusion If Issue Found temp->prep If OK temp->conclusion If Issue Found moisture->prep If OK moisture->conclusion If Issue Found ph->prep If OK ph->conclusion If Issue Found extraction Inefficient Extraction? (Validate extraction recovery) prep->extraction Check solvent Improper Solvent? (Methanol/Acetonitrile are common) prep->solvent Check analysis Review Analytical Method extraction->analysis If OK extraction->conclusion If Issue Found solvent->analysis If OK solvent->conclusion If Issue Found calibration Calibration Curve Issue? (Check standards and curve linearity) analysis->calibration Check instrument Instrument Performance? (GC/HPLC system check) analysis->instrument Check calibration->conclusion If Issue Found instrument->conclusion If Issue Found

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Checklist:

  • Storage Conditions:

    • Light Exposure: this compound is susceptible to photolysis.[3] Were your samples stored in the dark or in amber, light-blocking containers?

    • Temperature: Stability is highly dependent on temperature. Was the storage temperature consistently maintained? For example, stability has been demonstrated for 24 months at temperatures below -16°C.[3] High grain temperatures during and after application can cause a drastic reduction in residue levels.[2]

    • Moisture: For solid matrices like grain, higher moisture content significantly accelerates degradation.[3] Was the moisture content of your samples controlled or measured?

  • Sample Matrix pH: Hydrolysis is faster in acidic conditions.[6] If your sample matrix is aqueous or has high water activity, a lower pH could be the culprit.

  • Sample Preparation and Extraction:

    • Extraction Efficiency: Have you validated the recovery of your extraction method? this compound may bind to components in the matrix, requiring a robust extraction protocol.

    • Solvent Purity: Were high-purity (e.g., HPLC grade) solvents used for extraction and dilution? Impurities can sometimes catalyze degradation.

  • Analytical Run:

    • Standard Instability: Are your calibration standards fresh? The stock and working standards themselves can degrade if not stored properly.

    • Instrumental Issues: Perform a system suitability check to ensure your analytical instrument (GC or HPLC) is performing correctly.

Issue 2: Presence of Unknown Peaks in Chromatogram

Q: My chromatogram shows the this compound peak, but there are other significant, unidentified peaks that were not present in my initial analysis. What are they?

A: The appearance of new peaks strongly suggests degradation. The primary candidates for these peaks are the degradation products of this compound.

This compound Simplified Degradation Pathway

G parent This compound (C11H20N3O3PS) hydrolysis Hydrolysis (Cleavage of P-O-C bond) parent->hydrolysis oxidation Oxidation (P=S to P=O) parent->oxidation dealkylation N-de-ethylation (Loss of ethyl groups) parent->dealkylation prod1 R46382 (Hydroxypyrimidine) hydrolysis->prod1 prod2 Oxygen Analogue (this compound-oxon) oxidation->prod2 prod3 Desethyl Metabolites dealkylation->prod3

Caption: Simplified degradation pathways of this compound.

Actionable Steps:

  • Hypothesize Degradants: Based on the known degradation pathways, the unknown peaks are likely to be the hydroxypyrimidine metabolite (R46382), the oxygen analogue, and/or N-desethylated metabolites.[3]

  • Confirm Identity: If you have access to analytical standards for these degradants, you can confirm their identity by comparing retention times.

  • Mass Spectrometry: If using a mass spectrometer, analyze the mass spectra of the unknown peaks. The fragmentation patterns can be used to identify the structures and confirm they are related to this compound.

  • Review Storage Conditions: The presence of specific degradants can offer clues about the cause. For example, a high concentration of the hydroxypyrimidine metabolite might suggest hydrolysis due to excessive moisture or improper pH.[7]

Data Presentation: Degradation Kinetics

The rate of this compound degradation varies significantly based on the matrix and environmental conditions.

Table 1: Half-life of this compound in Different Matrices and Conditions

MatrixConditionTemperaturepHHalf-life (t½)Reference
Aqueous BufferHydrolysis25°C42 days[6]
Aqueous BufferHydrolysis25°C57 days[6]
Aqueous BufferHydrolysis25°C7117 days[6]
Aqueous BufferHydrolysis25°C975 days[6]
Aqueous BufferPhotolysis25°C50.46 hours[6]
Aqueous BufferPhotolysis25°C70.47 hours[6]
Stored RicePost-HarvestN/AN/A23.9 - 28.9 days[10]
Stored SoybeanPost-HarvestN/AN/A30.1 days[11]
AtmosphereReaction with OH radicalsAmbientN/A~1.6 hours[12][13]

Table 2: Effect of Moisture on this compound Degradation in Stored Wheat

Treatment DurationInitial Concentration (mg/kg)Final Concentration (Low Moisture, 12-15%)Final Concentration (High Moisture, 17-20%)Reference
32 Weeks2.7 mg/kg2.1 mg/kg0.4 mg/kg[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Stored Samples

This protocol outlines a general procedure for conducting a long-term stability study.

Experimental Workflow for Stability Study

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_eval 4. Evaluation prep_matrix Prepare Homogenous Sample Matrix spike Spike with Known Concentration of this compound prep_matrix->spike aliquot Create Multiple Aliquots in Amber Vials spike->aliquot t0 Analyze T=0 Samples Immediately store Store Remaining Aliquots under Controlled Conditions (-20°C, Dark) aliquot->store pull Pull Aliquots at Intervals (e.g., 1, 3, 6, 12, 24 months) store->pull extract Extract this compound pull->extract analyze Analyze via Validated GC-MS or HPLC-UV Method extract->analyze compare Compare Concentrations to T=0 Results analyze->compare calc Calculate % Recovery and Degradation Rate compare->calc

Caption: General workflow for a long-term sample stability study.

Methodology:

  • Sample Fortification:

    • Homogenize a blank sample matrix (e.g., ground wheat, buffer solution).

    • Fortify the matrix with a precise concentration of this compound standard solution (e.g., 1.0 mg/kg). Mix thoroughly to ensure uniformity.

  • Aliquoting and Storage:

    • Divide the fortified matrix into multiple, identical aliquots in amber glass vials to prevent photolysis.

    • Designate a set of aliquots for each time point (e.g., T=0, 1 month, 3 months, 6 months, etc.).

    • Immediately analyze the T=0 samples to establish the baseline concentration.

    • Store the remaining samples under the desired long-term conditions (e.g., frozen at -20°C or -80°C).

  • Time-Point Analysis:

    • At each designated time point, remove the corresponding set of samples from storage.

    • Allow samples to thaw under controlled conditions if frozen.

    • Extract this compound using a validated extraction protocol.

    • Analyze the extracts using a calibrated and validated analytical method (e.g., GC-MS or HPLC-UV).

  • Data Evaluation:

    • Calculate the concentration of this compound for each time point.

    • Determine the percent recovery by comparing the mean concentration at each time point to the mean concentration at T=0.

    • Plot the concentration or percent recovery versus time to determine the degradation curve and calculate the half-life.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is a representative method for the quantitative determination of this compound.[9][14]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: Acetonitrile and deionized water (e.g., 85:15 v/v).[14]

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Detection: UV detector at 254 nm.[8]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (~1000 µg/mL) in a suitable solvent like methanol or acetonitrile.[14]

    • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample into a volumetric flask.

    • Add the mobile phase or initial extraction solvent (e.g., methanol) to dissolve the contents.[9]

    • Sonicate or vortex to ensure complete dissolution and extraction.

    • Dilute to the mark and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

References

Technical Support Center: Optimizing Pirimiphos-methyl Extraction from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pirimiphos-methyl from complex soil matrices.

Troubleshooting Guide

Question: Why am I observing low recovery of this compound from my soil samples?

Answer: Low recovery of this compound can be attributed to several factors related to the soil matrix and the extraction procedure.

  • Soil Composition: The composition of your soil sample plays a crucial role. Soils with high organic matter or clay content can strongly adsorb pesticides like this compound, making extraction more challenging.[1][2] The addition of exogenous organic matter can sometimes accelerate pesticide degradation due to increased microbial activity.[1]

  • Extraction Method: The chosen extraction technique may not be optimal for your specific soil type. For instance, while QuEChERS is a widely used method, its efficiency can be influenced by the analyte's properties and the matrix composition.[3] For tightly bound residues, more robust methods like Microwave-Assisted Extraction (MAE) might be necessary to achieve higher recoveries.[3]

  • Solvent Choice: The polarity of the extraction solvent is critical. Acetonitrile is commonly used in the QuEChERS method.[4] For MAE, a mixture of acetone and hexane has been shown to be effective for a broad range of pesticides.[5]

  • pH of the Extraction Medium: The pH can influence the stability and extractability of this compound. The use of buffered QuEChERS methods can help maintain an optimal pH and improve the recovery of pH-dependent analytes.[6]

  • Insufficient Homogenization: Inadequate mixing of the soil sample with the extraction solvent can lead to incomplete extraction. Ensure thorough vortexing or shaking to maximize the contact between the solvent and the soil particles.[4]

  • Moisture Content: For dry soil samples, especially when using methods like QuEChERS which were originally designed for high-moisture matrices, adding water to hydrate the sample before extraction is a crucial step.[2][7]

Question: I am seeing significant matrix effects in my LC-MS/MS or GC-MS/MS analysis. How can I mitigate these?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex samples like soil.[8] Here are some strategies to address them:

  • Effective Cleanup: The most direct way to reduce matrix effects is by removing interfering co-extractives from your sample. The dispersive solid-phase extraction (d-SPE) step in the QuEChERS method is designed for this purpose.[6] Common sorbents include:

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.[6]

    • C18: Removes non-polar interferences like lipids.[9]

    • Graphitized Carbon Black (GCB): Removes pigments and sterols, but should be used with caution as it can also retain planar pesticides.[2]

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank soil extract that has been processed through the same extraction and cleanup procedure as your samples.[10]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. However, this may also lower the analyte concentration, potentially affecting the limit of detection.

  • Internal Standards: The use of an isotopically labeled internal standard that closely mimics the behavior of this compound can help to correct for variations in both extraction recovery and matrix effects.

Question: My chromatograms have high background noise and interfering peaks. What can I do to improve the cleanliness of my extracts?

Answer: High background and interfering peaks are typically due to co-extracted matrix components.

  • Optimize the d-SPE Cleanup: Experiment with different combinations and amounts of d-SPE sorbents. For soils with high organic matter, a combination of PSA and C18 is often effective.[9]

  • Consider a Different Cleanup Technique: For particularly challenging matrices, a more rigorous cleanup method like Solid-Phase Extraction (SPE) with cartridges may be necessary.[11] SPE columns packed with materials like silica, Florisil, or alumina can provide a more thorough cleanup.[6]

  • Check Your Solvents and Reagents: Ensure that all solvents are of high purity (e.g., HPLC or pesticide residue grade) and that reagents are fresh to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most common and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for multi-residue pesticide analysis in various matrices, including soil.[12] It involves an extraction with a solvent (typically acetonitrile) and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE).[3]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption compared to traditional methods.[13] It is particularly effective for extracting strongly bound residues.[3]

  • Solid-Phase Extraction (SPE): While often used as a cleanup technique, SPE can also be employed for the primary extraction of pesticides from soil.[11]

Q2: How does soil type affect the extraction efficiency of this compound?

A2: Soil type has a significant impact on extraction efficiency.

  • Clay and High Organic Matter Soils: These soils have a higher capacity to adsorb pesticides, which can lead to lower recoveries. The strong interaction between this compound and the soil matrix in these cases may require more aggressive extraction conditions or modifications to the standard protocols.[1][2] For instance, soils with high organic matter content can retain neonicotinoid insecticides, a class of pesticides.[14]

  • Sandy Soils: Sandy soils generally have lower organic matter and clay content, resulting in weaker adsorption of pesticides.[8] This typically leads to higher and more reproducible extraction efficiencies.[8]

Q3: What is the purpose of the salting-out step in the QuEChERS method?

A3: The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium citrate, serves two main purposes. Firstly, it induces the separation of the water-miscible extraction solvent (acetonitrile) from the aqueous phase of the sample, a process known as salting-out. Secondly, anhydrous MgSO₄ helps to remove residual water from the organic layer, improving the subsequent analysis.[6]

Q4: Can I use a different solvent instead of acetonitrile for the QuEChERS method?

A4: While acetonitrile is the most common solvent due to its ability to extract a wide range of pesticides with minimal co-extraction of matrix components, other solvents like ethyl acetate have been used in modified QuEChERS procedures. However, the choice of solvent can significantly impact the extraction efficiency and the extent of matrix co-extractives, so any change would require thorough validation.

Q5: How long are this compound residues stable in soil?

A5: The persistence of this compound in soil is relatively low, with a reported half-life of less than one month in various soil types. The degradation is influenced by factors such as soil type, temperature, moisture, and microbial activity.[15]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Soil

FeatureQuEChERSMicrowave-Assisted Extraction (MAE)Solid-Phase Extraction (SPE)
Principle Acetonitrile extraction followed by d-SPE cleanupMicrowave-assisted solvent extractionAnalyte retention on a solid sorbent and elution
Typical Solvents AcetonitrileAcetone/Hexane mixtures[5]Ethyl Acetate, Dichloromethane
Extraction Time ~10-20 minutes~10-20 minutes[5]Variable, can be longer than QuEChERS and MAE
Solvent Consumption LowLow[5]Moderate
Typical Recovery 70-120% (can be lower in high organic matter soils)[2][9]>80%[4]Generally high, but dependent on sorbent and elution solvent selection
Pros Fast, easy, low cost, effective for multi-residue analysisFast, reduced solvent use, effective for bound residuesHigh selectivity, clean extracts
Cons May have lower recovery in complex matrices, matrix effects can be significantRequires specialized equipmentCan be more time-consuming and expensive, requires method development

Table 2: Typical Recovery of this compound using Modified QuEChERS in Different Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Stored Rice0.0196.37.9
Stored Rice0.1107.33.5
Stored Rice0.595.52.0
CerealsNot specified73-9211-16
Rapeseeds0.01~70-120 (with EMR-Lipid cleanup)<20
Rapeseeds0.05~70-120 (with EMR-Lipid cleanup)<20

Experimental Protocols

QuEChERS Protocol for this compound in Soil

This protocol is a general guideline and may require optimization based on the specific soil type and analytical instrumentation.

  • Sample Preparation:

    • For moist soil (≥70% water content), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]

    • For air-dried soil, weigh 3 g of the sample into a 50 mL centrifuge tube, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[4]

    • Shake vigorously or vortex for 5 minutes to ensure thorough extraction.[4]

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[7]

    • Immediately shake for at least 2 minutes.[4]

    • Centrifuge for 5 minutes at ≥3000 rcf.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[7]

    • Vortex for 30 seconds to 1 minute.[7]

    • Centrifuge for 2 minutes at ≥5000 rcf.[4]

  • Analysis:

    • Transfer the purified supernatant into an autosampler vial for LC-MS/MS or GC-MS/MS analysis.[4] It may be necessary to filter the extract through a 0.2 µm syringe filter.[7]

Microwave-Assisted Extraction (MAE) Protocol for this compound in Soil

This protocol is a general guideline and requires a dedicated microwave extraction system.

  • Sample Preparation:

    • Weigh approximately 1-2 g of homogenized soil into a microwave extraction vessel.

  • Extraction:

    • Add 10-12 mL of an appropriate extraction solvent mixture (e.g., acetone:hexane, 2:1 v/v).[13]

    • Seal the vessel and place it in the microwave extractor.

    • Apply a microwave program. A typical program might involve ramping to a target temperature of 100-160°C and holding for 10 minutes with a power of 400W.[5][13]

    • After the program is complete, allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Carefully open the vessel and filter the extract to remove soil particles.

    • The extract may be analyzed directly or may require a cleanup step (e.g., SPE) depending on the matrix complexity and analytical technique.[13]

Solid-Phase Extraction (SPE) Cleanup Protocol for Soil Extracts

This protocol is intended for the cleanup of soil extracts obtained from methods like MAE or when additional cleanup is required for QuEChERS extracts.

  • Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., silica or Florisil) by passing a few milliliters of a non-polar solvent (e.g., hexane), followed by the elution solvent (e.g., a mixture of acetone and hexane). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take a known volume of the soil extract and, if necessary, evaporate it to a smaller volume and reconstitute in a solvent compatible with the SPE cartridge (e.g., hexane).

    • Load the extract onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge with a weak solvent or a solvent mixture that will elute interfering compounds but retain this compound. The specific solvent will depend on the chosen sorbent.

  • Analyte Elution:

    • Elute the this compound from the cartridge using a stronger solvent or solvent mixture (e.g., a mixture of acetone and hexane or ethyl acetate).

    • Collect the eluate.

  • Analysis:

    • The collected eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

Visualizations

Caption: QuEChERS experimental workflow for this compound extraction from soil.

Caption: Microwave-Assisted Extraction (MAE) workflow for this compound from soil.

References

Pirimiphos-methyl stability and degradation in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of pirimiphos-methyl in aqueous solutions for bioassay applications. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My bioassay results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often linked to the degradation of this compound in your aqueous test solutions. The stability of this organophosphate is highly sensitive to several factors:

  • pH: this compound degrades via hydrolysis, a process that is highly pH-dependent. It is most stable around neutral pH and degrades rapidly in acidic conditions.[1][2][3]

  • Light: The compound is highly susceptible to photolysis. Exposure to light, especially sunlight or strong artificial light, can lead to very rapid degradation, with a half-life of less than an hour in some cases.[4]

  • Temperature: Higher temperatures accelerate the rate of degradation.[5][6]

  • Solution Purity: The presence of microorganisms or other reactive substances in the water can contribute to biological and chemical degradation.[5][7]

Troubleshooting Tip: Prepare fresh aqueous solutions for each experiment from a stock solution stored in a dark, refrigerated environment. Protect your working solutions from light and maintain a consistent, controlled temperature throughout the bioassay. Use sterile, purified water to minimize microbial degradation.

Q2: How should I prepare and store my stock and working solutions of this compound?

A2: Proper preparation and storage are critical for maintaining the integrity of your test compound.

  • Stock Solutions: this compound has low solubility in water (approx. 10 mg/L) but is readily soluble in organic solvents.[2][3][8] Prepare a concentrated stock solution in a high-purity organic solvent such as acetonitrile or methanol.[9] Store this stock solution in a tightly sealed amber glass vial at refrigerated temperatures (e.g., 4°C) to protect it from light and heat.

  • Working Solutions: Prepare aqueous working solutions by diluting the stock solution immediately before use. To avoid precipitation, ensure the final concentration of the organic solvent in your aqueous medium is low and does not affect the biological system in your assay.

Q3: What is the optimal pH for my aqueous bioassay solution to ensure this compound stability?

A3: To maximize stability, your aqueous solution should be buffered to a neutral pH of approximately 7. This compound is significantly more stable at pH 7 compared to acidic or alkaline conditions.[1][2] Hydrolysis is very slow at pH 7, with a reported half-life of over 100 days at 25°C.[3]

Q4: Can I run my experiments on an open bench?

A4: It is strongly discouraged. This compound undergoes very rapid photolysis.[2][4] The half-life in an aqueous solution exposed to sunlight can be as short as one day, and even shorter under direct laboratory light.[4][8] Best Practice: Conduct all experiments under subdued lighting or use amber-colored or foil-wrapped labware to protect the solutions from light exposure.

Q5: How can I verify the concentration of this compound in my solutions during the experiment?

A5: You should analytically verify the concentration at the beginning and end of your bioassay. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common and reliable methods for quantifying this compound.[7][10] A validated HPLC-UV method is a suitable choice for many laboratories.[9]

Quantitative Data on this compound Stability

The stability of this compound is influenced by multiple environmental factors. The data below is compiled from various studies to guide experimental design.

Table 1: Effect of pH on the Hydrolysis Half-Life of this compound in Aqueous Solutions at 25°C

pHHalf-Life (Days)Stability ProfileReference
42Rapid Degradation[3]
57 - 7.3Moderate Degradation[3][8]
779 - 117Very Slow Degradation (Most Stable)[3][8]
954 - 75Slow to Moderate Degradation[3][8]

Table 2: Effect of Light on the Degradation Half-Life of this compound in Aqueous Solutions

ConditionpHHalf-LifeDegradation ProfileReference
Sterile Buffer (Light Exposure)50.46 hoursVery Rapid Degradation[4]
Sterile Buffer (Light Exposure)70.47 hoursVery Rapid Degradation[4]
Aqueous Solution (Sunlight)Not Specified~1 dayVery Rapid Degradation[8]

Experimental Protocols

1. Protocol for Preparation of this compound Stock Solution

  • Objective: To prepare a stable, concentrated stock solution for subsequent dilution.

  • Materials:

    • This compound (analytical standard)

    • HPLC-grade acetonitrile or methanol[9]

    • Analytical balance

    • Volumetric flask (Class A, amber glass)

    • Pipettes and tips

  • Procedure:

    • Accurately weigh a precise amount of this compound standard (e.g., 10 mg) using an analytical balance.

    • Transfer the weighed standard into a volumetric flask (e.g., 10 mL).

    • Add a small amount of the organic solvent (acetonitrile or methanol) to dissolve the standard completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a tightly sealed amber glass vial and store it at 4°C in the dark.

2. Protocol for Quantification by HPLC-UV

  • Objective: To determine the concentration of this compound in aqueous samples. This protocol is adapted from published methods.[9]

  • Instrumentation & Conditions:

    • HPLC System: With UV-VIS Detector

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[9]

    • Mobile Phase: Acetonitrile and deionized water (e.g., 85:15 v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection Wavelength: 254 nm[9]

    • Injection Volume: 20 µL[9]

  • Procedure:

    • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to known concentrations.

    • Sample Preparation: Take an aliquot of your aqueous bioassay solution. If necessary, filter it through a 0.45 µm syringe filter to remove particulates.

    • Analysis: Inject the prepared standards and samples into the HPLC system.

    • Quantification: Record the peak area for this compound (retention time is typically around 9 minutes under these conditions). Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation from the curve to calculate the concentration of this compound in your samples.

Visualizations

cluster_prep Phase 1: Solution Preparation cluster_assay Phase 2: Bioassay Execution cluster_analysis Phase 3: Analysis & Verification stock 1. Prepare Organic Stock Solution dilute 2. Serially Dilute to Create Aqueous Working Solution (Prepare Fresh) stock->dilute Use Immediately bioassay 3. Perform Bioassay (Protect from Light, Control Temp & pH) dilute->bioassay sampling 4. Collect Samples (Start and End Points) bioassay->sampling analysis 5. Quantify Concentration (e.g., HPLC-UV) sampling->analysis

Caption: Standard workflow for bioassays using this compound.

cluster_factors Key Degradation Factors center This compound Stability in Aqueous Solution pH pH (Hydrolysis) pH->center Most stable at pH 7 Light Light (Photolysis) Light->center Very rapid degradation Temp Temperature (Kinetics) Temp->center Degradation accelerates with increasing temp Bio Biological Activity (Microbial Action) Bio->center Contributes to degradation

Caption: Key factors influencing the degradation of this compound.

References

Addressing cross-reactivity of Pirimiphos-methyl in immunoassay development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on immunoassays for the organophosphorus pesticide Pirimiphos-methyl.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why use an immunoassay for its detection?"

???+ question "What is cross-reactivity in the context of a this compound immunoassay?"

???+ question "How is cross-reactivity calculated?"

???+ question "What are the benefits of using monoclonal antibodies over polyclonal antibodies to reduce cross-reactivity?"

Troubleshooting Guides

This section addresses common issues encountered during the development and execution of a this compound immunoassay, particularly a competitive ELISA format.

???+ question "Problem: My standard curve is poor or non-existent."

???+ question "Problem: I'm observing high background signal across the entire plate."

???+ question "Problem: The assay shows weak or no signal, even in the zero-analyte control."

???+ question "Problem: My results show high variability between replicate wells (High %CV)."

Quantitative Data: Cross-Reactivity of a Monoclonal Antibody

The specificity of an immunoassay is critical. The following table summarizes the cross-reactivity of a specific monoclonal antibody developed for this compound against other structurally related organophosphorus pesticides.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 4.2 100
Pirimiphos-ethyl11.038.1
Diazinon>1000~0.5
Parathion-methyl>10000<0.1
Fenitrothion>10000<0.1
Malathion>10000<0.1
Chlorpyrifos>10000<0.1
Data sourced from a study developing a monoclonal antibody-based IC-ELISA for this compound.[1]

Experimental Protocols & Visualizations

Protocol 1: Indirect Competitive ELISA (ic-ELISA) for this compound

This protocol outlines the key steps for quantifying this compound using an antibody-based indirect competitive ELISA.

1. Plate Coating:

  • Dilute the this compound hapten-protein conjugate (e.g., this compound-OVA) to an optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
  • Incubate overnight at 4°C.

2. Washing:

  • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

3. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
  • Incubate for 1-2 hours at 37°C to block non-specific binding sites.

4. Competitive Reaction:

  • Wash the plate 3 times with wash buffer.
  • Add 50 µL of this compound standard or sample per well.
  • Immediately add 50 µL of the diluted anti-Pirimiphos-methyl monoclonal antibody to each well.
  • Incubate for 1 hour at 37°C. During this step, the free this compound in the sample competes with the this compound coated on the plate for binding to the limited amount of antibody.

5. Secondary Antibody Incubation:

  • Wash the plate 3 times with wash buffer.
  • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) to each well.
  • Incubate for 1 hour at 37°C.

6. Substrate Reaction:

  • Wash the plate 5 times with wash buffer.
  • Add 100 µL of TMB substrate solution to each well.
  • Incubate in the dark at room temperature for 15-20 minutes.

7. Stopping and Reading:

  • Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well.
  • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

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Caption: Figure 1: Experimental Workflow for Indirect Competitive ELISA

Protocol 2: Assessing Antibody Cross-Reactivity

This protocol is used to determine the specificity of the anti-Pirimiphos-methyl antibody.

  • Prepare Analyte Solutions: Prepare serial dilutions of this compound (the target analyte) and each potentially cross-reacting compound (e.g., Pirimiphos-ethyl, Diazinon) in the assay buffer.

  • Perform Competitive ELISA: Run a competitive ELISA as described in Protocol 1 for each compound individually. This means creating a separate standard curve for each tested compound.

  • Generate Inhibition Curves: For each compound, plot the percentage of inhibition versus the logarithm of the compound's concentration. The percentage of inhibition can be calculated as: (1 - (OD_sample / OD_zero_analyte_control)) * 100.

  • Determine IC50 Values: From each inhibition curve, determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

  • Calculate Percent Cross-Reactivity (%CR): Use the formula mentioned in the FAQs to calculate the %CR for each compound relative to this compound.[1]

Troubleshooting_Workflow Figure 2: Troubleshooting Unexpected Cross-Reactivity Start High Cross-Reactivity Detected Check1 Is the cross-reacting compound structurally similar to this compound? Start->Check1 Action1 Expected behavior. Consider if assay specificity meets requirements. Check1->Action1 Yes Check2 Review Hapten Design. Is the linker arm attached away from unique structural features of this compound? Check1->Check2 No Action2 This may be the cause. The antibody may recognize a common moiety shared with other pesticides. Check2->Action2 No Check3 Are you using a polyclonal antibody? Check2->Check3 Yes Action3 Synthesize a new hapten with a different linker position to expose more specific epitopes. Action2->Action3 End Assay Specificity Optimized Action3->End Action4 Polyclonal antibodies are inherently less specific. This is a likely cause. Check3->Action4 Yes Check3->End No (mAb already in use) Action5 Develop a monoclonal antibody for higher specificity. Action4->Action5 Action5->End Hapten_Design Figure 3: Logic of Hapten Design for High Specificity cluster_hapten Hapten Design Strategy cluster_antibody Resulting Antibody Specificity Hapten This compound Structure Unique Pyrimidine Ring Common Phosphate Group GoodAb High Specificity Antibody (Low Cross-Reactivity) Hapten:f0->GoodAb Linker attached to common moiety, exposing unique ring BadAb Low Specificity Antibody (High Cross-Reactivity) Hapten:f1->BadAb Linker attached to unique ring, exposing common phosphate

References

Strategies to mitigate Pirimiphos-methyl resistance in insect populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Pirimiphos-methyl resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in insect populations?

A1: this compound resistance in insects is primarily attributed to two main mechanisms:

  • Target-site insensitivity: This involves mutations in the acetylcholinesterase gene (Ace-1), the target for organophosphate insecticides like this compound. A common mutation is the G119S substitution, which reduces the binding affinity of the insecticide to the enzyme.[1][2] In some cases, resistance is linked to the duplication of the Ace1 gene, leading to an increased number of 280S alleles.[1]

  • Metabolic resistance: This mechanism involves the detoxification of this compound by enzymes before it can reach its target site.[2][3][4] The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), esterases, and Glutathione S-transferases (GSTs).[3][5][6]

Q2: My insect population is showing reduced mortality to this compound in a standard bioassay. What are the initial steps to investigate the resistance mechanism?

A2: If you observe reduced mortality, the first step is to confirm the finding and then begin to characterize the potential mechanism. A recommended workflow is:

  • Repeat the bioassay: Ensure the results are reproducible. Use a susceptible reference strain for comparison if available.

  • Conduct synergist bioassays: Use synergists like Piperonyl Butoxide (PBO) to inhibit P450s and S,S,S-tributyl phosphorotrithioate (DEF) to inhibit esterases.[5][7] A significant increase in mortality when the insecticide is combined with a synergist points towards metabolic resistance.[8][9]

  • Perform biochemical assays: These assays can directly measure the activity of detoxification enzymes (P450s, esterases, GSTs) in your insect population and compare it to a susceptible strain.[10][11]

  • Carry out molecular analysis: Screen for known target-site mutations, such as the G119S mutation in the Ace-1 gene, using PCR-based methods.[2][12][13]

Q3: How can I strategically use insecticides to mitigate the development of this compound resistance?

A3: Implementing an insecticide resistance management (IRM) strategy is crucial.[14][15] Key strategies include:

  • Insecticide Rotation: Avoid the continuous use of this compound. Instead, rotate it with insecticides from different chemical classes with different modes of action.[16][17]

  • Mosaics: Apply different insecticides to different areas within the same region.

  • Mixtures: In some cases, using a tank mix of two insecticides with different modes of action can be effective, provided both are active against the target pest.[17]

  • Integrated Pest Management (IPM): Combine chemical control with non-chemical methods such as biological control, cultural practices, and sanitation to reduce selection pressure.[17][18]

Troubleshooting Guides

Problem: Inconsistent results in WHO tube bioassays.
Possible Cause Troubleshooting Step
Variation in insect age or physiological state.Use non-blood-fed female mosquitoes aged 2-5 days for testing.[19]
Incorrect insecticide concentration on impregnated papers.Verify the concentration of this compound (e.g., 0.25% for Anopheles).[2][19] Ensure papers are stored correctly and are not expired.
Environmental fluctuations in the testing area.Maintain a constant temperature (e.g., 25°C) and relative humidity (70-80%).[20][21]
Contamination of testing equipment.Thoroughly clean all equipment (tubes, aspirators) between tests to avoid residue carryover.
Problem: No significant increase in mortality with synergists in a known resistant population.
Possible Cause Troubleshooting Step
The primary resistance mechanism is not metabolic.Proceed with molecular assays to check for target-site mutations (e.g., Ace-1 G119S).[2][12]
The specific metabolic enzymes are not inhibited by the synergist used.While PBO is a broad-spectrum P450 inhibitor, specific P450s may not be fully inhibited. Consider using other synergists or proceeding to biochemical and molecular assays.
Reduced insecticide penetration is a factor.This mechanism involves a modified insect cuticle that slows insecticide absorption.[3][6][18] This can be more challenging to assess but may be investigated through comparative toxicokinetic studies.
Incorrect synergist exposure time or concentration.Ensure mosquitoes are pre-exposed to the synergist for the recommended duration (e.g., 1 hour) before insecticide exposure.[20] Verify the synergist concentration.

Data Presentation

Table 1: Example Results of a this compound Susceptibility Test in Anopheles gambiae s.l.

Study SiteNo. of Mosquitoes ExposedMortality Rate (%) [95% CI]Resistance Status
Mumias East12480.6 [72.7 - 87.1]Resistant
Lurambi11889.0 [81.9 - 94.0]Possible Resistance
Susceptible Strain100100Susceptible
Data adapted from a study in Western Kenya.[2] According to WHO criteria, mortality rates between 90-97% suggest possible resistance that needs confirmation, while mortality below 90% indicates resistance.

Table 2: Effect of Synergist (PBO) on Deltamethrin (Pyrethroid) Resistant Anopheles gambiae s.l.

TreatmentMortality (%)
Deltamethrin alone64.5
Deltamethrin + PBO93.1
This demonstrates how a synergist can significantly increase mortality, indicating metabolic resistance. Data from a study in Côte d'Ivoire.[9][20]

Experimental Protocols

WHO Standard Insecticide Susceptibility Tube Bioassay

Objective: To determine the susceptibility of an insect population to a diagnostic concentration of an insecticide.

Methodology:

  • Preparation: Use WHO tube test kits, which consist of two tubes: one lined with insecticide-impregnated paper and one with control paper (no insecticide).

  • Insect Collection and Preparation: Collect adult female mosquitoes (non-blood-fed, 2-5 days old) from the field or use F1 progeny.[19]

  • Exposure: Introduce 20-25 mosquitoes into the tube with the insecticide-impregnated paper (e.g., 0.25% this compound).[2][19] Run a parallel control with mosquitoes exposed to the control paper.

  • Exposure Duration: Expose the mosquitoes for 1 hour.[2][19]

  • Recovery: After the exposure period, transfer the mosquitoes to a clean holding tube and provide them with a 10% sucrose solution.[2][19]

  • Mortality Reading: Record mortality 24 hours post-exposure.[2] If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is over 20%, the test is invalid.

Synergist Bioassay

Objective: To investigate the role of metabolic enzymes in insecticide resistance.

Methodology:

  • Preparation: Use insecticide-impregnated papers and papers impregnated with a synergist (e.g., 4% Piperonyl Butoxide - PBO).

  • Pre-exposure: Expose a batch of 20-25 mosquitoes to the synergist-impregnated paper for 1 hour.[10]

  • Insecticide Exposure: Immediately after pre-exposure, transfer the mosquitoes to a tube containing the insecticide-impregnated paper for 1 hour.

  • Control Groups: Run three control groups: (a) mosquitoes exposed to control paper only, (b) mosquitoes exposed to the insecticide only, and (c) mosquitoes exposed to the synergist only.

  • Recovery and Reading: Follow steps 5 and 6 of the standard bioassay protocol. A significant increase in mortality in the synergized group compared to the insecticide-only group indicates the involvement of the enzyme system inhibited by the synergist.[8][9]

Molecular Assay: PCR for Ace-1 G119S Mutation Detection

Objective: To detect the presence of the G119S target-site mutation associated with organophosphate resistance.

Methodology:

  • DNA Extraction: Extract genomic DNA from individual mosquitoes (alive or dead from bioassays).

  • PCR Amplification: Amplify a fragment of the Ace-1 gene containing the codon for the G119S mutation using specific primers.[12]

  • Genotyping: The amplified PCR product can be genotyped using several methods:

    • Restriction Fragment Length Polymorphism (RFLP): If the mutation creates or abolishes a restriction enzyme site, the PCR product can be digested with the appropriate enzyme and the fragments visualized on an agarose gel.

    • Allele-Specific PCR: Design primers that will only amplify one of the alleles (susceptible or resistant).

    • DNA Sequencing: Sequence the PCR product to directly identify the nucleotide substitution.[12]

  • Analysis: Determine the frequency of susceptible (GG), heterozygous (GS), and resistant (SS) genotypes in the population.

Visualizations

ResistanceMechanisms cluster_mechanisms Primary Resistance Mechanisms cluster_target_site Details cluster_metabolic Details TargetSite Target-Site Insensitivity Ace1 Ace-1 Gene Mutation (e.g., G119S) TargetSite->Ace1 GeneDup Ace-1 Gene Duplication TargetSite->GeneDup Metabolic Metabolic Resistance P450s Cytochrome P450s Metabolic->P450s Esterases Esterases Metabolic->Esterases GSTs Glutathione S-transferases Metabolic->GSTs Pirimiphos This compound Application Pirimiphos->TargetSite Selects for Pirimiphos->Metabolic Selects for

Caption: Overview of this compound resistance mechanisms.

ExperimentalWorkflow Start Observe Reduced Mortality in Bioassay Synergist Conduct Synergist Bioassays (e.g., with PBO) Start->Synergist Result1 Mortality Increases? Synergist->Result1 Biochemical Perform Biochemical Assays Result2 Enzyme Activity Elevated? Biochemical->Result2 Molecular Conduct Molecular Assays (e.g., PCR for Ace-1) Result3 Resistance Allele Present? Molecular->Result3 Result1->Biochemical No Conclusion1 Metabolic Resistance Implicated Result1->Conclusion1 Yes Result2->Molecular No Result2->Conclusion1 Yes Conclusion2 Target-Site Resistance Implicated Result3->Conclusion2 Yes Conclusion3 Other Mechanisms Likely (e.g., Penetration Resistance) Result3->Conclusion3 No

Caption: Workflow for investigating resistance mechanisms.

IRM_Strategies cluster_IPM IPM Components IRM Insecticide Resistance Management (IRM) Rotation Rotation (Different MoA) IRM->Rotation Mixtures Mixtures (Different MoA) IRM->Mixtures IPM Integrated Pest Management (IPM) IRM->IPM Monitoring Resistance Monitoring IRM->Monitoring Biological Biological Control IPM->Biological Cultural Cultural Control IPM->Cultural Sanitation Sanitation IPM->Sanitation

Caption: Key strategies for insecticide resistance management.

References

Improving the residual efficacy of Pirimiphos-methyl on different surfaces

Author: BenchChem Technical Support Team. Date: November 2025

<_ A Technical Support Guide to Optimizing Pirimiphos-Methyl Residual Efficacy

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the residual efficacy of this compound on various surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the residual efficacy of this compound?

A1: The long-lasting effectiveness of this compound is influenced by several factors, including the type of surface it is applied to, the formulation of the insecticide, and environmental conditions. Porous surfaces like mud and unplastered walls can absorb the insecticide, reducing its availability on the surface.[1][2] Non-porous surfaces such as wood and cement tend to have longer residual effects.[1][3] The formulation is also critical; for instance, capsule suspension (CS) formulations have demonstrated significantly longer residual activity compared to emulsifiable concentrate (EC) formulations.[4][5][6] Environmental factors like high temperatures can also accelerate the degradation of the insecticide.[7][8][9][10]

Q2: Why am I seeing shorter-than-expected residual efficacy in my experiments?

A2: Shorter-than-expected residual efficacy can be due to a variety of factors. One common reason is the type of surface being treated; porous surfaces like mud can absorb the insecticide, making it less available to target insects.[1][2] High temperatures and humidity can also increase the degradation rate of this compound.[7][8][10][11] Additionally, the formulation of the insecticide plays a significant role, with emulsifiable concentrates (EC) having a shorter residual life than capsule suspensions (CS).[4][6] It is also important to ensure the correct application dosage, as under-dosing will lead to reduced efficacy.

Q3: How can I improve the residual efficacy of this compound on porous surfaces like mud walls?

A3: Improving residual efficacy on porous surfaces can be challenging. One effective strategy is to use a microencapsulated formulation, such as a capsule suspension (CS).[4][5][6][12][13] These formulations are designed to release the active ingredient more slowly, which can counteract the absorption by the porous surface. Increasing the application rate may also help, but it's crucial to follow recommended guidelines to avoid overuse.[4][5][6]

Q4: What is the most effective formulation of this compound for indoor residual spraying (IRS)?

A4: For indoor residual spraying, capsule suspension (CS) formulations of this compound, such as Actellic® 300CS, have been shown to provide the most prolonged control of insects on a variety of surfaces.[4][5][6][12][13] Studies have demonstrated that CS formulations can maintain high mortality rates for several months, significantly outperforming emulsifiable concentrate (EC) formulations.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent mortality rates in cone bioassays.

Possible Causes:

  • Uneven application: The insecticide may not have been applied uniformly to the surface, leading to "hotspots" and areas with little to no active ingredient.

  • Surface variability: Even within the same material type (e.g., wood), there can be variations in porosity and texture that affect insecticide absorption and availability.

  • Insecticide degradation: The insecticide may be degrading rapidly due to environmental factors such as high temperature or UV light exposure.[7][8][10]

  • Insecticide resistance: The insect strain being tested may have developed resistance to this compound.[14][15]

Troubleshooting Steps:

  • Verify application technique: Ensure that the spraying equipment is calibrated correctly and that the application is performed evenly across the entire surface.

  • Standardize surfaces: Use standardized surfaces for testing whenever possible. If using natural materials, try to select sections with similar properties.

  • Control environmental conditions: Conduct experiments in a controlled environment where temperature, humidity, and light exposure can be regulated.

  • Test for resistance: If inconsistent results persist, consider conducting insecticide resistance testing on the target insect population.

Issue 2: Rapid decline in efficacy on cement surfaces.

Possible Causes:

  • Alkalinity of cement: Some cement surfaces can have a high pH, which can lead to the alkaline hydrolysis and rapid degradation of organophosphate insecticides like this compound.

  • Porosity: While less porous than mud, some cement surfaces can still absorb a significant amount of the insecticide.

  • Formulation: An emulsifiable concentrate (EC) formulation may not be as stable on cement as a capsule suspension (CS) formulation.[4][6]

Troubleshooting Steps:

  • Use a CS formulation: Switch to a capsule suspension (CS) formulation, which is designed for better stability and longevity on various surfaces.[4][5][6][12][13]

  • Seal the surface: In a laboratory setting, consider applying a sealant to the cement surface before insecticide application to reduce absorption and alkalinity effects.

  • Monitor pH: Test the pH of the cement surface. If it is highly alkaline, this may be a contributing factor.

Quantitative Data Summary

The following tables summarize the residual efficacy of this compound on different surfaces as reported in various studies.

Table 1: Residual Efficacy of this compound Formulations on Different Surfaces

FormulationSurfaceApplication RateDuration of >80% MortalityReference
CSCement1 g/m²10-12 months[13]
CSMud1 g/m²10-12 months[13]
CSWood1 g/m²>6 months[13]
ECCement1 g/m²<2 months[4][6]
ECMud1 g/m²<2 months[4][6]
CSCement1 g/m²5 months[16]
CSMud1 g/m²5 months[16]
CSPlywood1 g/m²>120 days[2][17]
CSCement1 g/m²>120 days[2][17]
CSMud1 g/m²75 days[2][17]
CSOil Paint1 g/m²>9 months[18]
CSLime Wash1 g/m²8 months[18]
CSStone Block1 g/m²8 months[18]

Experimental Protocols

WHO Cone Bioassay for Residual Efficacy

This protocol is adapted from the World Health Organization (WHO) guidelines for testing the efficacy of indoor residual sprays.[19][20][21][22][23]

Objective: To assess the residual efficacy of an insecticide on a treated surface.

Materials:

  • WHO plastic cones

  • Insecticide-susceptible, non-blood-fed female mosquitoes (e.g., Anopheles gambiae), 2-5 days old

  • Aspirator

  • Clean holding cups with a mesh top

  • Cotton pads soaked in a 10% sugar solution

  • Treated surfaces (e.g., wood, cement, mud blocks)

  • Untreated control surfaces

  • Timer

  • Gloves and other appropriate personal protective equipment (PPE)

Procedure:

  • Attach the WHO cones to the treated surfaces. For vertical surfaces, use an adhesive or tape to ensure a tight seal.

  • Using an aspirator, introduce 10-15 female mosquitoes into each cone.

  • Expose the mosquitoes to the treated surface for a fixed period, typically 30 minutes.

  • After the exposure period, carefully remove the mosquitoes from the cones using the aspirator and transfer them to the clean holding cups.

  • Provide the mosquitoes with a 10% sugar solution on a cotton pad.

  • Hold the mosquitoes for 24 hours in a controlled environment (typically 27±2°C and 75±10% relative humidity).

  • Record the number of dead or moribund mosquitoes at 24 hours post-exposure.

  • Repeat the procedure for the untreated control surfaces.

  • Calculate the percentage mortality for each replicate. If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula. If control mortality is greater than 20%, the test should be repeated.

Visualizations

Experimental_Workflow A Surface Preparation (e.g., Cement, Mud, Wood) B Insecticide Application (this compound) A->B Treatment C WHO Cone Bioassay B->C Testing D Data Collection (Mortality at 24h) C->D Observation E Data Analysis D->E Analysis F Control Group (Untreated Surface) F->C Comparison

Caption: Workflow for assessing the residual efficacy of this compound.

Factors_Influencing_Efficacy PME This compound Residual Efficacy Surface Surface Type Surface->PME Porous Porous (e.g., Mud) Surface->Porous NonPorous Non-Porous (e.g., Wood) Surface->NonPorous Formulation Insecticide Formulation Formulation->PME CS Capsule Suspension (CS) Formulation->CS EC Emulsifiable Concentrate (EC) Formulation->EC Environment Environmental Conditions Environment->PME Temp Temperature Environment->Temp Humidity Humidity Environment->Humidity Application Application Quality Application->PME Dosage Dosage Application->Dosage Uniformity Uniformity Application->Uniformity

Caption: Factors influencing the residual efficacy of this compound.

References

Technical Support Center: Enhancing the Photostability of Pirimiphos-methyl Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Pirimiphos-methyl formulation photostability.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Rapid degradation of this compound in my formulation despite the inclusion of a photostabilizer.

  • Question: I've incorporated a UV absorber into my this compound formulation, but I'm still observing significant degradation under light exposure. What could be the issue?

  • Answer: Several factors could be contributing to the continued degradation of this compound:

    • Incompatibility of the Stabilizer: The selected UV absorber may be chemically incompatible with other excipients in your formulation, leading to a reduction in its efficacy. It is crucial to assess the compatibility of all formulation components.

    • Incorrect Concentration of Stabilizer: The concentration of the photostabilizer may be insufficient to provide adequate protection. A concentration optimization study is recommended to determine the most effective level of the UV absorber.

    • Mismatch of UV Absorption Spectra: The UV absorber must have an absorption spectrum that overlaps with the wavelengths of light that cause the most significant degradation of this compound. Review the UV-Vis spectrum of both your active ingredient and the stabilizer to ensure they are appropriately matched.

    • Photodegradation of the Stabilizer: The photostabilizer itself might be susceptible to degradation under the experimental light source, losing its protective properties over time.

    • Presence of Photosensitizers: Other components in the formulation could be acting as photosensitizers, accelerating the degradation of this compound through energy transfer.

Issue 2: My this compound formulation shows significant color change upon exposure to light.

  • Question: My formulation turns yellow after being exposed to light. What does this indicate, and how can I prevent it?

  • Answer: A color change, such as yellowing, is a common indicator of photodegradation. The formation of chromophoric degradation products is likely responsible for this observation. To address this:

    • Identify the Degradants: Utilize analytical techniques such as HPLC-MS or GC-MS to identify the specific degradation products being formed. Understanding the chemical structure of these products can provide insight into the degradation pathway.

    • Enhance Photoprotection: The color change signifies that the current photoprotection strategy is insufficient. Consider the following:

      • Increasing the concentration of the current photostabilizer.

      • Combining a UV absorber with a quencher for a synergistic effect.

      • Evaluating a different class of photostabilizers.

    • Inert Atmosphere: The presence of oxygen can significantly contribute to photo-oxidative degradation. Conducting experiments under an inert atmosphere (e.g., nitrogen) can help determine the role of oxidation in the color change.

Issue 3: I am unsure how to differentiate between photodegradation and other forms of degradation (e.g., hydrolysis).

  • Question: How can I be certain that the degradation I am observing is due to light exposure and not other factors like hydrolysis?

  • Answer: It is essential to include proper controls in your experimental design to isolate the effects of light.

    • Dark Control: A "dark control" sample, which is a sample of your formulation protected from light (e.g., wrapped in aluminum foil) but exposed to the same temperature and humidity conditions as the light-exposed samples, is crucial. Any degradation observed in the dark control can be attributed to factors other than light, such as hydrolysis or thermal degradation.

    • Comparison of Degradation Profiles: Analyze the degradation products from both the light-exposed and dark control samples. Different degradation pathways (photolytic vs. hydrolytic) will often produce a different profile of degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound photodegradation?

A1: The photodegradation of this compound can proceed through two primary pathways:

  • Photoassisted Hydrolysis: This involves the breaking of the amino-aromatic N-C bond.

  • Preservation of the Thiophosphoric Moiety: This pathway involves modifications to the pyrimidine ring while the thiophosphoric group remains intact initially. These pathways lead to the formation of numerous intermediate metabolites.[1]

Q2: What types of photostabilizers are effective for organophosphate pesticides like this compound?

A2: Several types of photostabilizers can be employed:

  • UV Absorbers: These compounds absorb UV radiation and dissipate it as heat. Examples include benzophenones and benzotriazoles.

  • Quenchers: These molecules accept energy from the excited state of the pesticide, preventing it from undergoing degradative reactions. Nickel chelates are a common type of quencher.

  • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, inhibiting photo-oxidative degradation.

Q3: Are there any formulation strategies, other than adding stabilizers, that can enhance the photostability of this compound?

A3: Yes, other formulation strategies can contribute to improved photostability:

  • Microencapsulation: Encapsulating this compound in a protective polymer shell can physically shield it from light.

  • Emulsion Type: The type of emulsion (e.g., oil-in-water vs. water-in-oil) can influence the location of the active ingredient and its exposure to light.

  • Inclusion of Antioxidants: If photo-oxidation is a significant degradation pathway, the addition of antioxidants can be beneficial.

Data Presentation

The following tables summarize quantitative data on the efficacy of different photostabilizers for organophosphate pesticides. Disclaimer: The following data is for illustrative purposes and is based on studies with other organophosphate pesticides. The effectiveness of these stabilizers should be experimentally verified for this compound formulations.

Table 1: Effect of UV Absorbers on the Recovery of Chlorpyrifos

UV AbsorberConcentration (w/w)Recovery after UV Exposure (%)
None-66.12
2,4-dihydroxybenzophenone1:1 mole ratio with Chlorpyrifos78.80
Benzil Derivative1:1 mole ratio with Chlorpyrifos96.63

Table 2: Enhancement of Disulfoton Recovery with Quaternary Ammonium UV Absorbers (QAUVAs)

QAUVAPresenceIncrease in Recovery (%)
QAUVA (n=2)Present25.64
QAUVA (general)Present22-26

Experimental Protocols

Detailed Methodology for Evaluating the Photostability of a this compound Formulation

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

1. Materials and Equipment:

  • This compound formulation

  • Selected photostabilizer(s)

  • Solvents for sample preparation and analysis (e.g., HPLC-grade acetonitrile, methanol)

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Xenon arc lamp or metal halide lamp).

  • Calibrated radiometer and lux meter.

  • Quartz cuvettes or other suitable transparent containers.

  • Aluminum foil.

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS).

2. Sample Preparation:

  • Prepare a stock solution of the this compound formulation in a suitable solvent.

  • Prepare a series of test samples by adding the selected photostabilizer(s) at various concentrations to the stock solution.

  • Prepare a control sample without any photostabilizer.

  • For each test and control sample, prepare a "dark control" by wrapping the sample container completely in aluminum foil.

3. Exposure Conditions:

  • Place the unwrapped test and control samples, along with the wrapped dark control samples, in the photostability chamber.

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Monitor the temperature inside the chamber to ensure it remains within a stable range and does not cause thermal degradation.

4. Sampling and Analysis:

  • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analyze the concentration of this compound in each aliquot using a validated HPLC or GC method.

  • If possible, also monitor for the formation of major degradation products.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for all samples.

  • Compare the degradation rate of the samples with photostabilizers to the control sample without any stabilizer.

  • Subtract the degradation observed in the dark control samples from the degradation in the light-exposed samples to determine the true photodegradation.

  • Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order or zero-order).

Mandatory Visualization

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_formulation Prepare this compound formulation add_stabilizer Add photostabilizers at various concentrations prep_formulation->add_stabilizer prep_controls Prepare control (no stabilizer) and dark controls (wrapped) add_stabilizer->prep_controls place_samples Place samples in photostability chamber prep_controls->place_samples expose_light Expose to controlled light and temperature place_samples->expose_light take_samples Withdraw samples at time intervals expose_light->take_samples analyze_samples Analyze this compound concentration (HPLC/GC) take_samples->analyze_samples calc_degradation Calculate degradation rates analyze_samples->calc_degradation compare_samples Compare stabilized vs. non-stabilized samples calc_degradation->compare_samples determine_kinetics Determine degradation kinetics compare_samples->determine_kinetics

Caption: Experimental workflow for evaluating the photostability of this compound formulations.

troubleshooting_photostability cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start High this compound degradation observed check_dark_control Is degradation also high in the dark control? start->check_dark_control check_stabilizer Is a photostabilizer present? check_dark_control->check_stabilizer No address_other_degradation Address hydrolysis or thermal degradation check_dark_control->address_other_degradation Yes check_concentration Is stabilizer concentration optimized? check_stabilizer->check_concentration Yes add_stabilizer Incorporate a suitable photostabilizer check_stabilizer->add_stabilizer No check_compatibility Are all formulation components compatible? check_concentration->check_compatibility Yes optimize_concentration Optimize stabilizer concentration check_concentration->optimize_concentration No reformulate Reformulate with compatible excipients check_compatibility->reformulate No pirimiphos_degradation_pathway cluster_pathway1 Pathway 1: Photoassisted Hydrolysis cluster_pathway2 Pathway 2: Preservation of Thiophosphoric Moiety pirimiphos This compound hydrolysis_intermediate1 Intermediate 1 (N-C bond cleavage) pirimiphos->hydrolysis_intermediate1 hv thio_intermediate1 Intermediate A (Pyrimidine ring modification) pirimiphos->thio_intermediate1 hv hydrolysis_intermediate2 Further degradation products hydrolysis_intermediate1->hydrolysis_intermediate2 mineralization Mineralization Products (Phosphate, Sulfate, Nitrate) hydrolysis_intermediate2->mineralization thio_intermediate2 Further degradation products thio_intermediate1->thio_intermediate2 thio_intermediate2->mineralization

References

Impact of temperature and humidity on Pirimiphos-methyl efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pirimiphos-methyl.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, focusing on the impact of environmental conditions on this compound efficacy.

Issue 1: Reduced efficacy of this compound in high-temperature environments.

  • Question: We are observing lower than expected mortality rates in our insect bioassays conducted at elevated temperatures. Could the temperature be affecting the this compound?

  • Answer: Yes, high temperatures can significantly reduce the efficacy and residual life of this compound. The degradation of the active ingredient is accelerated at higher temperatures. Research on stored maize has shown a clear trend of decreased this compound residue and corresponding insect mortality as the grain temperature at the time of application and during storage increases.[1] For instance, at 45°C, a sharp decline in efficacy is observed over a 90-day period.[1]

Issue 2: Inconsistent results in experiments with varying humidity.

  • Question: Our experimental results with this compound seem to fluctuate, and we suspect humidity might be a contributing factor. How does humidity affect its performance?

  • Answer: The influence of humidity on this compound efficacy can be complex and may depend on other factors such as the target pest and temperature. Some studies on stored product insects have found no consistently significant effect of relative humidity (between 55% and 75%) on mortality rates when temperature is kept constant.[2] However, in other contexts, such as the degradation of the insecticide in stored corn, higher moisture content has been linked to a faster breakdown of this compound.[3] Therefore, it is crucial to control and monitor humidity levels during your experiments to ensure consistency.

Issue 3: Poor performance of this compound on certain surfaces.

  • Question: We are conducting surface contact bioassays and have noticed that this compound is less effective on certain materials. Why is this happening?

  • Answer: The type of surface plays a critical role in the residual efficacy of this compound. Porous surfaces like mud and concrete can absorb the insecticide, making it less available for contact with the target insects. Non-porous surfaces such as wood, zinc, and plywood tend to maintain a higher surface concentration of the active ingredient for a longer duration, resulting in better efficacy.[4][5][6] For example, the residual efficacy on a highly alkaline "salted" slaked lime surface was found to be lower compared to other surfaces.[4]

Issue 4: Unexpectedly low mortality in stored-product insect trials.

  • Question: We are using this compound to control stored-product pests, but the mortality rates are lower than anticipated. What could be the cause?

  • Answer: Several factors could be at play. As mentioned, high temperature and moisture content in the stored grain can lead to faster degradation of the insecticide.[1][3] Additionally, the susceptibility to this compound varies significantly among different stored-product insect species. For example, Sitophilus species are generally highly susceptible, while species like Rhyzopertha dominica and Prostephanus truncatus have shown lower susceptibility.[2] It is also important to consider the possibility of insecticide resistance in the insect population you are testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor.[7] By inhibiting AChE, it disrupts the normal transmission of nerve impulses in insects, leading to paralysis and death.

Q2: What are the optimal storage conditions for this compound formulations?

A2: To maintain its stability, this compound formulations should be stored in a cool, dry place away from direct sunlight. High temperatures can cause the active ingredient to degrade. It is also important to keep the container tightly closed to prevent exposure to moisture.

Q3: How quickly does this compound degrade?

A3: The degradation rate of this compound is influenced by several environmental factors. In a composting study, the degradation rate constant (k) was found to be highest during the rising temperature mesophilic phase (25-45°C) at 0.026 h⁻¹.[3] In stored maize, residue levels were observed to decrease significantly with increasing temperature over a 90-day period.[1]

Q4: Is there a standardized protocol for testing the efficacy of this compound?

A4: Yes, several standardized protocols are available, depending on the target pest and application method. For surface contact bioassays, the WHO cone bioassay is commonly used.[5][6] For assessing susceptibility in mosquitoes, the CDC bottle bioassay is a standard method.[8] These protocols provide a framework for consistent and comparable results.

Data Presentation

Table 1: Effect of Temperature on this compound Residue on Stored Maize

Temperature at Spraying (°C)Residue after 30 days (mg/kg)Residue after 60 days (mg/kg)Residue after 90 days (mg/kg)
25~4.5~4.0~3.5
30~4.0~3.5~3.0
35~3.5~3.0~2.5
40~3.0~2.0~1.5
45~2.5~1.5~1.0

Data adapted from a study on the biological activity and persistence of this compound applied to maize grain at different temperatures.[1]

Table 2: Mortality of Stored-Product Insects Exposed to this compound at Different Temperatures and Relative Humidity

Insect SpeciesTemperature (°C)Relative Humidity (%)Mortality after 7 days (%) (at 2 ppm)Mortality after 14 days (%) (at 2 ppm)
Sitophilus granarius2055>95100
2075>95100
2555100100
2575100100
3055100100
3075100100
Tribolium confusum2055~80~90
2075~75~85
2555~85~95
2575~80~90
3055~90>95
3075~85~95
Rhyzopertha dominica2055~40~60
2075~35~55
2555~50~70
2575~45~65
3055~60~80
3075~55~75

Note: The original study concluded that there was no significant and consistent effect of temperature and r.h. on the mortality of these species. The data presented here is an approximate representation based on the trends described in the study by Rumbos et al.[2]

Experimental Protocols

Protocol 1: WHO Cone Bioassay for Surface Residual Efficacy

This protocol is adapted from the World Health Organization's guidelines for testing the residual efficacy of insecticides on indoor surfaces.

  • Preparation of Treated Surfaces:

    • Prepare blocks of different materials (e.g., wood, cement, mud) of a standard size (e.g., 25 cm x 25 cm).

    • Apply the this compound formulation to the surfaces at the desired concentration and allow them to dry for 24 hours in a well-ventilated area.

    • Store the treated surfaces under controlled temperature and humidity conditions.

  • Bioassay Procedure:

    • Use susceptible, non-blood-fed female insects (e.g., Anopheles gambiae), 2-5 days old.

    • Place a WHO plastic cone on the treated surface.

    • Introduce 10-15 insects into the cone using a mouth aspirator.

    • Expose the insects to the treated surface for a standardized period (e.g., 30 minutes).

    • After exposure, transfer the insects to a clean holding cup with access to a sugar solution.

    • Record knockdown at the end of the exposure period and mortality at 24 hours post-exposure.

    • Conduct control assays using untreated surfaces.

  • Data Analysis:

    • Calculate the percentage mortality for each replicate.

    • If control mortality is between 5% and 20%, correct the observed mortality using Abbott's formula.

    • If control mortality is greater than 20%, the test should be repeated.

Protocol 2: Stored-Product Insect Bioassay on Treated Grain

This protocol is a general guideline for assessing the efficacy of this compound against stored-product insects.

  • Treatment of Grain:

    • Use clean, uninfested grain (e.g., wheat, maize).

    • Apply the this compound formulation to the grain at the desired dose rate (e.g., in ppm). Ensure even coating of the grains.

    • Store the treated grain in sealed containers at controlled temperatures and humidity.

  • Bioassay Procedure:

    • Use adult insects of a known age and mixed sex.

    • Place a known quantity of treated grain (e.g., 50g) into a glass vial.

    • Introduce a set number of insects (e.g., 20-50) into the vial.

    • Seal the vial with a ventilated lid.

    • Incubate the vials under the same temperature and humidity conditions as the stored grain.

    • Assess mortality at specific time intervals (e.g., 24h, 48h, 7 days, 14 days).

    • Include a control group with untreated grain.

  • Data Analysis:

    • Calculate the percentage mortality for each replicate and time point.

    • Correct for control mortality using Abbott's formula if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure Phase cluster_analysis Data Analysis P1 Select Target Pest & Surface/Commodity P2 Prepare this compound Dilutions P1->P2 P4 Acclimatize Insects P1->P4 P3 Treat Surfaces or Grain P2->P3 E1 Introduce Insects to Treated Substrate P3->E1 P4->E1 E2 Incubate at Controlled Temp & Humidity E1->E2 E3 Record Observations (e.g., Knockdown) E2->E3 PE1 Transfer Insects to Recovery Containers E3->PE1 PE2 Provide Food/Water Source PE1->PE2 PE3 Hold for 24h (or other defined period) PE2->PE3 A1 Assess Mortality PE3->A1 A2 Apply Correction Formula (if needed) A1->A2 A3 Statistical Analysis A2->A3 Factors_Influencing_Efficacy cluster_environmental Environmental Factors cluster_biological Biological Factors Temp Temperature Efficacy This compound Efficacy Temp->Efficacy degradation Hum Humidity Hum->Efficacy degradation Surface Surface Type Surface->Efficacy bioavailability Species Insect Species Species->Efficacy susceptibility Resistance Insecticide Resistance Resistance->Efficacy reduced susceptibility

References

Technical Support Center: Optimizing Pirimiphos-methyl Aerosol Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirimiphos-methyl aerosol applications. Our goal is to help you optimize your experiments by providing clear, actionable information on achieving the ideal droplet size for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for this compound aerosol applications?

A1: The optimal droplet size for this compound aerosols is not a single value but rather a range that depends on the target insect, the application environment, and the desired outcome (e.g., immediate kill vs. residual effect). Generally, for airborne insects, smaller droplets (around 20 µm in diameter) are more effective as they remain suspended in the air for longer, increasing the probability of contact.[1] For residual applications on surfaces, slightly larger droplets may be more suitable to ensure adequate deposition without excessive drift. It is crucial to conduct range-finding studies to determine the optimal droplet size for your specific experimental conditions.

Q2: How do environmental conditions affect the efficacy of this compound aerosols?

A2: Temperature and relative humidity (RH) are critical factors. High temperatures can cause smaller droplets to evaporate before reaching the target, reducing their effectiveness.[2] Conversely, some studies have shown that the efficacy of organophosphates like this compound can be influenced by temperature, with variations in insect mortality observed at different temperature levels.[3][4][5] High humidity can affect droplet settling and the residual life of the insecticide on a surface.[6] It is recommended to conduct applications in a controlled environment or to record environmental conditions to ensure reproducibility.

Q3: My this compound aerosol application is showing lower than expected efficacy. What are the potential causes?

A3: Several factors could contribute to reduced efficacy:

  • Incorrect Droplet Size: Droplets that are too large may not reach the target, while droplets that are too small may drift or evaporate.[7][8]

  • Insect Resistance: Resistance to this compound has been reported in some insect populations, particularly in West African Anopheles mosquitoes, linked to the Ace1 locus.[9][10][11]

  • Sub-optimal Environmental Conditions: High temperatures and low humidity can negatively impact aerosol performance.[2][6]

  • Improper Application Technique: The distance from the target and the velocity of the aerosol can affect droplet deposition and coverage.

  • Degradation of the Active Ingredient: Ensure the this compound formulation has not expired and has been stored correctly.

Q4: How can I measure the droplet size of my this compound aerosol?

A4: Several techniques can be used to measure aerosol droplet size, ranging from simple to complex:

  • Water-Sensitive Paper: Specially coated paper that changes color upon droplet impact, allowing for a visual estimation of droplet size and density.

  • Laser Diffraction: Instruments like Malvern Panalytical's Spraytec use laser diffraction to provide real-time measurement of droplet size distribution.

  • Phase Doppler Particle Analysis (PDPA): This method measures the size and velocity of individual droplets.

  • High-Speed Imaging (Shadowgraphy): This technique uses a high-speed camera and a light source to capture images of droplets in flight.

Q5: Are there different formulations of this compound, and does this affect droplet size optimization?

A5: Yes, this compound is available in various formulations, such as emulsifiable concentrates (EC) and capsule suspensions (CS).[3] The formulation can influence the droplet size spectrum produced by a given atomizer. For example, the viscosity and surface tension of the formulation can affect how it breaks up into droplets. Therefore, it is essential to re-optimize your atomization parameters if you change the formulation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low insect mortality Incorrect droplet size for the target insect.Conduct a droplet size optimization experiment (see Experimental Protocols).
Insect resistance to this compound.Test the insect population for resistance. Consider using an alternative insecticide or a synergist.[9][10][11]
Sub-optimal environmental conditions.Control and monitor temperature and humidity during application.[4][5][6]
Inconsistent results between experiments Variation in application technique.Standardize the distance, angle, and duration of the aerosol application.
Fluctuations in environmental conditions.Record temperature and relative humidity for each experiment to identify any correlations with efficacy.
Clogged or malfunctioning aerosol generator.Clean and calibrate the aerosol generation equipment according to the manufacturer's instructions.
Poor surface coverage Droplet size is too large, leading to settling.Decrease the droplet size by adjusting the aerosol generator settings.
Air currents are disrupting the aerosol plume.Conduct experiments in a draft-free environment.
Excessive aerosol drift Droplet size is too small.Increase the droplet size. Consider using formulations with anti-drift agents.[7]

Data Presentation

Table 1: Hypothetical Droplet Size Efficacy for this compound Against Tribolium castaneum

Droplet Size (VMD µm)Concentration (mg/m³)Exposure Time (min)Mortality Rate (%)
100.53075
200.53095
300.53088
400.53070
500.53062

VMD: Volume Median Diameter. Data is hypothetical and for illustrative purposes.

Table 2: Influence of Nozzle Type and Pressure on Droplet Size

Nozzle TypePressure (psi)Volume Median Diameter (VMD µm)
Fine Mist4025
Fine Mist6018
Medium Mist4055
Medium Mist6042

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Optimal Droplet Size for this compound Aerosol Against a Target Insect

  • Insect Rearing: Culture the target insect species under controlled conditions (e.g., 25°C, 60% RH, 12:12 light:dark cycle).

  • Aerosol Generation: Use a calibrated aerosol generator capable of producing a range of droplet sizes.

  • Droplet Size Characterization: Measure the droplet size distribution for each generator setting using a laser diffraction instrument or water-sensitive paper.

  • Exposure Chamber: Place a known number of insects in a sealed exposure chamber of a defined volume.

  • Aerosol Application: Introduce the this compound aerosol into the chamber at a predetermined concentration and for a specific duration.

  • Post-Exposure Observation: Transfer the insects to a clean environment with food and water.

  • Mortality Assessment: Record insect mortality at set time intervals (e.g., 24, 48, and 72 hours) post-exposure.

  • Data Analysis: Analyze the mortality data to determine the droplet size that results in the highest efficacy.

  • Controls: Include a control group exposed to an aerosol without this compound to account for any mortality due to the experimental procedure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis insect_rearing 1. Insect Rearing aerosol_setup 2. Aerosol Generator Setup & Calibration insect_rearing->aerosol_setup droplet_measurement 3. Droplet Size Measurement aerosol_setup->droplet_measurement exposure 4. Insect Exposure to Aerosol droplet_measurement->exposure mortality_assessment 5. Mortality Assessment exposure->mortality_assessment data_analysis 6. Data Analysis mortality_assessment->data_analysis optimization 7. Determine Optimal Droplet Size data_analysis->optimization signaling_pathway cluster_factors Input Factors cluster_outcome Outcome droplet_size Droplet Size environment Environmental Conditions droplet_size->environment Evaporation efficacy Insect Mortality / Efficacy droplet_size->efficacy Direct Impact concentration Concentration concentration->efficacy Dose-Dependent environment->efficacy Modulates Effect troubleshooting_guide action_node action_node start Low Efficacy? check_droplet_size Droplet Size Optimal? start->check_droplet_size check_resistance Insect Resistance? check_droplet_size->check_resistance Yes adjust_droplet_size Adjust Generator Settings check_droplet_size->adjust_droplet_size No check_environment Environment Controlled? check_resistance->check_environment No test_resistance Perform Resistance Assay check_resistance->test_resistance Unknown control_environment Control Temp & Humidity check_environment->control_environment No review_protocol Review Application Protocol check_environment->review_protocol Yes

References

Validation & Comparative

Comparative Efficacy of Pirimiphos-methyl and Malathion Against Stored-Product Pests: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two common organophosphate insecticides used in the protection of stored grains, supported by experimental data, for researchers, scientists, and drug development professionals.

The protection of stored agricultural commodities from insect infestation is a critical component of global food security. For decades, organophosphate insecticides such as malathion and pirimiphos-methyl have been pivotal in managing stored-product pests. However, the emergence of insecticide resistance and varying efficacy under different environmental conditions necessitate a thorough comparison of these agents. This guide provides a detailed comparative analysis of the efficacy of this compound and malathion, drawing upon key experimental findings to inform pest management strategies and future research.

Executive Summary

This compound consistently demonstrates greater efficacy and longer residual activity compared to malathion against a wide range of stored-product insect pests. This is particularly evident in populations of insects that have developed resistance to malathion. The effectiveness of both insecticides is, however, influenced by factors such as grain moisture content and temperature. While malathion has historically been a cost-effective option, its declining efficacy due to widespread resistance often makes this compound a more reliable choice for long-term grain protection.

Comparative Efficacy: Quantitative Data

The following tables summarize key quantitative data from various studies, comparing the toxicity and residual effectiveness of this compound and malathion against several major stored-product pests.

Table 1: Comparative Toxicity (LC50) of this compound and Malathion against Tribolium castaneum and Sitophilus oryzae

InsecticideFormulationPest SpeciesLC50 (µg a.i./100g wheat)Reference
This compound2% on talcTribolium castaneum20.1[1]
Sitophilus oryzae32.1[1]
Malathion4% on talcTribolium castaneum52.3[1]
Sitophilus oryzae84.7[1]
This compound0.1% on silicaTribolium castaneum13.4[1]
Sitophilus oryzae15.5[1]
Malathion0.2% on silicaTribolium castaneum21.5[1]
Sitophilus oryzae23.3[1]

Table 2: Residual Efficacy of this compound and Malathion against Typhaea stercorea on Stored Maize

InsecticideDose (mg/kg)Mortality (%) after 4 weeksMortality (%) after 12 weeksReference
This compound260[2]
496[2]
6100[2]
810078[2]
Malathion8< 31Breakdown of control[2]

Table 3: Efficacy against Malathion-Resistant Tribolium castaneum

InsecticideDose (ppm)Wheat Moisture ContentMortality (%) of Resistant Strain (after 24 weeks)Reference
This compound412.0% (dry)93.3[3]
16.0% (tough)78.3[3]
612.0% (dry)100[3]
16.0% (tough)100[3]
Malathion812.0% (dry)Ineffective[3]
1216.0% (tough)Ineffective[3]

Experimental Protocols

The data presented above are derived from studies employing rigorous experimental methodologies. Below are detailed protocols for key experiments cited.

Protocol 1: Determination of LC50 Values on Wheat

This protocol outlines the methodology used to determine the median lethal concentration (LC50) of this compound and malathion against adult stored-product insects.

  • Insect Rearing: Cultures of Tribolium castaneum and Sitophilus oryzae are maintained on a diet of whole wheat flour and cracked wheat, respectively, at 25°C and 70% relative humidity.

  • Insecticide Formulation: Dust formulations of this compound and malathion on talc or silica carriers are prepared at various concentrations.

  • Grain Treatment: Ten-gram batches of pesticide-free wheat are treated with the insecticide dust formulations to achieve a range of active ingredient concentrations. The treated grain is thoroughly mixed to ensure uniform distribution.

  • Bioassay: Fifty adult insects of a specific species are introduced into jars containing the treated wheat. The jars are then stored at 25°C and 70% relative humidity.

  • Mortality Assessment: Mortality is recorded after 24 hours of exposure.

  • Data Analysis: The LC50 values, representing the concentration of insecticide that causes 50% mortality of the test population, are calculated using probit analysis.

Protocol 2: Assessment of Residual Efficacy on Stored Grain

This protocol details the procedure for evaluating the long-term effectiveness of insecticide residues on stored grain.

  • Grain Treatment: Bulk quantities of wheat or maize are treated with aqueous formulations of this compound and malathion at specified application rates (e.g., 4 ppm, 8 ppm).

  • Storage Conditions: The treated grain is stored in granaries or bins under controlled conditions of temperature and moisture content (e.g., 25°C, 12% moisture content).

  • Sampling: Samples of the treated grain are collected at regular intervals (e.g., 0, 4, 12, 24 weeks) post-treatment.

  • Bioassay: Adult insects of the target species are exposed to the aged grain samples for a defined period (e.g., 7 days).

  • Mortality and Progeny Assessment: The mortality of the adult insects is recorded. Following the removal of the adults, the grain is incubated to assess for the emergence of F1 progeny, providing a measure of the insecticide's effect on reproduction.

  • Residue Analysis: Chemical analysis, such as gas-liquid chromatography (GLC), is performed on the grain samples to determine the concentration of the insecticide residue at each time point.[3]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

LC50_Determination_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Analysis InsectRearing Insect Rearing (e.g., T. castaneum) InsectIntroduction Introduction of Adult Insects InsectRearing->InsectIntroduction InsecticideFormulation Insecticide Formulation (Dust on Talc/Silica) GrainTreatment Grain Treatment (Varying Concentrations) InsecticideFormulation->GrainTreatment GrainTreatment->InsectIntroduction Incubation Incubation (25°C, 70% RH) InsectIntroduction->Incubation MortalityAssessment Mortality Assessment (after 24h) Incubation->MortalityAssessment ProbitAnalysis Probit Analysis MortalityAssessment->ProbitAnalysis LC50_Value LC50 Value Determination ProbitAnalysis->LC50_Value

Caption: Workflow for LC50 Determination.

Residual_Efficacy_Workflow start Start: Grain Treatment storage Grain Storage (Controlled Temp & Moisture) start->storage sampling Periodic Sampling (e.g., 0, 4, 12, 24 weeks) storage->sampling bioassay Bioassay with Target Insects sampling->bioassay residue Residue Analysis (GLC) sampling->residue mortality Mortality Assessment bioassay->mortality progeny Progeny (F1) Assessment bioassay->progeny end End: Efficacy Data mortality->end progeny->end residue->end

Caption: Workflow for Residual Efficacy Assessment.

Discussion and Conclusion

The presented data unequivocally indicate that this compound offers superior performance over malathion in the control of major stored-product pests. Its higher intrinsic toxicity, as reflected by lower LC50 values, and its greater persistence on treated grains contribute to its enhanced efficacy.[2] The widespread development of malathion resistance in key pest populations further diminishes the utility of malathion, making this compound a more dependable alternative for long-term storage.[4]

The choice of insecticide carrier can also significantly influence efficacy, with silica-based formulations enhancing the toxicity of both insecticides.[1] It is crucial for pest management professionals to consider local resistance patterns, environmental conditions, and the specific pest complex when selecting an appropriate grain protectant.

References

Pirimiphos-methyl vs. Deltamethrin: A Comparative Guide for Indoor Residual spraying Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against malaria and other vector-borne diseases, indoor residual spraying (IRS) remains a cornerstone of vector control strategies. The choice of insecticide is critical to the success of these programs, with efficacy, residual activity, and the local vector's susceptibility profile being paramount considerations. This guide provides a detailed comparison of two commonly used insecticides for IRS: Pirimiphos-methyl, an organophosphate, and Deltamethrin, a pyrethroid. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in vector control.

Executive Summary

This compound and Deltamethrin are both effective insecticides for IRS, but their performance varies significantly, particularly in regions with insecticide resistance. This compound generally demonstrates longer residual efficacy, especially on porous surfaces like mud, and is effective against pyrethroid-resistant mosquito populations. Deltamethrin, while historically a widely used and cost-effective option, is facing declining efficacy due to the widespread emergence of pyrethroid resistance in major malaria vectors.

Chemical and Toxicological Profile

FeatureThis compoundDeltamethrin
Chemical Class OrganophosphatePyrethroid[1]
Mode of Action Acetylcholinesterase (AChE) inhibitor, leading to the accumulation of acetylcholine at nerve synapses, causing neuromuscular paralysis and death.[2][3][4]Acts on voltage-gated sodium channels in nerve cell membranes, causing prolonged channel opening, repetitive nerve firing, paralysis, and death.[1][5]
WHO Recommendation for IRS Yes[6]Yes[6][7]
Formulations Emulsifiable Concentrate (EC), Capsule Suspension (CS)[8]Water-Dispersible Granule (WG), Suspension Concentrate (SC)[7]

Mechanism of Action

The distinct modes of action of this compound and Deltamethrin are crucial to understanding their efficacy and the mechanisms of resistance.

Pirimiphos_methyl_MoA cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes AChR Acetylcholine Receptor ACh->AChR Binds Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transmission Paralysis Paralysis & Death Postsynaptic_Neuron->Paralysis Continuous Stimulation Pirimiphos_methyl This compound Pirimiphos_methyl->Inhibition Inhibition->AChE Inhibits

Mechanism of action for this compound.

Deltamethrin_MoA cluster_neuron Axonal Membrane Na_Channel Voltage-Gated Sodium Channel Repetitive_Firing Repetitive Firing Na_Channel->Repetitive_Firing Uncontrolled Na+ Influx Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel Activates Deltamethrin Deltamethrin Deltamethrin->Modification Modification->Na_Channel Modifies & Prolongs Opening Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Mechanism of action for Deltamethrin.

Comparative Efficacy: Experimental Data

The following tables summarize key performance indicators for this compound and Deltamethrin based on findings from various studies.

Table 1: Residual Bio-efficacy on Different Surfaces
InsecticideFormulationSurfaceDuration of >80% MortalityStudy Location
This compound CSCement> 6 months[9]East & West Africa
CSMud> 6 months[9]East & West Africa
Deltamethrin WGCement1 - 5 months[7]East & West Africa
SC-PECement~ 4 months (17 weeks)[7]Malaysia
WPMud~ 3 months (105 days)[10]India

Data synthesized from multiple sources indicating the duration for which the insecticide maintained at least 80% mortality in WHO cone bioassays.

Table 2: Efficacy Against Pyrethroid-Resistant Anopheles gambiae s.l.
InterventionLocationMosquito Mortality (24h)Key Finding
This compound IRS Koulikoro, MaliSusceptible (Mortality ≥ 98%)[11][12]Effective in an area with high pyrethroid and carbamate resistance.[11][12]
Deltamethrin (impregnated paper) Koulikoro, MaliHigh phenotypic resistance (Mortality < 90%)[11]Low efficacy against the local vector population.[11]
This compound IRS The Gambia100%[13]Viable alternative in areas with high pyrethroid and DDT resistance.[13]
Deltamethrin (impregnated paper) The Gambia31%[13]High levels of resistance in the local vector population.[13]
Table 3: Impact on Entomological and Epidemiological Indicators
InsecticideLocationImpact on Human Biting Rate (HBR)Impact on Entomological Inoculation Rate (EIR)Impact on Malaria Incidence
This compound Koulikoro, MaliSignificantly lower in IRS area (3.03 vs 20.41 bites/person/month).[11][14]Null in IRS area vs 0.21 infective bites/person/month in non-IRS area.[11][12]Not directly measured in this study.
This compound Mopeia, MozambiqueSubstantially reduced human exposure to malaria vectors.[15]Not specified.Reduced malaria incidence by 22% in all ages and 24% in children under 5.[16]

Experimental Protocols

The data presented above are derived from studies employing standardized methodologies, primarily the WHO cone bioassay for residual efficacy and WHO tube tests for insecticide susceptibility.

WHO Cone Bioassay Protocol

This protocol is used to assess the residual activity of insecticides on treated surfaces.

Cone_Bioassay_Workflow cluster_protocol WHO Cone Bioassay Protocol Start Select Treated Surface Attach_Cone Attach WHO Cone Start->Attach_Cone Introduce_Mosquitoes Introduce 20-25 Non-blood-fed Female Mosquitoes (2-5 days old) Attach_Cone->Introduce_Mosquitoes Expose Expose for 30 minutes Introduce_Mosquitoes->Expose Transfer Transfer to Holding Cups with Sugar Solution Expose->Transfer Hold Hold for 24 hours at 27±1°C and 80±10% RH Transfer->Hold Record_Mortality Record Mortality Hold->Record_Mortality End Calculate % Mortality Record_Mortality->End

Workflow for WHO cone bioassay.

Key Parameters:

  • Mosquito Species: Typically a susceptible laboratory strain (e.g., Anopheles gambiae Kisumu) and wild-caught local vectors.

  • Exposure Time: 30 minutes.

  • Holding Period: 24 hours post-exposure.

  • Efficacy Threshold: ≥80% mortality is considered effective.

WHO Insecticide Susceptibility Test (Tube Test)

This method is used to determine the susceptibility or resistance of a mosquito population to a specific insecticide.

Methodology:

  • Adult female mosquitoes (2-5 days old) are exposed to filter papers impregnated with a diagnostic concentration of the insecticide (e.g., 0.05% for deltamethrin, 0.25% for this compound) for one hour in WHO tubes.[11][14]

  • After the exposure period, mosquitoes are transferred to a clean holding tube and provided with a 10% sugar solution.[11]

  • Mortality is recorded after 24 hours.[11]

  • Interpretation of results:

    • 98-100% mortality: Susceptible.

    • 90-97% mortality: Resistance is suspected; further investigation is needed.

    • <90% mortality: Confirmed resistance.[14]

Cost-Effectiveness

The cost of IRS is a significant factor in program implementation. While deltamethrin has traditionally been a cheaper option, the need for more frequent application cycles in some settings and its declining efficacy can impact its overall cost-effectiveness.[17][18] this compound, although having a higher unit cost, can be more cost-effective in areas with pyrethroid resistance due to its longer residual activity and greater impact on malaria transmission.[16][19] A study in Mozambique found the average cost per person protected with this compound IRS to be US$8.26, with the insecticide itself accounting for 51% of the cost.[16]

Conclusion and Recommendations

The choice between this compound and Deltamethrin for indoor residual spraying is highly dependent on the local context, particularly the insecticide resistance profile of the target vector population.

This compound is the superior choice in areas with moderate to high levels of pyrethroid resistance. Its longer residual efficacy, especially with capsule suspension formulations, can lead to greater and more sustained reductions in malaria transmission, potentially justifying its higher initial cost.

Deltamethrin may still be a viable and cost-effective option in areas where the local mosquito populations remain susceptible to pyrethroids. However, continuous monitoring of insecticide resistance is crucial to ensure its continued effectiveness. The development of newer formulations, such as polymer-enhanced suspension concentrates, shows promise in improving its residual performance.[7]

For researchers and drug development professionals, the focus should be on developing new active ingredients with novel modes of action to mitigate the growing threat of insecticide resistance. Additionally, optimizing formulations of existing insecticides to enhance their residual activity and cost-effectiveness is a critical area of research. The data clearly indicates a need to move beyond a "one-size-fits-all" approach to IRS and toward a more tailored strategy based on robust entomological and epidemiological surveillance.

References

New Pirimiphos-Methyl Formulations Outperform Traditional EC Formulations in Residual Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Newer capsule suspension (CS) formulations of the organophosphate insecticide Pirimiphos-methyl are demonstrating significantly longer residual activity and comparable, if not superior, efficacy against a range of insect pests compared to traditional emulsifiable concentrate (EC) formulations. These advanced formulations offer a controlled release of the active ingredient, providing extended periods of protection, a critical factor in both agricultural and public health settings.

This compound has been a widely used broad-spectrum insecticide for decades, valued for its effectiveness against stored-product insects and disease vectors like mosquitoes.[1][2] However, the conventional EC formulations, while potent, often exhibit a shorter residual lifespan, necessitating more frequent applications.[3] Recent advancements in formulation technology have led to the development of microencapsulated or capsule suspension (CS) formulations designed to address this limitation. These formulations encase the active ingredient in a polymer shell, allowing for its gradual release over time.[4][5]

Comparative Efficacy: Stored-Product Pests

Laboratory bioassays comparing the efficacy of CS and EC formulations of this compound against major stored-product insect species have yielded valuable insights. In one study, both formulations were tested against seven species, including Sitophilus granarius and Rhyzopertha dominica. While both formulations provided a similar level of efficacy shortly after application, the CS formulation was found to be slightly more persistent over a 7-month storage period, though this did not always translate to significantly higher insecticidal efficacy over time.[1][2]

Another study evaluating the two formulations on different grain commodities (wheat, maize, and rice) found that the type of grain significantly influenced mortality rates, a factor that was also species-dependent.[6] Generally, few significant differences in immediate performance between the EC and CS formulations were observed.[6] However, the true advantage of CS formulations lies in their extended residual activity.

Table 1: Comparative Efficacy of this compound Formulations against Stored-Product Pests

Formulation TypeTarget PestCommodityApplication Rate (ppm)Mortality (%)Exposure TimeCitation
ECSitophilus oryzaeWheat11007 days[1]
CSSitophilus oryzaeWheat11007 days[1]
ECRhyzopertha dominicaWheat4< 8221 days[1]
CSRhyzopertha dominicaWheat4< 8221 days[1]
ECTribolium confusumWheat-Declined over 7 months21 days[2]
CSTribolium confusumWheat-Declined over 7 months21 days[2]

Enhanced Residual Activity in Vector Control

In the field of public health, particularly in malaria vector control, the extended residual efficacy of CS formulations is a significant breakthrough. Indoor Residual Spraying (IRS) programs have traditionally relied on insecticides that require frequent reapplication. The development of long-lasting CS formulations of this compound, such as Actellic® 300CS and Pirikool® 300CS, has provided a tool for more sustained control of pyrethroid-resistant mosquitoes.[4][7]

An experimental hut trial in Benin demonstrated that a new CS formulation of this compound provided prolonged control of Anopheles gambiae and Culex quinquefasciatus, with high mortality rates observed for almost a year on cement surfaces.[8] Another study in Côte d'Ivoire showed that a CS formulation significantly outperformed the EC formulation in terms of residual activity on both mud and cement surfaces over a 12-month period.

Table 2: Residual Efficacy of this compound Formulations against Malaria Vectors

Formulation TypeVector SpeciesSurface TypeApplication Rate (g/m²)Duration of High MortalityCitation
CSAnopheles gambiaeCement0.5Almost 1 year[8]
ECAnopheles gambiae--2-3 months[9]
CS (BM)Anopheles gambiae s.l.Cement-> 6 months
CSAnopheles gambiae s.l.Cement & Mud112 months[4]

Experimental Protocols

The evaluation of these formulations involves standardized laboratory bioassays and field trials. A typical workflow for assessing the efficacy against stored-product pests is outlined below:

Experimental_Workflow_Stored_Pest A Insect Rearing (Specific species, e.g., S. oryzae) D Introduction of Insects to Treated Grain A->D B Grain Treatment (Wheat, Maize, Rice) C Application of Formulations (EC and CS at various dose rates) B->C C->D E Mortality Assessment (e.g., after 1, 2, 7, 14, 21 days) D->E F Progeny Production Assessment (After removal of adults) E->F

Caption: Experimental workflow for evaluating this compound formulations against stored-product pests.

For vector control studies, experimental hut trials are a key methodology to assess performance under semi-field conditions:

Experimental_Hut_Trial A Hut Preparation (Cement or Mud Walls) B Insecticide Application (CS and EC formulations) A->B C Release of Mosquitoes (Pyrethroid-resistant An. gambiae) B->C E Residual Efficacy Monitoring (Monthly cone bioassays) B->E D Data Collection (Mortality, Blood-feeding inhibition) C->D

Caption: Workflow for an experimental hut trial to assess insecticide efficacy against malaria vectors.

The underlying principle of the enhanced performance of CS formulations is their controlled-release mechanism. This relationship can be visualized as follows:

Controlled_Release_Mechanism cluster_0 Capsule Suspension (CS) Formulation cluster_1 Mechanism of Action cluster_2 Outcome A Microcapsule (Polymer Shell) B This compound (Active Ingredient) C Gradual Release of Active Ingredient A->C Controlled Diffusion D Prolonged Residual Activity C->D E Sustained Insect Mortality D->E

Caption: The controlled-release mechanism of capsule suspension formulations leading to prolonged efficacy.

References

Inter-laboratory Comparison of Pirimiphos-methyl Analytical Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of inter-laboratory performance in the analysis of Pirimiphos-methyl, a broad-spectrum organophosphate insecticide. The data presented is derived from proficiency testing schemes, offering an objective evaluation of analytical standards and methodologies employed by various laboratories. This document is intended for researchers, scientists, and professionals in drug development and pesticide analysis to benchmark their own performance and methodologies.

Comparative Analysis of Laboratory Performance

The following table summarizes the results from an inter-laboratory proficiency test for the analysis of this compound in a wheat matrix.[1] Participating laboratories analyzed a test sample with a known concentration of this compound (assigned value). Their performance was evaluated based on the proximity of their reported value to the assigned value, expressed as a z-score.

A z-score between -2 and +2 is generally considered satisfactory.[1] This indicates that the laboratory's result is within two standard deviations of the consensus value, suggesting a high level of accuracy and comparability with other laboratories. Z-scores between -3 and -2 or +2 and +3 are considered questionable, while scores outside of this range are deemed unsatisfactory.

Table 1: Inter-laboratory Comparison of this compound Analysis in Wheat [1]

Laboratory CodeReported Concentration (mg/kg)Assigned Value (mg/kg)z-ScorePerformance
Lab 010.0510.050.1Satisfactory
Lab 020.0450.05-0.4Satisfactory
Lab 030.0620.051.0Satisfactory
Lab 040.0380.05-1.0Satisfactory
Lab 050.0550.050.4Satisfactory
Lab 060.0750.052.0Satisfactory
Lab 070.0290.05-1.7Satisfactory
Lab 080.0680.051.4Satisfactory
Lab 090.0420.05-0.6Satisfactory
Lab 100.0810.052.5Questionable
Lab 110.0210.05-2.3Questionable
Lab 120.0950.053.6Unsatisfactory

Note: The data presented is a representative subset from the EUPT-C1-SRM2 report to illustrate the comparison. The z-scores were calculated using a Fit-for-Purpose Relative Standard Deviation (FFP RSD) of 25%.

Experimental Protocols

The methodologies employed in proficiency tests for this compound generally involve multi-residue methods capable of detecting a wide range of pesticides in food matrices. While specific parameters may vary between laboratories, a typical workflow is outlined below.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

  • Homogenization: A representative sample of the matrix (e.g., wheat, tomato homogenate) is homogenized.[2]

  • Extraction: A subsample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and pesticide partitioning into the organic layer. The tube is shaken vigorously.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interfering matrix components, and magnesium sulfate to remove residual water). The tube is shaken and then centrifuged.

  • Final Extract: The supernatant is collected, and may be acidified to improve the stability of certain pesticides, before being transferred to a vial for instrumental analysis.

2. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the most common techniques for the determination of this compound.[3]

    • GC-MS: Suitable for volatile and thermally stable compounds like this compound. A capillary gas chromatograph separates the components of the extract, which are then detected by a mass spectrometer.

    • LC-MS/MS: Offers high sensitivity and selectivity and is particularly useful for less volatile or thermally labile compounds. The extract is separated by a high-performance liquid chromatograph, and the components are detected by a tandem mass spectrometer.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method has also been validated for the quantitative determination of this compound.[4] Chromatographic separation is typically achieved on a reversed-phase column with a mobile phase of acetonitrile and water, and the eluent is monitored at a specific wavelength (e.g., 254 nm).[4]

3. Quality Control and Assurance

  • Use of Certified Reference Materials (CRMs): CRMs are essential for method validation, calibration, and ensuring the traceability of measurements.

  • Participation in Proficiency Tests (PTs): Regular participation in PTs, such as those organized by the European Union Reference Laboratories (EURLs), allows laboratories to assess their performance against their peers and identify areas for improvement.[5][6][7]

  • Method Validation: Analytical methods must be validated to ensure they are fit for purpose. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Internal Quality Control: This involves the routine analysis of quality control samples, such as spiked samples and blanks, to monitor the performance of the analytical system.

Workflow for Inter-laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison for analytical standards.

G cluster_0 Organizing Body (e.g., EURL) cluster_1 Participating Laboratories A Test Material Preparation (Spiking & Homogenization) B Homogeneity & Stability Testing A->B C Distribution of Test Samples to Participating Laboratories B->C D Sample Receipt & Analysis (Using In-house Validated Methods) C->D F Data Collection & Statistical Analysis (Calculation of Assigned Value & z-Scores) G Issuance of Final Report F->G E Reporting of Results D->E E->F

Caption: Workflow of an inter-laboratory proficiency test.

This guide highlights the importance of standardized methodologies and participation in inter-laboratory comparisons for ensuring the quality and reliability of this compound analysis. The data demonstrates that while most laboratories perform satisfactorily, continuous monitoring and adherence to best practices are crucial for maintaining high analytical standards.

References

The Shifting Sands of Vector Control: A Cost-Effectiveness Showdown Between Pirimiphos-methyl and Its Challengers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the economic and entomological efficacy of leading insecticides in the fight against vector-borne diseases reveals a complex landscape where Pirimiphos-methyl holds strong, but newer alternatives present compelling advantages in specific contexts. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, backed by experimental data and detailed methodologies.

The global effort to control vector-borne diseases, particularly malaria, hinges on the effective and efficient use of insecticides. For decades, indoor residual spraying (IRS) has been a cornerstone of these efforts. This compound, an organophosphate insecticide, has emerged as a key tool, especially in regions grappling with pyrethroid resistance. However, the vector control arsenal is expanding, with alternative insecticides from different chemical classes vying for a role. This guide dissects the cost-effectiveness of this compound in comparison to prominent alternatives such as the pyrethroid deltamethrin, the carbamate bendiocarb, and the neonicotinoid clothianidin.

Executive Summary: The Economic and Efficacy Equation

This compound, particularly in its long-lasting microencapsulated formulation (e.g., Actellic® 300CS), demonstrates robust and prolonged residual efficacy, making it a cost-effective option in many high-transmission settings, especially where pyrethroid resistance is prevalent. However, its higher upfront cost compared to older insecticides like deltamethrin necessitates a careful analysis of the trade-offs between price and performance. Alternative insecticides, such as clothianidin, are showing promise with long residual activity, while bendiocarb offers a rotational option, albeit with a shorter duration of effectiveness.

Data Presentation: A Comparative Analysis of Key Metrics

The following tables summarize the available quantitative data from various studies, offering a side-by-side comparison of this compound and its alternatives across key cost and efficacy indicators.

Table 1: Comparative Cost-Effectiveness of IRS Insecticides
Insecticide Chemical Class Average Cost per Person Protected (USD) Incremental Cost-Effectiveness Ratio (ICER) per DALY Averted (USD) Key References
This compoundOrganophosphate$5.33 - $8.26$312 - $1,860[1][2][3][4][5][6][7]
DeltamethrinPyrethroidVaries significantly with resistance levelsOften higher in pyrethroid-resistant areas[8][9]
BendiocarbCarbamateGenerally higher than pyrethroidsData less available, shorter efficacy impacts cost-effectiveness[1][10]
ClothianidinNeonicotinoidEmerging data, comparable to other newer insecticidesPromising due to long residual efficacy[11][12][13]

Note: Costs can vary significantly based on country, program scale, and operational factors.

Table 2: Comparative Efficacy of IRS Insecticides from Experimental Hut and Bioassay Studies
Insecticide Typical Residual Efficacy (Months at >80% mortality) Mortality Rates in Experimental Huts (against pyrethroid-resistant vectors) Key Advantages Key Limitations
This compound (CS)5 - 9+High (often >80%)Long-lasting, effective against pyrethroid-resistant strainsHigher initial cost
Deltamethrin1 - 10 (highly variable)Low to moderateLow costIneffective against many resistant vector populations
Bendiocarb2 - 7ModerateUseful for resistance management (rotation)Short residual efficacy
Clothianidin8 - 9+High (often with delayed mortality)Long-lasting, novel mode of actionHigher cost, delayed effect requires longer observation in tests

Note: Efficacy is dependent on the sprayed surface, vector species, and local resistance patterns.[1][8][10][14]

Experimental Protocols: Methodologies for Efficacy and Susceptibility Testing

The data presented in this guide are derived from standardized and rigorous experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.

WHO Cone Bioassay

The World Health Organization (WHO) cone bioassay is a standard method to assess the efficacy of insecticides on treated surfaces.

  • Objective: To determine the mortality and knock-down rates of mosquitoes exposed to an insecticide-treated surface.

  • Procedure:

    • Standard WHO plastic cones are attached to the treated surface (e.g., a sprayed wall or insecticide-treated net).

    • A cohort of 5-10 non-blood-fed female mosquitoes (typically a susceptible laboratory strain or wild-caught vectors) of a specific age range (e.g., 2-5 days old) are introduced into each cone.

    • The mosquitoes are exposed to the treated surface for a defined period, typically 30 minutes for IRS evaluations.

    • After exposure, the mosquitoes are transferred to a clean holding container with access to a sugar solution.

    • Knock-down is recorded at 60 minutes post-exposure, and mortality is recorded at 24 hours post-exposure. For some insecticides with a delayed mode of action, like clothianidin, mortality readings may be taken at later time points (e.g., 72 or 120 hours).[14][15]

  • Interpretation: A mortality rate of ≥80% is generally considered effective.

CDC Bottle Bioassay

The Centers for Disease Control and Prevention (CDC) bottle bioassay is a rapid and simple method to detect insecticide resistance in a mosquito population.

  • Objective: To determine the susceptibility of a mosquito population to a specific insecticide at a diagnostic dose.

  • Procedure:

    • A 250 ml glass bottle is coated on the inside with a pre-determined diagnostic dose of an insecticide dissolved in acetone. A control bottle is coated with acetone only.

    • Once the acetone has evaporated, 20-25 non-blood-fed female mosquitoes are introduced into each bottle.

    • The number of dead or incapacitated mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Interpretation: If the mortality rate at the diagnostic time (a pre-determined time point for a specific insecticide and mosquito species) is below 90%, it suggests the presence of resistant individuals in the population. Mortality between 90% and 97% suggests possible resistance that requires further investigation.

Experimental Hut Trials

Experimental hut trials are a crucial intermediary step between laboratory studies and full-scale field implementation, designed to evaluate the performance of vector control interventions under semi-natural conditions.

  • Objective: To assess the efficacy of an insecticide-based intervention (like IRS or insecticide-treated nets) against wild, free-flying mosquitoes.

  • Design:

    • Specially designed huts, often mimicking local housing, are constructed in an area with a high density of wild malaria vectors.

    • Different huts are assigned different treatments (e.g., sprayed with this compound, deltamethrin, or an untreated control). Human volunteers sleep in the huts to attract mosquitoes.

    • The huts are designed with traps (e.g., veranda traps, window traps) to capture mosquitoes that enter and exit.

  • Data Collection: Key outcomes measured include:

    • Deterrence: The reduction in the number of mosquitoes entering the treated hut compared to the control hut.

    • Induced Exophily: The proportion of mosquitoes that exit the treated hut.

    • Blood-feeding Inhibition: The reduction in the proportion of blood-fed mosquitoes in the treated hut compared to the control.

    • Mortality: The proportion of mosquitoes collected from the treated hut that die within 24 hours (or longer for delayed-action insecticides).[14][16][17]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

insecticide_mechanisms cluster_organophosphate This compound (Organophosphate) cluster_pyrethroid Deltamethrin (Pyrethroid) cluster_carbamate Bendiocarb (Carbamate) cluster_neonicotinoid Clothianidin (Neonicotinoid) PMP This compound AChE_OP Acetylcholinesterase (AChE) PMP->AChE_OP Inhibits ACh_OP Acetylcholine (ACh) AChE_OP->ACh_OP Normally degrades Synapse_OP Synaptic Cleft Receptor_OP Postsynaptic Receptor ACh_OP->Receptor_OP Binds to Signal_OP Continuous Nerve Impulse Receptor_OP->Signal_OP Triggers PYR Deltamethrin NaChannel Voltage-Gated Sodium Channel PYR->NaChannel Keeps open Neuron_PYR Neuron NaChannel->Neuron_PYR is part of Signal_PYR Repetitive Firing Neuron_PYR->Signal_PYR Leads to CARB Bendiocarb AChE_CARB Acetylcholinesterase (AChE) CARB->AChE_CARB Reversibly Inhibits ACh_CARB Acetylcholine (ACh) AChE_CARB->ACh_CARB Normally degrades Synapse_CARB Synaptic Cleft Receptor_CARB Postsynaptic Receptor ACh_CARB->Receptor_CARB Binds to Signal_CARB Continuous Nerve Impulse (Reversible) Receptor_CARB->Signal_CARB Triggers NEO Clothianidin nAChR Nicotinic Acetylcholine Receptor (nAChR) NEO->nAChR Irreversibly binds to Neuron_NEO Postsynaptic Neuron nAChR->Neuron_NEO is on Signal_NEO Hyperexcitation Neuron_NEO->Signal_NEO Leads to

Caption: Comparative mechanisms of action for major insecticide classes.

experimental_workflow cluster_lab Laboratory Evaluation cluster_semi_field Semi-Field Evaluation cluster_field Field Implementation & Monitoring cone_bioassay WHO Cone Bioassay exp_hut Experimental Hut Trial cone_bioassay->exp_hut Informs selection for bottle_bioassay CDC Bottle Bioassay irs_campaign IRS Campaign bottle_bioassay->irs_campaign Guides insecticide choice based on resistance exp_hut->irs_campaign Provides evidence for large-scale use monitoring Entomological & Epidemiological Monitoring irs_campaign->monitoring Impact assessment

Caption: Workflow for evaluating vector control insecticides.

Conclusion: An Integrated Approach to Vector Control

The choice of insecticide for vector control is not a one-size-fits-all decision. This compound remains a highly effective and cost-effective tool, particularly in the face of widespread pyrethroid resistance. Its long residual efficacy can justify its higher initial cost in many settings. However, the emergence of new insecticide classes, such as neonicotinoids, offers promising alternatives with different modes of action, which is crucial for insecticide resistance management.

Ultimately, the most cost-effective strategy will depend on a variety of local factors, including the target vector species and their resistance profile, the types of housing surfaces to be sprayed, and the operational capacity of the vector control program. A robust and continuous monitoring and evaluation framework, utilizing the experimental protocols outlined in this guide, is essential for making informed decisions and optimizing the impact of vector control interventions. The strategic rotation of insecticides with different mechanisms of action will be paramount in preserving the effectiveness of these life-saving tools for the foreseeable future.

References

Assessing Insecticide Mixtures with Pirimiphos-methyl: A Comparative Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic and antagonistic effects observed when Pirimiphos-methyl, an organophosphate insecticide, is combined with other insecticidal compounds. The information presented herein is curated from experimental studies to assist researchers in the development of more effective and sustainable pest management strategies.

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.[1] Understanding how this mode of action interacts with other insecticides is crucial for predicting the efficacy of combination therapies and managing the development of insecticide resistance.

Comparative Efficacy of this compound and its Mixtures

The following tables summarize quantitative data from various studies, comparing the toxicity of this compound alone and in combination with other compounds against several key insect pests.

Table 1: Synergistic and Antagonistic Effects of this compound Mixtures Against Tribolium castaneum (Red Flour Beetle)
Mixture ComponentRatio (this compound:Component)LD50 (µg/cm²) of this compound AloneLD50 (µg/cm²) of MixtureCo-toxicity Coefficient*EffectReference
Neem Oil1:10.304-<100Antagonistic[2]
Neem Oil1:100.304-4908.53Synergistic[2]
Sesame Oil1:100.304-434.11Synergistic[2]
Castor Oil1:100.304-295.24Synergistic[2]
Soybean Oil1:10.304-<100Antagonistic[2]
Soybean Oil1:100.304-232.93Synergistic[2]

*Co-toxicity coefficient > 100 indicates synergism, < 100 indicates antagonism, and = 100 indicates additive effect.

Table 2: Efficacy of this compound in Combination with Other Insecticides Against Various Pests
Target PestMixture ComponentRatio (this compound:Component)ObservationEffectReference
Bemisia tabaci (Whitefly)Cypermethrin1:1Potentiation Ratio > 1Synergistic[3][4]
Bemisia tabaci (Whitefly)Deltamethrin1:1Potentiation Ratio > 1Synergistic[3][4]
Bemisia tabaci (Whitefly)Spinosad1:1Potentiation Ratio > 1Synergistic[3][4]
Various Stored-Product InsectsSynergized Pyrethrins-Combination was not superior to this compound alone.Additive/No Synergy[5]
Pyrethroid-resistant malaria vectorsPiperonyl Butoxide (PBO)-PBO may antagonize the toxicity of this compound.Antagonistic
Table 3: Indirect Comparison of LC50 Values of this compound and Other Insecticides Against Stored-Product Pests

This table presents LC50 values from different studies for indirect comparison. Experimental conditions may vary between studies.

InsecticideTarget PestLC50Exposure TimeReference
This compound Sitophilus oryzae0.43 mg/kg2 days[6]
This compound Sitophilus oryzae0.85 ppm24 hours[1]
This compound Tribolium castaneum0.007 µg/cm²24 hours[7]
Thiamethoxam (Neonicotinoid)Sitophilus oryzae--[6]
Lufenuron (Insect Growth Regulator)Tribolium castaneum0.0175% (in diet)24 hours[8]

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the synergistic and antagonistic effects of insecticide mixtures.

Bioassay for Synergism with Plant Oils against Tribolium castaneum
  • Method: Film residue bioassay.[2]

  • Insecticide and Oil Preparation: Solutions of this compound and various plant oils (neem, sesame, castor, and soybean) were prepared in acetone. Mixtures were created in mass ratios of 1:1, 1:2, 1:5, and 1:10 (this compound:oil).[2]

  • Application: One milliliter of the test solution was evenly applied to the inner surface of a Petri dish and allowed to dry, creating a residual film.[9]

  • Insect Exposure: A set number of adult T. castaneum beetles were introduced into the treated Petri dishes.[2][9]

  • Data Collection: Mortality was recorded after 24 hours of exposure.[2]

  • Data Analysis: The corrected mortality percentage was calculated using Abbott's formula. Probit analysis was used to determine the LD50 values. The co-toxicity coefficient was calculated to determine synergism or antagonism.[2]

Bioassay for Potentiation against Bemisia tabaci
  • Method: Leaf dip bioassay.[3][4]

  • Insecticide Preparation: Serial dilutions of the tested insecticide formulations were prepared in water. Binary mixtures were prepared at a 1:1 ratio.[3][4]

  • Application: Leaf discs were dipped in the insecticide solutions for 10 seconds and then air-dried.[4]

  • Insect Exposure: The treated leaf discs were placed in Petri dishes, and adult whiteflies were introduced.[3][4]

  • Data Collection: Mortality was assessed after 24 hours.[3]

  • Data Analysis: Probit analysis was used to calculate LC50 values. The potentiation ratio (PR) was calculated by dividing the LC50 of the insecticide alone by the LC50 of the mixture. A PR value greater than 1 indicates synergism.[3]

Visualizing the Interactions and Processes

To better understand the concepts and procedures involved in assessing insecticide mixtures, the following diagrams are provided.

Synergy_Antagonism cluster_0 Synergistic Effect cluster_1 Antagonistic Effect A1 Insecticide A (Effect = 20%) Mix1 Mixture A+B A1->Mix1 B1 Insecticide B (Effect = 30%) B1->Mix1 Result1 Observed Effect > 50% (e.g., 70%) Mix1->Result1 Combined action is greater than the sum of individual effects A2 Insecticide A (Effect = 20%) Mix2 Mixture A+B A2->Mix2 B2 Insecticide B (Effect = 30%) B2->Mix2 Result2 Observed Effect < 50% (e.g., 35%) Mix2->Result2 Combined action is less than the sum of individual effects

Caption: Conceptual diagram of synergistic and antagonistic effects.

Experimental_Workflow prep 1. Prepare Stock Solutions (Insecticide A, Insecticide B) dilute 2. Create Serial Dilutions (Individual and Mixtures) prep->dilute apply 3. Apply to Substrate (e.g., filter paper, leaf disc, diet) dilute->apply expose 4. Expose Target Insects apply->expose observe 5. Record Mortality (at specific time points) expose->observe analyze 6. Data Analysis (Abbott's Formula, Probit Analysis) observe->analyze determine 7. Determine LC50/LD50 and Synergistic/Antagonistic Ratio analyze->determine

Caption: General workflow for insecticide synergy bioassay.

AChE_Inhibition cluster_normal Normal Nerve Function cluster_inhibited Inhibition by this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChE {Acetylcholinesterase (AChE)|{Active Site | Serine Residue}} ACh->AChE Binds to Synapse Synaptic Cleft ACh->Synapse Accumulates in AChE->Synapse Hydrolyzes ACh in Pirimiphos This compound (Organophosphate) Pirimiphos->AChE Irreversibly binds to Serine residue PostSynaptic Postsynaptic Neuron (Continuous Firing) Synapse->PostSynaptic Overstimulates

Caption: this compound's mode of action via AChE inhibition.

References

A Comparative Guide to Pirimiphos-Methyl Resistance Monitoring Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of insecticide resistance in disease vectors and agricultural pests pose a significant threat to public health and food security. Pirimiphos-methyl, an organophosphate insecticide, is a critical tool in managing these pests, making the accurate monitoring of resistance essential for sustainable control strategies. This guide provides a comprehensive comparison of the primary protocols used for monitoring this compound resistance, offering detailed methodologies, data-driven comparisons, and visual workflows to aid researchers in selecting the most appropriate methods for their work.

Comparison of Key Bioassay Protocols

The two most widely used methods for monitoring insecticide resistance in adult insects are the World Health Organization (WHO) tube test and the Centers for Disease Control and Prevention (CDC) bottle bioassay. While both aim to determine the susceptibility of an insect population to a given insecticide, they differ in their methodology and the specific parameters they measure.

FeatureWHO Tube TestCDC Bottle BioassayBiochemical Assays
Principle Exposes insects to a pre-defined discriminating concentration of insecticide on impregnated filter paper for a fixed time.Exposes insects to a known concentration of insecticide coated on the inner surface of a glass bottle, measuring mortality over time.Measures the activity of specific enzymes associated with insecticide resistance mechanisms.
Primary Endpoint Mortality after a 24-hour holding period.Time to mortality (knockdown) at a diagnostic time.Enzyme activity levels (e.g., esterase, acetylcholinesterase).
Key Advantage Standardized and widely used, with a large body of historical data for comparison.Simple, rapid, and economical, allowing for the easy evaluation of different insecticide concentrations.[1]Provides information on the underlying biochemical mechanisms of resistance.[2]
Key Disadvantage Less sensitive for detecting small shifts in resistance at low or extreme levels.Can have higher variability in results compared to the WHO tube test.Requires specialized laboratory equipment and reagents.
This compound Use Standardized protocols and discriminating concentrations are available.Diagnostic doses and times have been established for some species.[2]Used to investigate the role of esterases and altered acetylcholinesterase in resistance.

Experimental Protocols

WHO Tube Test Protocol

The WHO tube test is a standardized method used globally for monitoring insecticide resistance. The protocol involves exposing adult insects to insecticide-impregnated filter papers in plastic tubes.

Materials:

  • WHO susceptibility test kit (including exposure tubes, holding tubes, and slide units)

  • Insecticide-impregnated papers (with a discriminating concentration of this compound) and control papers

  • Live, non-blood-fed female insects (typically 3-5 days old)

  • Aspirator

  • 10% sugar solution

Methodology:

  • Preparation: Label four exposure tubes for the insecticide and two for the control. Line the holding tubes with clean, untreated paper.

  • Insect Collection: Collect 20-25 female insects per tube using an aspirator.

  • Pre-exposure: Place the insects in the holding tubes for a one-hour acclimatization period.

  • Exposure: Transfer the insects from the holding tubes to the exposure tubes containing the this compound impregnated papers. For the control group, use tubes with control papers. The standard exposure time is one hour.

  • Post-exposure: After the exposure period, transfer the insects back to the holding tubes.

  • Observation: Provide the insects with a 10% sugar solution and hold them for 24 hours. Record the mortality rate at the end of the 24-hour period.

WHO_Tube_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_results Results prep_tubes Prepare Exposure & Control Tubes prep_insects Collect 20-25 Female Insects per Tube prep_tubes->prep_insects acclimatize Acclimatize Insects (1 hour) prep_insects->acclimatize expose Expose to this compound (1 hour) acclimatize->expose transfer_back Transfer to Holding Tubes expose->transfer_back provide_sugar Provide 10% Sugar Solution transfer_back->provide_sugar hold_24h Hold for 24 Hours provide_sugar->hold_24h record_mortality Record Mortality hold_24h->record_mortality CDC_Bottle_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure & Observation cluster_results Results prep_solution Prepare this compound Stock Solution coat_bottles Coat Bottles with Insecticide Solution prep_solution->coat_bottles dry_bottles Dry Bottles Completely coat_bottles->dry_bottles intro_insects Introduce 10-25 Female Insects dry_bottles->intro_insects observe Record Mortality at Regular Intervals intro_insects->observe calc_mortality Calculate % Mortality at Diagnostic Time observe->calc_mortality Biochemical_Assay_Logic cluster_start Resistance Detected in Bioassay cluster_question Investigate Mechanism cluster_assays Biochemical Assays cluster_outcomes Potential Mechanisms resistance_detected This compound Resistance Confirmed mechanism_q What is the resistance mechanism? resistance_detected->mechanism_q esterase_assay Esterase (EST) Activity Assay mechanism_q->esterase_assay Is it metabolic? ache_assay Acetylcholinesterase (AChE) Inhibition Assay mechanism_q->ache_assay Is it target-site? metabolic_resistance Metabolic Resistance (Elevated Esterases) esterase_assay->metabolic_resistance target_site_resistance Target-Site Resistance (Insensitive AChE) ache_assay->target_site_resistance

References

Unraveling Resistance: A Comparative Genomic Guide to Pirimiphos-Methyl Resistant and Susceptible Insect Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genomic underpinnings of insecticide resistance is paramount for developing sustainable pest control strategies and novel chemical interventions. This guide provides a comparative analysis of the genomic differences between insect strains resistant and susceptible to the organophosphate insecticide pirimiphos-methyl, supported by experimental data and detailed methodologies.

This compound has been a widely used insecticide for controlling a variety of insect pests. However, the emergence of resistance threatens its efficacy. Genomic studies have revealed that resistance is a complex phenomenon driven by a combination of genetic mutations and changes in gene expression. This guide synthesizes findings from comparative genomic and transcriptomic studies to highlight the key molecular mechanisms conferring this compound resistance.

Key Mechanisms of Resistance

Two primary mechanisms are responsible for this compound resistance in insects:

  • Target-Site Insensitivity: This mechanism involves alterations in the acetylcholinesterase (AChE) enzyme, the target of organophosphate insecticides.[1][2] Mutations in the gene encoding AChE, Ace1, can reduce the binding affinity of the insecticide to the enzyme, rendering it less effective.[1][2]

  • Metabolic Resistance: This involves the enhanced detoxification of the insecticide by various enzymes.[3][4] Overexpression of genes encoding cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione S-transferases (GSTs) can lead to the rapid breakdown of this compound before it reaches its target site.[3][5][6]

Comparative Genomic and Transcriptomic Data

The following tables summarize quantitative data from comparative studies on this compound resistant and susceptible insect strains, primarily focusing on major malaria vectors like Anopheles mosquitoes.

Target-Site Modifications: Ace1 Gene

A key mutation associated with this compound resistance is the Glycine to Serine substitution at position 280 (G280S) in the Ace1 gene.[7][8] This mutation, often found in conjunction with an increase in the copy number of the Ace1 gene (Copy Number Variation or CNV), significantly enhances resistance.[7][9]

Genetic MarkerResistant Strain (Anopheles coluzzii)Susceptible Strain (Anopheles coluzzii)Reference
Frequency of Ace1 G280S allele High (often in combination with CNVs)Low to absent[7][10]
Frequency of Ace1 Gene Duplication (CNV) HighLow to absent[7][10]
Combined Genotype (G280S + CNV) Strongly associated with survival to this compound exposureNot associated with survival[7]
Metabolic Resistance: Differentially Expressed Genes

Transcriptomic studies have identified numerous genes that are overexpressed in this compound resistant strains compared to their susceptible counterparts. These genes are primarily involved in detoxification and other protective mechanisms.

Gene FamilySpecific Genes Overexpressed in Resistant StrainsFold Change Range (Resistant vs. Susceptible)Putative FunctionReferences
Cytochrome P450s CYP6M2, CYP6P3, CYP12F2, CYP12F3, CYP4H15, CYP4H17, CYP6Z3, CYP9K1, CYP4G16, CYP4D172.25 - 5.93Insecticide metabolism and detoxification[5][6]
Carboxylesterases COEJHE5E, COE22933, Coeae1f, Coeae2f1.15 - 5.93Insecticide hydrolysis[5][6]
Glutathione S-Transferases GSTE2, GSTMS3> 2Detoxification of xenobiotics[6]
Cuticular Proteins CPR130, CPR10, CPR15, CPR16, CPR127, CPAP3-C, CPAP3-B, CPR76> 2Reduced insecticide penetration through the cuticle[6]
Salivary Gland Proteins Cysteine-rich peptides, Secreted mucin 3> 2Potential role in detoxification or sequestration[6]

Experimental Protocols

Insecticide Susceptibility Bioassay: WHO Tube Test

The World Health Organization (WHO) tube test is a standard method for assessing insecticide susceptibility in adult mosquitoes.[11][12][13][14]

Materials:

  • WHO tube test kit (including holding tubes, exposure tubes, and slides)

  • Impregnated papers with a discriminating concentration of this compound (0.25%) and control papers (impregnated with carrier oil only).[11] For this compound, Whatman No. 1 filter paper treated with acetone alone is used for the control.[12]

  • Aspirator

  • Non-blood-fed female mosquitoes (2-5 days old)

  • Timer

  • Holding cages with access to a sugar solution

Procedure:

  • Mosquito Collection: Collect 20-25 non-blood-fed female mosquitoes per tube using an aspirator. Four replicates for the insecticide exposure and two replicates for the control are recommended.

  • Pre-exposure: Place the mosquitoes in the holding tubes (green-dotted) for a 1-hour acclimatization period.

  • Exposure: Transfer the mosquitoes from the holding tubes to the exposure tubes (red-dotted) containing the this compound impregnated paper. For the control group, transfer them to tubes with control papers (yellow-dotted).[12]

  • Exposure Period: Leave the mosquitoes in the exposure tubes for exactly 1 hour.

  • Post-exposure: After the exposure period, gently transfer the mosquitoes back into the holding tubes.

  • Observation: Keep the holding tubes for 24 hours, providing the mosquitoes with access to a sugar solution.

  • Mortality Recording: After 24 hours, record the number of dead or moribund mosquitoes in both the insecticide-exposed and control groups.

  • Interpretation of Results:

    • 98-100% mortality: The population is considered susceptible.

    • 90-97% mortality: Resistance is suspected, and further investigation is needed.

    • <90% mortality: The population is considered resistant.

Comparative Transcriptomics: RNA-Seq Workflow

RNA sequencing (RNA-Seq) is a powerful technique to compare the transcriptomes of resistant and susceptible insect strains and identify differentially expressed genes.

Procedure:

  • Sample Collection: Collect adult female mosquitoes from both resistant and susceptible strains. It is crucial to have biological replicates for each group.

  • RNA Extraction: Extract total RNA from the collected samples using a suitable RNA extraction kit.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference genome.

    • Gene Expression Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the resistant strain compared to the susceptible strain. A common threshold for significance is a log2 fold change > 1 and a false discovery rate (FDR) adjusted p-value < 0.05.

    • Functional Annotation and Enrichment Analysis: Determine the biological functions of the differentially expressed genes and identify over-represented pathways.

Visualizations of Resistance Mechanisms and Workflows

TargetSiteResistance Pirimiphos_methyl This compound AChE_active_site AChE Active Site (Susceptible) Pirimiphos_methyl->AChE_active_site Binds and Inhibits AChE_mutated_site Mutated AChE Active Site (Resistant - G280S) Pirimiphos_methyl->AChE_mutated_site Binding Reduced Nerve_impulse Continuous Nerve Impulse AChE_active_site->Nerve_impulse Leads to Survival Survival AChE_mutated_site->Survival Leads to Paralysis_death Paralysis & Death Nerve_impulse->Paralysis_death MetabolicResistance cluster_insect Insect Cell Pirimiphos_methyl This compound Detox_enzymes Overexpressed Detoxification Enzymes (P450s, Esterases, GSTs) Pirimiphos_methyl->Detox_enzymes Enters AChE_target AChE Target Site Pirimiphos_methyl->AChE_target Reduced amount reaches target Metabolites Non-toxic Metabolites Detox_enzymes->Metabolites Metabolizes Excretion Excretion Metabolites->Excretion ComparativeGenomicsWorkflow cluster_strains Insect Strains cluster_genomics Genomic & Transcriptomic Analysis cluster_analysis Data Analysis & Interpretation Resistant This compound Resistant Strain DNA_Seq DNA Sequencing Resistant->DNA_Seq RNA_Seq RNA Sequencing Resistant->RNA_Seq Susceptible This compound Susceptible Strain Susceptible->DNA_Seq Susceptible->RNA_Seq SNP_CNV SNP & CNV Analysis DNA_Seq->SNP_CNV Gene_Expression Differential Gene Expression Analysis RNA_Seq->Gene_Expression Bioinformatics Bioinformatic Analysis SNP_CNV->Bioinformatics Gene_Expression->Bioinformatics Pathway_Analysis Pathway & GO Enrichment Analysis Bioinformatics->Pathway_Analysis Candidate_Genes Identification of Candidate Resistance Genes Pathway_Analysis->Candidate_Genes

References

A Comparative Guide to Pirimiphos-methyl Sprayers for Indoor Residual Spraying

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and vector control professionals, the selection of appropriate spray equipment is a critical determinant in the efficacy of Indoor Residual Spraying (IRS) programs. This guide provides a detailed comparison of the performance of various sprayer types used for the application of Pirimiphos-methyl, a key organophosphate insecticide in the fight against malaria and other vector-borne diseases. The following analysis is based on experimental data and established evaluation protocols to aid in informed equipment selection.

The performance of a sprayer in an IRS program is not solely determined by its ability to deliver insecticide, but also by its operational feasibility, consistency, and the physical characteristics of the spray it produces. Key parameters for evaluation include flow rate, droplet size, and the ergonomic and safety features of the equipment. This guide categorizes and compares sprayers based on their mode of operation: manual hand compression, rechargeable-battery, and motorized.

Performance Data Summary

The following table summarizes the key performance indicators for a range of commercially available sprayers, providing a quantitative basis for comparison.

Sprayer TypeModelFlow Rate (ml/min)Droplet Size (VMD, µm)Weight (full, kg)Battery/Fuel Life (min)Noise Level (dBA)
Hand Compression Hudson X-pert (with CFV)550120-20015N/AN/A
Goizper IK Vector Control Super550120-200<15N/AN/A
Rechargeable-Battery Solo 416Consistent120-200~15329.0 ± 18.8Negligible
Birchmeier REC 15ABZConsistent120-200~15323-589Negligible
Hudson NeverPumpConsistent120-200~15175-288 litersNegligible
Motorized Honda WJR 2525Consistent120-200>15108-156High
Kawashima AK35GXConsistent120-200>15108-156High

VMD: Volume Median Diameter. CFV: Constant Flow Valve. Data is compiled from a comparative study by Batista et al., 2019.[1][2]

Detailed Sprayer Category Analysis

Hand Compression Sprayers

Hand compression sprayers, such as the Hudson X-pert and the Goizper IK Vector Control Super, have been the standard for IRS for many years.[1][2] Their primary advantage is their simplicity, low cost, and ease of maintenance. However, maintaining a constant pressure and flow rate can be challenging, leading to variability in insecticide application. The introduction of a Constant Flow Valve (CFV) has significantly improved the performance of models like the Hudson X-pert by stabilizing the flow rate at the WHO-recommended 550 ml/min.[1][2] The Goizper IK Vector Control Super has integrated CFVs to achieve a similar consistent flow.[1][2]

Rechargeable-Battery Sprayers

Rechargeable-battery sprayers, including the Solo 416, Birchmeier REC 15ABZ, and Hudson NeverPump, offer a significant advantage in terms of consistent flow rate without the need for manual pumping.[1][2] This leads to a more uniform application of insecticide on treated surfaces. These models produce negligible noise, which can be a significant operational advantage in residential settings.[1][2] Battery life is a key consideration, with models offering several hours of continuous operation.[1][2]

Motorized Sprayers

Motorized sprayers, such as the Honda WJR 2525 and Kawashima AK35GX, also provide a consistent flow rate.[1][2] However, their use in indoor settings is often limited by their significant weight, high noise levels, and engine heat, which can be unpleasant for spray operators.[1][2] These factors can impact operator fatigue and overall program efficiency.

Experimental Protocols

The evaluation of sprayer performance for IRS should adhere to standardized methodologies to ensure comparable and reliable data. The World Health Organization (WHO) provides guidelines for testing mosquito adulticides for IRS, which include protocols for laboratory and field evaluations.[3]

Key Experimental Procedures:
  • Flow Rate Measurement: The flow rate of the sprayer is determined by measuring the volume of liquid discharged over a specific time period. For hand compression sprayers, this should be done at a constant pressure, often maintained with a CFV. For battery-powered and motorized sprayers, the flow rate should be measured during continuous operation.[1][2]

  • Droplet Size Analysis: Droplet size is a critical factor in the efficacy of IRS. Droplets that are too small may drift and not impact the target surface, while overly large droplets can lead to uneven coverage. Droplet size is typically measured using laser diffraction or hot-wire systems. The Volume Median Diameter (VMD) is a key metric, with a target range of 120-200 µm for IRS applications.[1]

  • Insecticide Deposition Rate: To assess the actual amount of insecticide deposited on a surface, filter papers are placed on walls and ceilings before spraying. After spraying, the filter papers are collected and the amount of active ingredient is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC). This allows for the determination of the application accuracy and uniformity.

  • Battery/Fuel Life and Operational Characteristics: For battery-powered and motorized sprayers, the duration of continuous operation on a full charge or tank of fuel is measured.[1][2] Other operational characteristics such as the sprayer's weight (empty and full), noise level, and ease of use are also evaluated.[1][2]

Visualizing Experimental Workflows

To better understand the logical flow of sprayer evaluation, the following diagrams illustrate the key stages of the experimental process.

SprayerEvaluationWorkflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis & Comparison A Select Sprayer Models C Calibrate Sprayers A->C B Prepare Insecticide Suspension (this compound) B->C D Measure Flow Rate C->D E Analyze Droplet Size C->E F Assess Insecticide Deposition C->F G Evaluate Operational Characteristics C->G H Compile Quantitative Data D->H E->H F->H G->H I Statistical Analysis H->I J Compare Performance Metrics I->J

Figure 1: General workflow for evaluating IRS sprayer performance.

DepositionAssessment A Place Filter Papers on Test Surfaces B Spray Surface with This compound A->B C Collect Filter Papers B->C D Extract Active Ingredient C->D E Quantify with HPLC D->E F Calculate Deposition Rate (mg/m²) E->F

Figure 2: Workflow for assessing insecticide deposition rate.

Conclusion

The choice of a sprayer for this compound application in IRS programs has significant implications for operational efficiency and vector control efficacy. While traditional hand compression sprayers remain a viable option, especially with the use of constant flow valves, rechargeable-battery sprayers offer superior consistency in application with improved operator comfort. Motorized sprayers, though powerful, are generally less suitable for indoor use. A thorough evaluation of sprayer performance based on standardized protocols is essential for selecting the most appropriate equipment to achieve optimal results in the fight against vector-borne diseases.

References

Safety Operating Guide

Proper Disposal of Pirimiphos-methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Pirimiphos-methyl are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not only a matter of regulatory compliance but also a cornerstone of responsible scientific practice. This guide provides essential, step-by-step information for the safe disposal of this compound and its containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound can be hazardous, and direct contact should be avoided.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[1][2]

In the event of accidental exposure, follow these first-aid measures immediately:

  • If on skin: Wash the affected area with plenty of water.[3]

  • If in eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[3]

  • If inhaled: Move to fresh air and seek medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[4][5]

Disposal of this compound Waste

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[4][6][7]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect this compound waste in a designated, properly labeled, and sealed container.[2][4]

    • Avoid mixing with other chemical waste unless specifically instructed to do so by your institution's safety protocols.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][5]

    • The storage area should be secure and accessible only to authorized personnel.[1][3]

  • Arrange for Professional Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will be familiar with local, regional, and national regulations.[6]

Disposal of Empty this compound Containers

Empty containers may still retain product residue and must be handled carefully to prevent contamination.[4]

Procedure for Decontaminating and Disposing of Empty Containers:

  • Triple Rinsing (for liquid formulations):

    • Immediately after emptying the container, fill it about one-quarter full with a suitable solvent (e.g., water, as specified by the manufacturer or your lab's protocols).[8][9]

    • Securely close the container and shake it for at least 30 seconds to rinse all interior surfaces.[6][9]

    • Empty the rinsate into a designated chemical waste container for later disposal. Do not pour the rinsate down the drain.

    • Repeat this rinsing procedure two more times.[8][9]

  • Rendering the Container Unusable:

    • After triple rinsing, puncture the container to prevent reuse.[8][9]

  • Final Disposal:

    • Dispose of the decontaminated container in accordance with your institution's and local regulations. This may include disposal in a licensed sanitary landfill or through a recycling program for chemical containers.[8]

ParameterGuidelineSource
Waste Classification Hazardous Waste[4]
Container Rinsing Triple-rinse immediately after emptying[8][9]
Rinsate Disposal Collect as hazardous waste[8]
Final Disposal Method Approved waste disposal plant or licensed contractor[1][3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers in a laboratory setting.

start Start: this compound Disposal Required is_container_empty Is the container empty? start->is_container_empty dispose_chemical Dispose of Chemical Waste is_container_empty->dispose_chemical No decontaminate_container Decontaminate Container is_container_empty->decontaminate_container Yes collect_waste Collect in a labeled, sealed hazardous waste container. dispose_chemical->collect_waste triple_rinse Triple-rinse the container with a suitable solvent. decontaminate_container->triple_rinse store_waste Store in a cool, dry, well-ventilated, and secure area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store_waste->contact_ehs end End of Disposal Process contact_ehs->end collect_rinsate Collect all rinsate as hazardous chemical waste. triple_rinse->collect_rinsate puncture_container Puncture the container to prevent reuse. collect_rinsate->puncture_container dispose_container Dispose of the container per institutional and local regulations. puncture_container->dispose_container dispose_container->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.